molecular formula C12H16O4 B1216749 Aspidinol CAS No. 519-40-4

Aspidinol

Cat. No.: B1216749
CAS No.: 519-40-4
M. Wt: 224.25 g/mol
InChI Key: GJRJTYFSORWKBE-UHFFFAOYSA-N
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Description

Aspidinol is a carboxylic ester. It is functionally related to a phloroglucinol.
This compound is a natural product found in Dryopteris austriaca, Calyptranthes pallens, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,6-dihydroxy-4-methoxy-3-methylphenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H16O4/c1-4-5-8(13)11-9(14)6-10(16-3)7(2)12(11)15/h6,14-15H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJRJTYFSORWKBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=C(C(=C(C=C1O)OC)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70966225
Record name 1-(2,6-Dihydroxy-4-methoxy-3-methylphenyl)butan-1-one
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Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

519-40-4
Record name Aspidinol
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Record name Aspidinol
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Record name 1-(2,6-Dihydroxy-4-methoxy-3-methylphenyl)butan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ASPIDINOL
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

What is the chemical structure of Aspidinol?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Compound Aspidinol

This technical guide provides a comprehensive overview of the chemical and biological properties of this compound, a naturally occurring acylphloroglucinol derivative. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Structure

This compound is a phloroglucinol (B13840) derivative that has been identified in various plant species, including Dryopteris austriaca, Calyptranthes pallens, and Dryopteris fragrans[1][2][3]. Its chemical identity is well-established through various spectroscopic and analytical methods.

The fundamental structure of this compound consists of a substituted butyrophenone (B1668137) core. The IUPAC name for this compound is 1-(2,6-dihydroxy-4-methoxy-3-methylphenyl)butan-1-one[1].

Caption: Figure 1: 2D representation of the chemical structure of this compound.

Physicochemical Properties

A summary of the key chemical identifiers and properties of this compound is provided in the table below.

PropertyValueReference(s)
Molecular Formula C₁₂H₁₆O₄[1][4][5][6]
Molecular Weight 224.26 g/mol [4][5]
Exact Mass 224.1049 Da[1][5]
IUPAC Name 1-(2,6-dihydroxy-4-methoxy-3-methylphenyl)butan-1-one[1]
CAS Number 519-40-4[1][5][6][7]
Synonyms This compound B, 2',6'-Dihydroxy-4'-methoxy-3'-methylbutyrophenone[1][5][6]
InChI Key GJRJTYFSORWKBE-UHFFFAOYSA-N[1][5]
SMILES CCCC(=O)C1=C(C(=C(C=C1O)OC)C)O[1][5]
Appearance Solid powder[5]

Experimental Protocols

This section details the methodologies for the extraction and biological evaluation of this compound.

Extraction and Purification of this compound

The following protocol is based on the extraction of this compound-related compounds from a plant source as described in patent literature[8].

  • Source Material: Dried and pulverized leaves of Hypericum monogynum are used as the starting material.

  • Extraction: The powdered plant material is subjected to immersion extraction with 95% ethanol (B145695) (3 Liters, repeated 3 times).

  • Concentration: The resulting ethanol extracts are combined and concentrated under reduced pressure to yield a crude medicinal extract.

  • Initial Chromatography: The crude extract is subjected to column chromatography using a 200-300 mesh silica (B1680970) gel. A gradient elution is performed with a petroleum ether-ethyl acetate (B1210297) solvent system, starting from 100:0 and gradually changing to 0:100.

  • Fraction Collection: Fractions are monitored using silica gel thin-layer chromatography (TLC). The fractions eluted with petroleum ether-ethyl acetate at a 70:30 ratio are collected and evaporated to dryness, yielding an orange-yellow waxy solid.

  • Second Purification: The solid is further purified by silica gel column chromatography using a sherwood oil-acetone (80:20) eluent to yield yellow crystals.

  • Final Purification: A final purification step is carried out using silica gel column chromatography with a sherwood oil-acetone (90:10) eluent to obtain the pure compound. Purity is confirmed by reverse-phase TLC and HPLC.

Extraction_Workflow start Dried Plant Material (Hypericum monogynum) extraction Ethanol Immersion Extraction (3x) start->extraction concentration Evaporation under Reduced Pressure extraction->concentration column1 Silica Gel Chromatography (Petroleum Ether-EtOAc Gradient) concentration->column1 collection Collect 70:30 Fractions column1->collection column2 Silica Gel Chromatography (Sherwood Oil-Acetone 80:20) collection->column2 column3 Final Silica Gel Chromatography (Sherwood Oil-Acetone 90:10) column2->column3 end Pure this compound Compound column3->end

Caption: Figure 2: Workflow for the extraction and purification of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of this compound against Methicillin-Resistant Staphylococcus aureus (MRSA) was determined using a broth microdilution method as described in scientific literature[2].

  • Bacterial Culture: MRSA strains are grown overnight in a suitable broth medium (e.g., Tryptic Soy Broth).

  • Inoculum Preparation: The overnight culture is diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in a 96-well microtiter plate.

  • Serial Dilution: this compound is serially diluted in the broth medium across the wells of the microtiter plate.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay

The toxicity of this compound towards mammalian cells was evaluated using an MTS assay on RAW264.7 macrophage cells[2].

  • Cell Seeding: RAW264.7 cells are seeded into 96-well plates and allowed to adhere.

  • Treatment: Cells are treated with varying concentrations of this compound (ranging from 0 to 128 µg/mL) for 24 hours.

  • MTS Reagent: After treatment, the cells are washed with PBS, and fresh DMEM medium containing the MTS assay reagent is added.

  • Incubation: The plates are incubated for 4 hours at 37°C.

  • Absorbance Measurement: The absorbance is measured using an ELISA microplate reader to determine cell viability relative to untreated controls.

Biological Activity and Mechanism of Action

This compound has demonstrated significant antibacterial activity, particularly against multi-drug-resistant MRSA[2][3].

Antibacterial Efficacy

Studies have shown that this compound exhibits potent anti-MRSA activity both in vitro and in vivo. Its efficacy is comparable to that of the antibiotic vancomycin[2][3].

ParameterValueOrganism/Cell LineReference(s)
Minimum Inhibitory Conc. (MIC) 2 µg/mLMRSA[2][3]
Protective Dose (in vivo) 50 mg/kgSepticemic Mouse Model[2][3]
Cytotoxicity (at highest dose) No toxicity observedRAW264.7 cells[2]
Proposed Mechanism of Action

Transcriptomic analysis (RNA-seq) of MRSA treated with this compound suggests a multi-faceted mechanism of action that ultimately leads to bacterial cell death[2]. The primary proposed mechanism is the disruption of ribosomal synthesis, with secondary effects on amino acid synthesis and the expression of virulence factors[2][3].

Key molecular events include:

  • Inhibition of Ribosome Synthesis: this compound treatment leads to the downregulation of genes encoding crucial ribosomal proteins, such as the 30S ribosomal protein S20 (rpsT) and 50S ribosomal proteins L1 (rplA) and L20 (rplT)[2]. This disruption inhibits protein synthesis.

  • Downregulation of Amino Acid Synthesis: The expression of genes involved in the biosynthesis of essential amino acids like valine, leucine, and isoleucine (e.g., ilvC, ilvD) is significantly decreased[2].

  • Suppression of Virulence Factors: this compound represses the expression of genes related to iron transport (e.g., fhuABG, mtsABC) and key virulence factors like exfoliative toxins (eta) and IgG-binding proteins (sbi)[2].

Mechanism_of_Action cluster_cell Staphylococcus aureus Cell Ribosome Ribosome Synthesis ProteinSynth Protein Synthesis Ribosome->ProteinSynth required for AminoAcid Amino Acid Synthesis AminoAcid->ProteinSynth provides building blocks Virulence Virulence & Iron Transport CellDeath Bacterial Cell Death Virulence->CellDeath reduction contributes to ProteinSynth->CellDeath inhibition leads to This compound This compound This compound->Ribosome Inhibits This compound->AminoAcid Inhibits This compound->Virulence Suppresses

Caption: Figure 3: Proposed mechanism of action of this compound against MRSA.

References

Aspidinol: A Technical Guide to its Natural Sources and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspidinol, a phloroglucinol (B13840) derivative, is a naturally occurring compound that has garnered interest within the scientific community for its potential therapeutic applications. As a member of the acylphloroglucinol class, it is characterized by a substituted phloroglucinol ring with a butyryl side chain. This technical guide provides a comprehensive overview of the natural sources of this compound, its biosynthetic pathway, and detailed experimental protocols for its extraction and analysis. The information is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is primarily found in ferns of the genus Dryopteris, often referred to as wood ferns or male ferns. The rhizomes of these ferns are the principal site of accumulation for this compound and other related acylphloroglucinols. It is important to note that this compound is often considered a decomposition product, with its concentration in extracts being influenced by the drying temperature of the rhizomes.[1] Temperatures between 30–50°C can lead to the liberation of this compound from more complex phloroglucinol derivatives like paraaspidin.[1]

Several species of Dryopteris have been identified as natural sources of this compound. The quantitative data available for this compound content in these species is summarized below.

Quantitative Data on this compound Content
Plant SpeciesPlant PartExtraction MethodThis compound ContentReference
Dryopteris crassirhizomaRhizomesMethanol (B129727) extraction followed by partitioning with EtOAc0.33 mg/g of dried sample (in EtOAc extract)[2]
Dryopteris fragransWhole PlantSupercritical CO2 ExtractionNot explicitly quantified, but identified as a constituent[3]
Dryopteris austriacaRhizomesHeat-free extractionTraces detected[1]
Dryopteris filix-masRhizomesHeat-free extractionNot detected in fresh, heat-free extracts[1]

Biosynthesis of this compound

The biosynthesis of this compound follows the general pathway of acylphloroglucinol formation, which is a branch of the polyketide synthesis pathway. This pathway involves the assembly of a polyketide chain from simple acyl-CoA precursors, followed by cyclization and subsequent modifications.

The proposed biosynthetic pathway for this compound is as follows:

  • Starter Unit Formation: The biosynthesis is initiated with a butyryl-CoA starter unit.

  • Chain Elongation: A Type III polyketide synthase (PKS) catalyzes the sequential condensation of the butyryl-CoA starter unit with three molecules of malonyl-CoA, which serve as extender units. Malonyl-CoA is synthesized from acetyl-CoA by the enzyme acetyl-CoA carboxylase.

  • Cyclization and Aromatization: The resulting tetraketide intermediate undergoes an intramolecular C-acylation (Claisen condensation) to form the phloroglucinol core, which is phlorobutyrophenone.

  • Methylation: The phlorobutyrophenone intermediate is then methylated at the C3 position of the aromatic ring. This reaction is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT).

The following diagram illustrates the proposed biosynthetic pathway of this compound.

Aspidinol_Biosynthesis ButyrylCoA Butyryl-CoA PKS Polyketide Synthase (PKS) ButyrylCoA->PKS MalonylCoA 3x Malonyl-CoA MalonylCoA->PKS Tetraketide Tetraketide Intermediate PKS->Tetraketide Cyclization Cyclization/ Aromatization Tetraketide->Cyclization Phlorobutyrophenone Phlorobutyrophenone Cyclization->Phlorobutyrophenone OMT O-Methyltransferase (OMT) + SAM Phlorobutyrophenone->OMT This compound This compound OMT->this compound

Proposed biosynthetic pathway of this compound.

Experimental Protocols

Extraction and Isolation of this compound from Dryopteris crassirhizoma

The following protocol is a composite method based on procedures described in the literature for the isolation of acylphloroglucinols from Dryopteris crassirhizoma.[2][4][5][6]

1. Plant Material Preparation:

  • Obtain dried rhizomes of Dryopteris crassirhizoma.

  • Grind the rhizomes into a fine powder.

2. Extraction:

  • Extract the powdered rhizomes with methanol (MeOH) at room temperature with continuous stirring for 24 hours. Repeat the extraction process to ensure maximum yield.

  • Combine the methanolic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

3. Fractionation:

  • Suspend the crude extract in water and partition sequentially with solvents of increasing polarity, such as n-hexane, dichloromethane (B109758) (DCM), and ethyl acetate (B1210297) (EtOAc).

  • Monitor the fractions for anti-MRSA activity or by thin-layer chromatography (TLC) to identify the fraction containing this compound. This compound is typically found in the less polar fractions like n-hexane or DCM.[5]

4. Chromatographic Purification:

  • Subject the active fraction to column chromatography on silica (B1680970) gel.

  • Elute the column with a gradient of solvents, for example, a mixture of chloroform (B151607) and methanol, gradually increasing the polarity.

  • Collect the fractions and analyze them by TLC.

  • Combine the fractions containing this compound.

  • Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water) to yield pure this compound.[4]

5. Structure Elucidation:

  • Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; 1H-NMR, 13C-NMR) and Mass Spectrometry (MS).

The following diagram illustrates a typical workflow for the extraction and isolation of this compound.

Extraction_Workflow Start Dried & Powdered Dryopteris Rhizomes Extraction Methanol Extraction Start->Extraction Evaporation Solvent Evaporation Extraction->Evaporation CrudeExtract Crude Extract Evaporation->CrudeExtract Partitioning Solvent Partitioning (n-hexane, DCM, EtOAc) CrudeExtract->Partitioning ActiveFraction Active Fraction (e.g., DCM) Partitioning->ActiveFraction ColumnChromatography Silica Gel Column Chromatography ActiveFraction->ColumnChromatography Fractions Collected Fractions ColumnChromatography->Fractions PrepHPLC Preparative HPLC Fractions->PrepHPLC Purethis compound Pure this compound PrepHPLC->Purethis compound Analysis Structural Analysis (NMR, MS) Purethis compound->Analysis

Experimental workflow for this compound extraction.
Quantitative Analysis of this compound by HPLC-UV

This protocol outlines a general procedure for the quantification of this compound in fern extracts.

1. Preparation of Standard Solutions:

  • Accurately weigh pure this compound standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.

  • Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

2. Sample Preparation:

  • Prepare the fern extract as described in the extraction protocol.

  • Dissolve a known weight of the dried extract in the mobile phase or a suitable solvent.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

3. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection: UV detector at a wavelength where this compound shows maximum absorbance (to be determined by UV-Vis spectroscopy).

  • Column Temperature: 25-30 °C.

4. Calibration and Quantification:

  • Inject the standard solutions into the HPLC system and record the peak areas.

  • Construct a calibration curve by plotting the peak area against the concentration of the this compound standards.

  • Inject the sample solution and record the peak area of this compound.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

  • Calculate the content of this compound in the original plant material (e.g., in mg/g of dry weight).

Conclusion

This technical guide has provided a detailed overview of the natural sources and the proposed biosynthetic pathway of this compound. The quantitative data and experimental protocols presented herein offer a valuable starting point for researchers interested in the isolation, characterization, and potential applications of this intriguing natural product. Further research is warranted to fully elucidate the enzymatic machinery and regulatory mechanisms of this compound biosynthesis in Dryopteris species, which could open avenues for its biotechnological production.

References

Dryopteris fragrans: A Comprehensive Technical Guide to the Sourcing of Aspidinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dryopteris fragrans, commonly known as the fragrant wood fern, is a perennial fern species that has garnered significant attention in the scientific community for its rich composition of bioactive compounds. Among these, the phloroglucinol (B13840) derivative Aspidinol has emerged as a molecule of considerable interest, primarily due to its potent biological activities. This technical guide provides an in-depth overview of Dryopteris fragrans as a natural source of this compound, focusing on extraction methodologies, quantitative data, and the mechanistic pathways of its bioactivity. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

This compound isolated from the leaves of Dryopteris fragrans has demonstrated significant antibacterial activity, particularly against clinically isolated methicillin-resistant Staphylococcus aureus (MRSA). Its efficacy has been shown to be comparable to vancomycin (B549263) in both in vitro and in vivo models.

Extraction and Purification of this compound from Dryopteris fragrans

The isolation of this compound from Dryopteris fragrans involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. While a single, universally optimized protocol is not available, the following methodologies are synthesized from various studies on phloroglucinol isolation from Dryopteris species.

Experimental Protocols

1. Plant Material Collection and Preparation:

  • Collect the aerial parts (fronds) of Dryopteris fragrans.

  • Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

  • Grind the dried plant material into a coarse powder to increase the surface area for efficient extraction.

2. Solvent Extraction:

  • Objective: To extract a broad range of secondary metabolites, including this compound, from the plant matrix.

  • Protocol:

    • Macerate the powdered plant material in 50% ethanol (B145695) at a solid-to-solvent ratio of 1:10 (w/v).

    • Perform the extraction under reflux for 2 hours.

    • Repeat the extraction process three times with fresh solvent to ensure maximum yield.

    • Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Fractionation of the Crude Extract:

  • Objective: To partition the crude extract based on polarity to enrich the fraction containing this compound.

  • Protocol:

    • Suspend the crude extract in distilled water.

    • Perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as petroleum ether, and ethyl acetate (B1210297).

    • Monitor the fractions for the presence of this compound using Thin Layer Chromatography (TLC). The phloroglucinol derivatives are expected to be concentrated in the ethyl acetate fraction.

    • Evaporate the solvent from the enriched fraction to yield a semi-purified extract.

4. Chromatographic Purification:

  • Objective: To isolate this compound from the semi-purified extract. This typically involves a combination of different chromatography techniques.

  • Protocol:

    • Silica (B1680970) Gel Column Chromatography:

      • Pack a glass column with silica gel (60-120 mesh).

      • Apply the semi-purified extract to the top of the column.

      • Elute the column with a gradient mobile phase, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of petroleum ether and acetone (B3395972) (e.g., starting from 100:1 and gradually moving to 1:1).

      • Collect fractions and monitor them by TLC to identify those containing this compound.

    • Sephadex LH-20 Column Chromatography:

      • For further purification, pool the this compound-rich fractions from the silica gel column and concentrate them.

      • Apply the concentrated sample to a Sephadex LH-20 column.

      • Elute the column with an appropriate solvent system, such as chloroform-methanol (1:1), to separate compounds based on molecular size and polarity.

      • Collect and monitor fractions by TLC.

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

      • For obtaining high-purity this compound, the fractions from the Sephadex LH-20 column can be subjected to Prep-HPLC.

      • Use a C18 column with a mobile phase gradient of acetonitrile (B52724) and water (containing a small percentage of formic acid to improve peak shape).

      • Monitor the elution at a suitable UV wavelength (e.g., 230 nm).

      • Collect the peak corresponding to this compound and evaporate the solvent to obtain the pure compound.

Quantitative Data

Specific quantitative data on the yield of this compound from Dryopteris fragrans is not extensively reported in the available literature. However, studies on the extraction of bioactive compounds from this plant provide some relevant data.

Extraction MethodParametersTotal Extract YieldThis compound YieldReference
Supercritical CO₂ ExtractionPressure: 200 bar, Temperature: 55°C, Time: 1h, Co-solvent: 2% Ethanol6.2% (w/w)Not Reported[1]
Supercritical CO₂ ExtractionPressure: 250 bar, Temperature: 55°C, Time: 1h, Co-solvent: 2% Ethanol5.9% (w/w)Not Reported[1]
50% Ethanol Reflux ExtractionNot specifiedNot ReportedNot Reported[2]

Note: The yields from supercritical CO₂ extraction represent the total yield of bioactive substances and not specifically this compound. Further analytical quantification is required to determine the precise concentration of this compound in these extracts.

Biological Activity and Signaling Pathways

This compound exhibits significant antibacterial activity against multi-drug-resistant MRSA.[3][4] Its mechanism of action involves the disruption of crucial bacterial cellular processes.

Antibacterial Mechanism of Action

RNA-sequencing and RT-PCR analyses have revealed that this compound's primary mechanism of killing S. aureus is through the inhibition of ribosome formation .[3] This disruption of protein synthesis is a key factor in its bactericidal effect. A secondary mechanism involves the inhibition of amino acid synthesis .[3] Specifically, this compound treatment leads to the downregulation of genes involved in the biosynthesis of essential amino acids such as valine, leucine, isoleucine, and lysine.[3] Key genes like ilvC and ilvD, which are important for amino acid synthesis, have been shown to be significantly downregulated.[3]

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow plant Dryopteris fragrans (aerial parts) powder Powdered Plant Material plant->powder extraction 50% Ethanol Reflux Extraction powder->extraction crude_extract Crude Ethanolic Extract extraction->crude_extract fractionation Liquid-Liquid Partitioning (Petroleum Ether, Ethyl Acetate) crude_extract->fractionation semi_purified Ethyl Acetate Fraction fractionation->semi_purified silica_gel Silica Gel Column Chromatography semi_purified->silica_gel sephadex Sephadex LH-20 Column Chromatography silica_gel->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc This compound Pure this compound prep_hplc->this compound

Caption: Experimental workflow for the extraction and purification of this compound.

antibacterial_mechanism cluster_cell This compound This compound ribosome Ribosome Formation This compound->ribosome inhibits aa_synthesis Amino Acid Synthesis (Valine, Leucine, Isoleucine, Lysine) This compound->aa_synthesis inhibits bacterial_cell Staphylococcus aureus Cell protein_synthesis Protein Synthesis ribosome->protein_synthesis cell_death Bacterial Cell Death protein_synthesis->cell_death leads to inhibition of gene_downregulation Downregulation of genes (ilvC, ilvD) aa_synthesis->gene_downregulation gene_downregulation->cell_death contributes to

Caption: Antibacterial mechanism of this compound against S. aureus.

Conclusion

Dryopteris fragrans stands out as a promising natural source for the pharmacologically active compound this compound. The methodologies outlined in this guide provide a comprehensive framework for its extraction and purification, catering to the needs of researchers and drug development professionals. The potent antibacterial activity of this compound, particularly against resistant strains like MRSA, through the inhibition of fundamental cellular processes such as ribosome formation and amino acid synthesis, highlights its potential for development as a novel therapeutic agent. Further research focusing on the optimization of extraction protocols to maximize the yield of this compound and detailed quantitative analysis are crucial next steps to fully harness the potential of this natural product. The provided diagrams offer a clear visual representation of the experimental workflow and the compound's mechanism of action, serving as a practical tool for laboratory and conceptual work.

References

Aspidinol's Assault on MRSA: A Technical Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Harbin, China – A comprehensive analysis of the molecular interactions between aspidinol, a natural compound extracted from Dryopteris fragrans (L.) Schott, and Methicillin-resistant Staphylococcus aureus (MRSA) reveals a multi-pronged attack on the pathogen's fundamental cellular processes. This technical guide synthesizes the available research to provide an in-depth understanding of this compound's anti-MRSA mechanism, offering critical insights for researchers and drug development professionals in the ongoing battle against antibiotic resistance.

This compound has demonstrated significant bactericidal activity against a range of MRSA strains, with efficacy comparable to vancomycin (B549263) in both laboratory settings and preclinical models of systemic infection.[1][2][3] The primary mechanism of action identified is the disruption of ribosomal synthesis, a critical process for bacterial protein production and survival.[1][2][3] This is complemented by secondary effects, including the inhibition of amino acid biosynthesis and the downregulation of key virulence factors, effectively disarming the pathogen.[1][2][3]

Quantitative Analysis of this compound's Anti-MRSA Activity

The potency of this compound has been quantified through various assays, the results of which are summarized below for comparative analysis.

Table 1: In Vitro Susceptibility of S. aureus Strains to this compound

Bacterial StrainTypeMIC (μg/mL)MBC (μg/mL)
ATCC 29213MSSA0.250.5
ATCC 33591MRSA24
USA 300MRSA24
Mu50MRSA24
Clinical Isolate 1522MRSA12
Clinical Isolate 1604MRSA22
Source: Adapted from Hua et al., 2018[1]

Table 2: Efficacy of this compound in Intracellular and Biofilm Models of MRSA Infection

AssayMRSA StrainThis compound ConcentrationOutcomeComparison
Intracellular Killing (RAW264.7 Macrophages)ATCC 3359120 μg/mL100-fold decrease in intracellular bacteriaLinezolid (B1675486) (20 μg/mL) and Vancomycin (10 μg/mL) showed a 5- to 10-fold reduction.[1]
Biofilm InhibitionATCC 33591256 μg/mL (128x MIC)~30% reduction in biofilm massLinezolid (256 μg/mL) and Vancomycin (128 μg/mL) reduced biofilm by ~20%.[1]
Source: Adapted from Hua et al., 2018[1]

Table 3: In Vivo Efficacy of this compound in Murine Models of Septicemic MRSA Infection

Mouse ModelMRSA StrainThis compound DosageOutcomeComparison
Lethal SepticemiaATCC 3359125 mg/kg~80% survival over 5 daysA 50 mg/kg dose provided significant protection from mortality, comparable to vancomycin at the same dose.[1][2]
Non-Lethal SepticemiaATCC 3359125 mg/kgSignificant reduction in bacterial load in spleen, lung, and liverComparable to vancomycin at the same dose.[1][2]
Source: Adapted from Hua et al., 2018[1][2]

Core Mechanism: A Multi-faceted Assault

Transcriptomic analysis via RNA-sequencing has been pivotal in elucidating the molecular mechanism of this compound.[1] The primary target appears to be the bacterial ribosome, with this compound treatment leading to a significant dysregulation of genes involved in ribosome synthesis.[1][2][3] This disruption of ribosome formation is the principal mechanism behind this compound's bactericidal effect.[1][2]

Concurrently, this compound exerts pressure on other vital cellular pathways. A notable downregulation of genes involved in amino acid biosynthesis contributes to the overall stress on the bacterial cell, likely playing a secondary role in its death.[1][2][3]

Furthermore, this compound significantly curtails the pathogenic potential of MRSA by downregulating the expression of key virulence factors.[1][3] Specifically, the genes encoding exfoliative toxin A (eta) and the IgG-binding protein (sbi) were found to be repressed following treatment with sub-inhibitory concentrations of this compound.[1][3] This suggests that even at levels not immediately lethal, this compound can mitigate the severity of MRSA infections. Additionally, genes associated with β-lactam resistance were also found to be downregulated, indicating a potential to resensitize MRSA to conventional antibiotics.[1]

aspidinol_mechanism cluster_primary Primary Mechanism cluster_secondary Secondary Mechanisms This compound This compound Ribosome_Synthesis Ribosome Synthesis Pathway This compound->Ribosome_Synthesis Inhibits Amino_Acid_Synthesis Amino Acid Biosynthesis This compound->Amino_Acid_Synthesis Inhibits Virulence_Factors Virulence Factor Expression (eta, sbi) This compound->Virulence_Factors Downregulates Beta_Lactam_Resistance β-Lactam Resistance Genes This compound->Beta_Lactam_Resistance Downregulates Protein_Synthesis Protein Synthesis Ribosome_Synthesis->Protein_Synthesis Inhibition Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Leads to Amino_Acid_Synthesis->Cell_Death

Proposed mechanism of action of this compound against MRSA.

Detailed Experimental Protocols

The following section outlines the methodologies employed in the key experiments that form the basis of our understanding of this compound's anti-MRSA activity.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

The antibacterial activity of this compound was assessed using the broth microdilution method in 96-well microtiter plates.

  • A serial two-fold dilution of this compound was prepared in Mueller-Hinton broth (MHB).

  • Each well was inoculated with a standardized MRSA suspension to a final concentration of approximately 5 x 105 CFU/mL.

  • The plates were incubated at 37°C for 18-24 hours.

  • The MIC was determined as the lowest concentration of this compound that completely inhibited visible bacterial growth.

  • For MBC determination, 10 μL from each well showing no visible growth was plated onto Mueller-Hinton agar (B569324) (MHA) plates.

  • The plates were incubated at 37°C for 24 hours.

  • The MBC was defined as the lowest concentration of this compound that resulted in a ≥99.9% reduction in the initial inoculum.

Intracellular Killing Assay

The ability of this compound to eliminate intracellular MRSA was evaluated using a macrophage infection model.

  • RAW264.7 macrophage cells were seeded in 24-well plates and incubated to allow adherence.

  • The macrophages were then infected with MRSA ATCC 33591 at a multiplicity of infection (MOI) of 10 for 1 hour.

  • Extracellular bacteria were removed by washing and treatment with gentamicin.

  • The infected macrophages were then treated with this compound (20 μg/mL), linezolid (20 μg/mL), or vancomycin (10 μg/mL) for a specified period.

  • After treatment, the macrophages were lysed with sterile deionized water.

  • The intracellular bacterial load was quantified by plating serial dilutions of the cell lysates on MHA plates and counting the colony-forming units (CFUs).

intracellular_killing_workflow Start Seed RAW264.7 Macrophages Infection Infect with MRSA (MOI=10) Start->Infection Wash Remove Extracellular Bacteria (Gentamicin Treatment) Infection->Wash Treatment Treat with this compound or Control Antibiotics Wash->Treatment Lysis Lyse Macrophages Treatment->Lysis Quantification Quantify Intracellular Bacteria (CFU Counting) Lysis->Quantification

Workflow for the intracellular MRSA killing assay.
In Vivo Septicemia Mouse Models

The in vivo efficacy of this compound was evaluated in both lethal and non-lethal murine models of systemic MRSA infection.

  • Lethal Model :

    • Mice were intraperitoneally (i.p.) injected with a lethal dose of MRSA ATCC 33591 (9 x 109 CFU).

    • One hour post-infection, mice were treated intravenously with this compound, vancomycin, or a vehicle control daily for 5 days.

    • Survival rates were monitored and recorded over the 5-day period.

  • Non-Lethal Model :

    • Mice were i.p. injected with a non-lethal dose of MRSA.

    • One hour post-infection, mice were treated intravenously with this compound, vancomycin, or a vehicle control daily for 6 days.

    • Twenty-four hours after the final treatment, mice were euthanized.

    • Organs (spleen, lung, liver) were excised, homogenized, and plated to determine the bacterial burden (CFU/organ).

RNA-Sequencing and RT-PCR

To investigate the transcriptomic changes induced by this compound, RNA-seq and RT-PCR were performed.

  • MRSA cultures were treated with a sub-inhibitory concentration of this compound.

  • Total RNA was extracted from both treated and untreated bacterial cells.

  • For RNA-seq, the extracted RNA was subjected to library preparation and sequencing. The resulting data was analyzed to identify differentially expressed genes.

  • For RT-PCR, the extracted RNA was reverse-transcribed to cDNA.

  • Quantitative PCR was then performed using primers specific to genes of interest to validate the findings from the RNA-seq analysis.

rna_seq_workflow Start MRSA Culture Treatment Treat with sub-MIC of this compound Start->Treatment Control Untreated Control Start->Control RNA_Extraction_T Total RNA Extraction Treatment->RNA_Extraction_T RNA_Extraction_C Total RNA Extraction Control->RNA_Extraction_C RNA_Seq RNA-Sequencing and Analysis RNA_Extraction_T->RNA_Seq RNA_Extraction_C->RNA_Seq RT_PCR RT-PCR Validation RNA_Seq->RT_PCR Validate Findings

Workflow for transcriptomic analysis of this compound-treated MRSA.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of new anti-MRSA therapeutics. Its multifaceted mechanism of action, targeting the core protein synthesis machinery while also mitigating virulence and potentially reversing resistance, makes it a compelling candidate for further investigation. Future research should focus on elucidating the precise molecular interactions between this compound and the bacterial ribosome, as well as exploring its synergistic potential with existing antibiotics. The development of this compound derivatives with improved pharmacokinetic and pharmacodynamic profiles could pave the way for a new class of drugs to combat the growing threat of MRSA infections.

References

Aspidinol's Inhibition of Bacterial Ribosome Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aspidinol, a phloroglucinol (B13840) derivative extracted from Dryopteris fragrans (L.) Schott, has demonstrated significant antibacterial activity against multi-drug-resistant Methicillin-Resistant Staphylococcus aureus (MRSA).[1][2] This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action, focusing on its primary role in the inhibition of ribosome synthesis in bacteria. The information presented is primarily based on transcriptomic studies that reveal the molecular response of MRSA to this compound treatment.

Core Mechanism of Action: Inhibition of Ribosome Formation

Transcriptomic analysis revealed that upon treatment with this compound, the expression of a significant number of genes involved in ribosome synthesis is altered.[1] Interestingly, both up- and down-regulation of these genes were observed.[1] The upregulation of some ribosomal genes may represent a bacterial stress response to the disruption of ribosome biogenesis.[1] This disruption of the intricate and essential process of ribosome assembly is the primary cause of this compound's bactericidal effects.[1]

Secondary to this primary mechanism, this compound also appears to impact other cellular processes. The inhibition of amino acid synthesis and the reduction of virulence factors are considered to be secondary effects of its antibacterial activity.[1][2]

Quantitative Data Summary

The antibacterial potency and transcriptomic impact of this compound are summarized in the following tables.

Table 1: In Vitro Antibacterial Activity of this compound against S. aureus
Strain TypeMinimum Inhibitory Concentration (MIC) (μg/mL)Minimum Bactericidal Concentration (MBC) (μg/mL)
Methicillin-Susceptible S. aureus (MSSA)0.25 - 20.5 - 4
Methicillin-Resistant S. aureus (MRSA)0.25 - 20.5 - 4

Data sourced from Hua et al., 2018.[1]

Table 2: Overview of RNA-Seq Results of MRSA ATCC 33591 Treated with this compound
ParameterValue
Total Genes Identified2952
Upregulated Genes1147
Downregulated Genes1183
Significantly Enriched KEGG Pathways55

Data sourced from Hua et al., 2018.[1]

Table 3: qRT-PCR Validation of Selected Differentially Expressed Genes
Gene CategoryGeneFunctionExpression Change upon this compound Treatment
Ribosome Synthesis rpmA50S ribosomal protein L27Downregulated
rpsJ30S ribosomal protein S10Downregulated
rplV50S ribosomal protein L22Downregulated
rpsC30S ribosomal protein S3Downregulated
Amino Acid Synthesis oppAOligopeptide ABC transporter substrate-binding proteinDownregulated
oppBOligopeptide transport system permease proteinDownregulated
oppCOligopeptide transport system permease proteinDownregulated
oppDOligopeptide transport system ATP-binding proteinDownregulated
oppFOligopeptide transport system ATP-binding proteinDownregulated
ilvBAcetolactate synthase large subunitDownregulated
ilvCKetol-acid reductoisomeraseDownregulated
ilvDDihydroxy-acid dehydrataseDownregulated
Iron Transport fhuAFerrichrome-iron receptorDownregulated
fhuBFerrichrome transport ATP-binding proteinDownregulated
fhuGFerrichrome transport system permease proteinDownregulated

Note: While RNA-Seq indicated a general dysregulation of the ribosome pathway, a comprehensive list of all differentially expressed ribosomal protein genes with their specific fold changes is not available in the source publication. The qRT-PCR data validates the downregulation of key representative genes. Data sourced from Hua et al., 2018.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the primary research.

RNA-Sequencing (RNA-Seq) Protocol
  • Bacterial Strain and Culture Conditions: Staphylococcus aureus ATCC 33591 was grown to an optical density at 600 nm (OD600) of 0.4 from an initial absorbance of 0.01.

  • This compound Treatment: this compound was added to the culture at a final sub-MIC concentration of 1 μg/mL.

  • Sample Collection: Samples were collected 1-hour post-treatment.

  • RNA Preservation: Collected samples were preserved using RNAprotect Bacteria Reagent (Qiagen) according to the manufacturer's instructions.

  • Cell Lysis and RNA Isolation: Cells were pelleted by centrifugation at 5,000 x g for 10 minutes at 4°C. RNA was isolated using an RNeasy Mini Kit (Qiagen) following the manufacturer's protocol.

  • Library Preparation and Sequencing: RNA quality was assessed, and sequencing libraries were prepared. The transcriptome was sequenced to generate high-throughput data on gene expression.

  • Data Analysis: The resulting sequence reads were mapped to the S. aureus reference genome. Differential gene expression analysis was performed to identify genes that were significantly up- or down-regulated upon this compound treatment. KEGG (Kyoto Encyclopedia of Genes and Genomes) pathway analysis was used to identify the biological pathways most significantly affected.

Quantitative Real-Time PCR (qRT-PCR) Protocol
  • Sample Preparation: S. aureus ATCC 33591 was cultured under the same conditions as for the RNA-Seq experiments.

  • RNA Isolation and cDNA Synthesis: Total RNA was extracted, and a two-step qRT-PCR process was performed, starting with the synthesis of complementary DNA (cDNA) from the RNA templates.

  • Real-Time PCR Amplification: The qRT-PCR reactions were performed using the Applied qTOWER 2.2 Real-Time PCR System (Analytik Jena).

  • Cycling Parameters:

    • Initial denaturation: 95°C for 5 minutes.

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds.

      • Annealing: 55°C for 15 seconds.

      • Extension: 72°C for 15 seconds.

    • Dissociation step: 95°C for 1 minute, 55°C for 30 seconds, and 95°C for 30 seconds.

  • Data Analysis: The relative expression levels of selected downregulated genes were assessed to validate the RNA-Seq data.

Visualizations

Proposed Mechanism of Action of this compound

Aspidinol_Mechanism cluster_cell This compound This compound Ribosome_Biogenesis Ribosome Biogenesis Pathway This compound->Ribosome_Biogenesis Inhibits BacterialCell Bacterial Cell (MRSA) Ribosomal_Genes Transcription of Ribosomal Protein Genes Ribosome_Assembly Assembly of 30S & 50S Subunits Ribosomal_Genes->Ribosome_Assembly r-proteins, rRNA Functional_Ribosomes Functional 70S Ribosomes Ribosome_Assembly->Functional_Ribosomes Protein_Synthesis Protein Synthesis Functional_Ribosomes->Protein_Synthesis Bacterial_Growth Bacterial Growth and Proliferation Protein_Synthesis->Bacterial_Growth Cell_Death Cell Death Protein_Synthesis->Cell_Death Inhibition leads to

Caption: Proposed inhibitory pathway of this compound on bacterial ribosome synthesis.

Experimental Workflow for Investigating this compound's Mechanism

Experimental_Workflow Start MRSA Culture (S. aureus ATCC 33591) Treatment Treatment with sub-MIC This compound (1 µg/mL) for 1h Start->Treatment Control Untreated Control Culture Start->Control RNA_Isolation Total RNA Isolation Treatment->RNA_Isolation Treated Sample Control->RNA_Isolation Control Sample RNA_Seq RNA-Sequencing RNA_Isolation->RNA_Seq cDNA_Synthesis cDNA Synthesis RNA_Isolation->cDNA_Synthesis Data_Analysis Differential Gene Expression Analysis RNA_Seq->Data_Analysis qRT_PCR qRT-PCR cDNA_Synthesis->qRT_PCR Validation Validation of RNA-Seq Results qRT_PCR->Validation KEGG_Analysis KEGG Pathway Enrichment Analysis Data_Analysis->KEGG_Analysis Conclusion Conclusion: This compound inhibits ribosome synthesis KEGG_Analysis->Conclusion Validation->Conclusion

Caption: Workflow for transcriptomic analysis of this compound's effect on MRSA.

References

Aspidinol's Impact on Bacterial Amino Acid Metabolism: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aspidinol, a phloroglucinol (B13840) derivative, has demonstrated significant antibacterial activity, particularly against multi-drug-resistant strains of Staphylococcus aureus (MRSA). While the primary mechanism of its bactericidal action is the inhibition of ribosomal synthesis, emerging evidence indicates a secondary but crucial role in disrupting bacterial amino acid metabolism. This technical guide synthesizes the current understanding of this compound's effects on these vital metabolic pathways, presenting key quantitative data, outlining experimental methodologies, and visualizing the affected pathways and experimental workflows. This document is intended to provide a comprehensive resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents.

Introduction

The rise of antibiotic-resistant bacteria, such as MRSA, poses a significant threat to global health. This compound, derived from Dryopteris fragrans, has emerged as a promising antibacterial compound with potent efficacy both in vitro and in vivo.[1][2][3] Mechanistic studies have revealed that this compound's primary mode of action involves the shutdown of the bacterial protein synthesis machinery through the inhibition of ribosome formation.[1][3][4] However, a multi-faceted antibacterial effect is often characteristic of effective therapeutic agents. Transcriptomic analyses have consistently shown that this compound treatment also leads to the downregulation of genes essential for the biosynthesis of several key amino acids, suggesting a secondary mechanism of action that contributes to its overall antibacterial efficacy.[1][3] This guide will delve into the specifics of this secondary mechanism, focusing on the impact of this compound on bacterial amino acid metabolism.

Quantitative Analysis of Antibacterial Activity

This compound exhibits potent bactericidal activity against a range of Staphylococcus strains, including methicillin-sensitive (MSSA) and methicillin-resistant (MRSA) isolates. The minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) are summarized below.

Bacterial StrainTypeMIC (μg/mL)MBC (μg/mL)
S. aureus ATCC 25923MSSA0.51
S. aureus ATCC 33591MRSA24
S. aureus USA300MRSA12
Clinical Isolate 1MRSA0.250.5
Clinical Isolate 2MRSA12
Data sourced from Hua et al., 2018.[2][3]

In vivo studies in septicemic mouse models have further validated the efficacy of this compound. A dose of 50 mg/kg provided significant protection from mortality in a lethal infection model.[1][3] In non-lethal models, this compound treatment resulted in a significant reduction in the bacterial load in various organs.[1][3]

Impact on Amino Acid Biosynthesis Pathways

Transcriptomic analysis using RNA-sequencing (RNA-seq) has been instrumental in elucidating the secondary antibacterial mechanisms of this compound. These studies have revealed a significant downregulation of genes involved in the biosynthesis of branched-chain amino acids (BCAAs) and other essential amino acids.

Downregulation of Key Biosynthetic Genes

Following treatment with this compound, a notable decrease in the expression of genes involved in the synthesis of valine, leucine, isoleucine, and lysine (B10760008) has been observed in S. aureus.[3] Specifically, the expression of ilvC and ilvD, genes encoding crucial enzymes in the BCAA biosynthesis pathway, was found to be downregulated by 3.47- and 4.73-fold, respectively.[3]

Aspidinol_Amino_Acid_Metabolism This compound This compound Ribosome Bacterial Ribosome Synthesis This compound->Ribosome Inhibits (Primary Mechanism) AA_Synthesis_Genes Amino Acid Synthesis Genes (ilvC, ilvD, etc.) This compound->AA_Synthesis_Genes Downregulates (Secondary Mechanism) Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death AA_Pool Intracellular Amino Acid Pool (Val, Leu, Ile, Lys) AA_Synthesis_Genes->AA_Pool Reduces Synthesis AA_Pool->Protein_Synthesis

Caption: Logical relationship of this compound's dual action on bacterial viability.

Affected Metabolic Pathways

The downregulation of the ilv and leu operons suggests that this compound interferes with the metabolic pathways responsible for the production of valine, leucine, and isoleucine.[3] These amino acids are vital for bacterial survival and protein synthesis. By curtailing their production, this compound likely exacerbates the cellular stress initiated by the inhibition of ribosome synthesis, leading to a more rapid bactericidal effect.

BCAA_Synthesis_Pathway Pyruvate Pyruvate Intermediates1 Pathway Intermediates Pyruvate->Intermediates1 alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->Intermediates1 IlvC ilvC (Ketol-acid reductoisomerase) Intermediates2 Pathway Intermediates IlvC->Intermediates2 IlvD ilvD (Dihydroxy-acid dehydratase) Valine Valine IlvD->Valine Isoleucine Isoleucine IlvD->Isoleucine Leucine Leucine IlvD->Leucine This compound This compound This compound->IlvC Downregulates gene expression This compound->IlvD Downregulates gene expression Intermediates1->IlvC Intermediates2->IlvD

Caption: Postulated impact of this compound on the BCAA biosynthesis pathway.

Experimental Protocols

The investigation into this compound's mechanism of action has employed a range of microbiological and molecular biology techniques. Below are outlines of the key experimental protocols.

Determination of MIC and MBC

The antibacterial activity of this compound is quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

RNA-Sequencing and Transcriptomic Analysis

To identify the molecular targets of this compound, RNA-sequencing is performed on bacterial cultures treated with sub-inhibitory concentrations of the compound. This allows for a global analysis of gene expression changes.

RNA_Seq_Workflow Start MRSA Culture Treatment Treatment with This compound (sub-MIC) Start->Treatment Control Untreated Control Start->Control RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction Control->RNA_Extraction Library_Prep cDNA Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis: - Differential Gene Expression - Pathway Analysis Sequencing->Data_Analysis Results Identification of Downregulated Pathways (e.g., Amino Acid Synthesis) Data_Analysis->Results

Caption: Experimental workflow for transcriptomic analysis of this compound's effects.

Real-Time Quantitative PCR (RT-qPCR)

To validate the results obtained from RNA-seq, RT-qPCR is performed on specific genes of interest, such as ilvC and ilvD. This technique provides a more targeted and quantitative measure of gene expression changes.

Conclusion and Future Directions

This compound presents a compelling profile as a novel antibacterial agent with a dual mechanism of action. Its primary effect on ribosome synthesis is complemented by a secondary disruption of essential amino acid biosynthesis pathways. This multi-targeted approach may reduce the likelihood of resistance development and enhance its therapeutic potential.

Future research should focus on several key areas to further elucidate the role of this compound in targeting amino acid metabolism:

  • Metabolomic Studies: Direct measurement of intracellular amino acid pools following this compound treatment would provide quantitative evidence to support the transcriptomic data.

  • Enzyme Inhibition Assays: Investigating the direct inhibitory effect of this compound on the enzymes of the BCAA and other amino acid biosynthesis pathways will clarify whether the observed downregulation is a direct or indirect effect.

  • Structural Biology: Co-crystallization of this compound with its putative enzyme targets could provide atomic-level insights into its mechanism of inhibition.

A deeper understanding of this compound's multifaceted mechanism of action will be critical for its potential development as a next-generation antibiotic in the fight against drug-resistant pathogens.

References

Investigating the Anti-Cancer Properties of Aspidinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Aspidinol, a phloroglucinol (B13840) derivative isolated from the medicinal plant Dryopteris fragrans, has been identified as a compound with potential anti-cancer properties. This technical guide synthesizes the available preclinical data on this compound and its structurally related compounds. It outlines its demonstrated cytotoxic effects against various cancer cell lines, explores its potential mechanisms of action, including the induction of apoptosis and cell cycle arrest, and provides detailed experimental protocols for researchers. Due to the limited research specifically on this compound, this guide also draws mechanistic insights from studies on the closely related compound, Aspidin BB, to propose a model for this compound's bioactivity and to highlight promising avenues for future investigation.

Introduction

Natural products remain a vital source for the discovery of novel therapeutic agents. This compound, a bioactive compound derived from the fern Dryopteris fragrans, is one such molecule of interest.[1][2] This plant has a history in traditional medicine, and its extracts have been shown to possess antimicrobial and anticancer activities.[3] While research into the antibacterial applications of this compound is more extensive, its efficacy as an anti-cancer agent is an emerging field.[4][5]

This guide provides a comprehensive overview of the current state of research into this compound's anti-cancer properties, intended for researchers, scientists, and drug development professionals. We present quantitative data on its cytotoxic activity, detail its likely mechanisms of action based on current evidence, and provide standardized protocols for the replication and expansion of these findings.

In Vitro Efficacy and Cytotoxicity

In vitro studies have confirmed that this compound exhibits cytotoxic effects against human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, has been determined for several cell lines.

Quantitative Cytotoxicity Data

The cytotoxic activity of this compound and the related phloroglucinol derivative Aspidin BB are summarized below.

Table 1: IC50 Values of this compound Against Human Cancer Cell Lines

Compound Cell Line Cancer Type Incubation Time IC50 (µM) Reference
This compound A549 Lung Carcinoma 72h 19.41 ± 2.53 [3][6]
MCF7 Breast Adenocarcinoma 72h 24.14 ± 3.12 [3][6]

| | HepG2 | Hepatocellular Carcinoma | 72h | > 30 (Inactive) |[3][6] |

Table 2: IC50 Values of Aspidin BB Against Human Cancer Cell Lines

Compound Cell Line Cancer Type Incubation Time IC50 (µM) Reference
Aspidin BB HO-8910 Ovarian Carcinoma 24h 68.81 [7]
HO-8910 Ovarian Carcinoma 48h 25.79 [7]

| | HO-8910 | Ovarian Carcinoma | 72h | 15.02 |[7] |

Mechanism of Action

While direct mechanistic studies on this compound are limited, research on the structurally similar compound Aspidin BB provides a strong hypothetical framework for its anti-cancer effects. The primary mechanisms appear to be the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis via the Mitochondrial Pathway

Evidence suggests that phloroglucinol derivatives like Aspidin BB trigger programmed cell death through the intrinsic, or mitochondrial, pathway of apoptosis.[7] This process involves altering the balance of pro- and anti-apoptotic proteins in the Bcl-2 family.

The proposed sequence is as follows:

  • Inhibition of Bcl-2: The compound suppresses the expression of the anti-apoptotic protein Bcl-2.

  • Upregulation of Bax: Concurrently, it enhances the expression of the pro-apoptotic protein Bax.

  • Mitochondrial Disruption: This shift in the Bcl-2/Bax ratio compromises the outer mitochondrial membrane.

  • Cytochrome c Release: Cytochrome c is released from the mitochondria into the cytoplasm.

  • Caspase Cascade Activation: Released cytochrome c activates a cascade of executioner enzymes, notably Caspase-3.

  • PARP Cleavage & Cell Death: Activated Caspase-3 cleaves Poly (ADP-ribose) polymerase (PARP), a key DNA repair enzyme, leading to DNA fragmentation and the morphological hallmarks of apoptosis.[7]

G This compound This compound / Aspidin BB Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Bax Bax (Pro-apoptotic) This compound->Bax Mito Mitochondrial Membrane Integrity Bcl2->Mito Bax->Mito CytC Cytochrome c (Release) Mito->CytC Disruption Casp3 Caspase-3 (Activation) CytC->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Proposed mitochondrial apoptosis pathway induced by this compound/Aspidin BB.
Cell Cycle Arrest at S Phase

In addition to inducing apoptosis, Aspidin BB has been shown to halt cell proliferation by arresting the cell cycle in the S phase (the DNA synthesis phase).[7] This is achieved by up-regulating the expression of key proteins that govern the G1/S transition and progression through the S phase, including pRb, E2F1, CDK2, Cyclin E, and Cyclin A.[7] The disruption of the normal, tightly regulated progression of the cell cycle prevents cancer cells from successfully dividing.

G cluster_0 Cell Cycle Progression G1 G1 Phase S S Phase G2M G2/M Phase This compound This compound / Aspidin BB Proteins Upregulation of: pRb, E2F1, CDK2, Cyclin E, Cyclin A This compound->Proteins Arrest S Phase Arrest Proteins->Arrest Arrest->S

Caption: Mechanism of S phase cell cycle arrest induced by this compound/Aspidin BB.
Potential Involvement of Core Signaling Pathways

While not yet demonstrated for this compound itself, other phloroglucinol derivatives from D. fragrans have been shown to modulate key cancer-related signaling pathways. For instance, Dryofragin can inhibit cancer cell migration and invasion by modulating the PI3K/AKT signaling pathway.[8] The PI3K/AKT and STAT3 pathways are central regulators of cell growth, proliferation, and survival, and are constitutively active in many cancers.[9][10][11] The potential for this compound to interact with these pathways represents a critical area for future research.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used to evaluate the anti-cancer properties of compounds like this compound.

General Experimental Workflow

The typical workflow for in vitro screening of a novel anti-cancer compound involves cell culture, treatment with the compound at various concentrations, and subsequent analysis using a variety of assays to measure effects on viability, apoptosis, and specific molecular targets.

G cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Endpoint Analysis Culture 1. Culture Cancer Cell Lines Seed 2. Seed Cells in Plates Culture->Seed Treat 3. Treat with this compound (Dose-Response) Seed->Treat Viability Cell Viability (MTT Assay) Treat->Viability Apoptosis Apoptosis (Annexin V/PI) Treat->Apoptosis Protein Protein Expression (Western Blot) Treat->Protein

Caption: General workflow for in vitro evaluation of this compound's anti-cancer activity.
Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Analysis (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.

  • Cell Culture and Treatment: Seed cells in a 6-well plate and treat with this compound at the determined IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: Protein Expression Analysis (Western Blot)

This technique detects changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation.

  • Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin E, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity relative to a loading control like β-actin.

In Vivo Studies and Future Directions

To date, there are no published in vivo studies evaluating the anti-cancer efficacy of this compound in animal models. However, the compound has been tested in vivo for its antibacterial activity, where it was shown to be effective and well-tolerated in murine models of systemic infection.[4][5] This existing data provides a foundation for future preclinical cancer studies, suggesting that this compound may possess favorable pharmacokinetic and safety profiles.

Key areas for future research include:

  • Mechanism of Action: Elucidating the precise molecular targets of this compound and confirming its effects on the mitochondrial apoptosis pathway and cell cycle machinery.

  • Signaling Pathway Analysis: Investigating the impact of this compound on key cancer signaling cascades such as PI3K/AKT and STAT3.

  • In Vivo Efficacy: Evaluating the anti-tumor activity of this compound in xenograft and patient-derived xenograft (PDX) mouse models for cancers where it shows in vitro promise, such as lung and breast cancer.

  • Combination Therapies: Exploring the potential synergistic effects of this compound when combined with standard-of-care chemotherapeutic agents.

Conclusion

This compound, a phloroglucinol derived from Dryopteris fragrans, is a promising natural compound with demonstrated in vitro cytotoxic activity against lung and breast cancer cell lines.[3][6] Based on studies of the closely related molecule Aspidin BB, its mechanism of action is likely rooted in the induction of mitochondrial-mediated apoptosis and S-phase cell cycle arrest.[7] While the current body of evidence is encouraging, it is also preliminary. Significant further research is required to fully characterize its molecular mechanisms, validate its efficacy in in vivo models, and establish its potential as a novel therapeutic agent for cancer treatment. The detailed protocols and mechanistic frameworks provided in this guide aim to facilitate and accelerate these crucial next steps in the investigation of this compound.

References

A Technical Guide to Preliminary Cytotoxicity Studies of Aspidinol on Human Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document serves as an in-depth technical guide for conducting preliminary in vitro studies to evaluate the cytotoxic potential of Aspidinol, a phloroglucinol (B13840) derivative found in plants like Dryopteris fragrans, on human cell lines.[1][2] While this compound has demonstrated significant antibacterial activity, publicly available data on its specific cytotoxic effects against human cell lines is limited.[3][4] One study noted negligible toxicity toward the murine macrophage cell line RAW264.7 at concentrations up to 128 μg/mL.[3] However, its potential anti-cancer properties warrant a structured investigation into its effects on human cancer cells.[1]

This guide provides a comprehensive framework, including detailed experimental protocols and data presentation strategies, to systematically assess the cytotoxicity of this compound and explore its potential mechanism of action.

Data Presentation: A Framework for Quantifying Cytotoxicity

Effective data presentation is crucial for interpreting experimental outcomes. The following tables provide a standardized format for summarizing the quantitative data obtained from cytotoxicity and apoptosis assays.

Table 1: Example IC₅₀ Values of this compound on Various Human Cell Lines

This table is a template for presenting the half-maximal inhibitory concentration (IC₅₀) values, which quantify the concentration of this compound required to inhibit the metabolic activity of a cell population by 50%. These values are typically derived from dose-response curves generated via an MTT assay.

Cell LineCell TypeThis compound IC₅₀ (µM) after 48h
e.g., MCF-7Human Breast Adenocarcinoma[Insert Value]
e.g., A549Human Lung Carcinoma[Insert Value]
e.g., HeLaHuman Cervical Adenocarcinoma[Insert Value]
e.g., HEK293Human Embryonic Kidney[Insert Value]

Note: The values in this table are placeholders. Actual values must be determined experimentally.

Table 2: Example Apoptosis Analysis via Annexin V/PI Staining

This table template is for presenting the results from a flow cytometry-based apoptosis assay. It quantifies the percentage of cells in different stages of apoptosis or necrosis after treatment with this compound at a specific concentration (e.g., its IC₅₀ value).

TreatmentViable Cells (Annexin V- / PI-)Early Apoptotic Cells (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Control (Vehicle) [Insert %][Insert %][Insert %]
This compound (IC₅₀) [Insert %][Insert %][Insert %]

Note: The values in this table are placeholders. Actual values must be determined experimentally.

Experimental Workflow and Protocols

A systematic approach is essential for a thorough preliminary investigation. The workflow begins with a broad screening for cytotoxic activity and progresses to more detailed mechanistic studies for cell lines that show sensitivity to this compound.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action Study A Select & Culture Human Cell Lines B Treat Cells with this compound (Dose-Response) A->B C Perform MTT Cell Viability Assay B->C D Data Analysis: Calculate IC50 Values C->D E Select Sensitive Cell Line(s) D->E Proceed if IC50 is significant F Treat Cells with this compound (at IC50 Concentration) E->F G Perform Annexin V/PI Apoptosis Assay F->G H Analyze by Flow Cytometry G->H I Interpret Apoptotic vs. Necrotic Cell Death H->I

Caption: Proposed experimental workflow for evaluating the cytotoxicity of this compound.

Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6] It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells.

Materials:

  • Human cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)[7]

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[7]

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle-treated cells (negative control) and medium-only wells (background control).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of the 12 mM MTT stock solution to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium. Add 100 µL of the solubilization solution (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Incubate the plate for an additional 4 hours at 37°C in the incubator.[7] Mix each sample by pipetting and measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance. Plot the viability against the log of this compound concentration to determine the IC₅₀ value.

Protocol: Annexin V/PI Apoptosis Assay

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[8] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[9] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells that have lost membrane integrity.

Materials:

  • Treated and control cells

  • Phosphate-Buffered Saline (PBS), cold

  • 1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) staining solution

  • Flow cytometry tubes

Procedure:

  • Cell Harvesting: Collect 1-5 x 10⁵ cells by centrifugation. For adherent cells, detach them gently using a non-enzymatic method (e.g., EDTA) to maintain membrane integrity.[9]

  • Washing: Wash the cells once with cold 1X PBS and then resuspend them in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[9]

  • Add 5 µL of FITC-conjugated Annexin V to the cell suspension.[10]

  • Gently mix and incubate for 10-15 minutes at room temperature in the dark.[10]

  • Add 5 µL of the PI staining solution.[9]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry as soon as possible (preferably within one hour).[11]

    • Viable cells: Annexin V- / PI-

    • Early apoptotic cells: Annexin V+ / PI-

    • Late apoptotic/necrotic cells: Annexin V+ / PI+

Potential Signaling Pathways in Drug-Induced Apoptosis

Should this compound be found to induce apoptosis, further studies would be required to elucidate the specific molecular mechanism. The two primary apoptosis pathways are the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both converge on the activation of executioner caspases, which are proteases that dismantle the cell.[12][13]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Common Execution Pathway death_ligand Death Ligand (e.g., FasL) death_receptor Death Receptor (e.g., Fas) death_ligand->death_receptor caspase8 Activation of Caspase-8 death_receptor->caspase8 caspase3 Activation of Caspase-3 caspase8->caspase3 stress Cellular Stress (e.g., DNA Damage) mitochondria Mitochondrial Disruption stress->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Activation of Caspase-9 cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Overview of the intrinsic and extrinsic apoptosis signaling pathways.

References

Aspidinol's potential as a lead compound for drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Aspidinol, a phloroglucinol (B13840) derivative primarily isolated from the fern Dryopteris fragrans, has emerged as a compelling lead compound in the field of drug discovery.[1] This technical guide provides a comprehensive overview of the current state of knowledge on this compound, with a focus on its potential as a therapeutic agent. We will delve into its significant antibacterial properties, particularly against multidrug-resistant pathogens, and explore its nascent potential as an anti-cancer agent. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, providing detailed experimental methodologies, quantitative data summaries, and visualizations of its mechanisms of action to facilitate further investigation and development.

Chemical Properties

This compound is a member of the phloroglucinol class of natural products, characterized by a substituted 1,3,5-trihydroxybenzene ring. Its chemical structure and properties are summarized below.

PropertyValue
IUPAC Name 1-(2,6-dihydroxy-4-methoxy-3-methylphenyl)butan-1-one
Molecular Formula C₁₂H₁₆O₄
Molecular Weight 224.25 g/mol
CAS Number 519-40-4

Antibacterial Activity

This compound has demonstrated potent antibacterial activity, most notably against methicillin-resistant Staphylococcus aureus (MRSA), a significant threat in both hospital and community settings.[2][3] Its efficacy is comparable to that of the clinically used antibiotic vancomycin.[2][3]

Quantitative Antibacterial Data

The following tables summarize the key quantitative data regarding the antibacterial activity of this compound against various strains of S. aureus.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against Staphylococcus aureus Strains [2]

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
MSSA (ATCC 29213)0.25 - 20.5 - 4
MRSA (ATCC 33591)24
Clinical MSSA Isolates0.25 - 20.5 - 4
Clinical MRSA Isolates0.25 - 20.5 - 4

Table 2: In Vivo Efficacy of this compound in a Lethal Septicemic Mouse Model with MRSA (ATCC 33591) [2][4]

Treatment GroupDose (mg/kg)Survival Rate (5 days)
Vehicle (Control)-0%
This compound5~20%
This compound15~60%
This compound25~80%
Vancomycin5~20%
Vancomycin15~50%
Vancomycin25~80%

Table 3: In Vivo Efficacy of this compound in a Non-Lethal Septicemic Mouse Model with MRSA (ATCC 33591) [2][4]

Treatment GroupDose (mg/kg)Mean Bacterial Load Reduction in Organs (Spleen, Lung, Liver)
Vehicle (Control)--
This compound25Significant
Vancomycin25Significant

Mechanism of Antibacterial Action

RNA sequencing (RNA-seq) and reverse transcription PCR (RT-PCR) experiments have elucidated the primary mechanism of this compound's antibacterial activity against S. aureus.[2][3] The principal mode of action is the inhibition of ribosome formation, which consequently halts protein synthesis.[2] Secondary mechanisms include the inhibition of amino acid synthesis and the reduction of virulence factors.[2][3]

Signaling Pathway of Antibacterial Action

aspidinol_antibacterial_mechanism cluster_bacterial_cell Staphylococcus aureus Cell This compound This compound Ribosome_Formation Ribosome Formation This compound->Ribosome_Formation inhibits Amino_Acid_Synthesis Amino Acid Synthesis (Valine, Leucine, Isoleucine, Lysine) This compound->Amino_Acid_Synthesis inhibits Protein_Synthesis Protein Synthesis Ribosome_Formation->Protein_Synthesis enables Virulence_Factor_Expression Virulence Factor Expression Protein_Synthesis->Virulence_Factor_Expression produces Bacterial_Cell_Death Bacterial Cell Death Protein_Synthesis->Bacterial_Cell_Death leads to Amino_Acid_Synthesis->Protein_Synthesis provides building blocks for in_vivo_workflow start Start infection Induce Sepsis in Mice (Intraperitoneal injection of MRSA) start->infection treatment Administer Treatment (Intravenous injection of this compound, Vancomycin, or Vehicle) infection->treatment monitoring Monitor Survival Rate (for lethal dose model) treatment->monitoring organ_harvest Harvest Organs (Spleen, Lung, Liver for non-lethal dose model) treatment->organ_harvest end End monitoring->end bacterial_load Determine Bacterial Load (CFU count) organ_harvest->bacterial_load bacterial_load->end

References

The Unveiling of Aspidinol: A Phloroglucinol from the Fern Kingdom with Potent Antibacterial Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Aspidinol, a naturally occurring phloroglucinol (B13840) derivative, has emerged as a compound of significant interest within the scientific community, primarily due to its potent biological activities. Phloroglucinols are a class of phenolic compounds characterized by a benzene (B151609) triol core and are known to be produced by various plant species, with a notable prevalence in ferns of the Dryopteris genus. Historically, extracts from these ferns have been utilized in traditional medicine for their anthelmintic properties. Modern scientific investigation has unveiled a broader spectrum of bioactivities for these compounds, including antimicrobial, antiviral, and anticancer effects.

This technical guide delves into the history and discovery of this compound from its natural sources, with a particular focus on its isolation, characterization, and promising antibacterial activity against multidrug-resistant pathogens. While this compound's existence and bioactivity are documented, this guide also highlights the current limitations in publicly available data, particularly concerning detailed experimental protocols for its isolation and comprehensive spectroscopic characterization.

History and Discovery

This compound is primarily isolated from ferns of the Dryopteris genus, with Dryopteris fragrans (L.) Schott being a notable source.[1] The study of phloroglucinols from Dryopteris species has a long history, initially driven by the search for the active components responsible for their traditional medicinal uses. Early research focused on a complex mixture of related phloroglucinol derivatives often referred to as "filicin."

The advancement of chromatographic and spectroscopic techniques has enabled the isolation and structural elucidation of individual components from these complex mixtures, leading to the identification of this compound. It is characterized as a monocyclic phloroglucinol derivative. The discovery of its potent antibacterial activity, especially against methicillin-resistant Staphylococcus aureus (MRSA), has revitalized interest in this natural product as a potential lead compound for the development of new antimicrobial agents.[2]

Biological Activity

The most well-documented biological activity of this compound is its potent antibacterial effect against clinically relevant pathogens. Extensive studies have demonstrated its efficacy against both methicillin-sensitive Staphylococcus aureus (MSSA) and, more importantly, MRSA.[2]

Quantitative Biological Data

The following table summarizes the key quantitative data reported for the anti-MRSA activity of this compound.

ParameterOrganismValueReference
Minimum Inhibitory Concentration (MIC)MRSA (ATCC 33591)2 µg/mL[2]
Minimum Inhibitory Concentration (MIC)MSSA and MRSA clinical isolates0.25 - 2 µg/mL[2]
Minimum Bactericidal Concentration (MBC)MSSA and MRSA clinical isolates0.5 - 4 µg/mL[2]
In vivo efficacy (survival)MRSA-infected mice (25 mg/kg dose)~80% survival[2]

Experimental Protocols

General Protocol for Extraction and Fractionation of Phloroglucinols from Dryopteris fragrans
  • Plant Material Collection and Preparation:

    • Collect fresh aerial parts of Dryopteris fragrans.

    • Air-dry the plant material in a well-ventilated area, shielded from direct sunlight.

    • Grind the dried plant material into a coarse powder.

  • Extraction:

    • Macerate the powdered plant material with 95% ethanol (B145695) at room temperature for 72 hours.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

  • Fractionation:

    • Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297).

    • Monitor the fractions for the presence of phloroglucinols using thin-layer chromatography (TLC) with an appropriate solvent system and visualization reagent (e.g., vanillin-sulfuric acid).

  • Column Chromatography:

    • Subject the phloroglucinol-rich fraction (typically the chloroform or ethyl acetate fraction) to column chromatography on silica (B1680970) gel.

    • Elute the column with a gradient of n-hexane and ethyl acetate.

    • Collect fractions and monitor by TLC to pool fractions containing compounds with similar Rf values.

  • Further Purification:

    • Perform further purification of the fractions containing this compound using Sephadex LH-20 column chromatography, eluting with methanol.

    • Final purification can be achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Physicochemical and Spectroscopic Data

A comprehensive set of experimentally determined ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound is not available in the public domain based on the conducted literature search. The following table provides the computed physicochemical properties available from the PubChem database.

PropertyValueSource
Molecular FormulaC₁₂H₁₆O₄PubChem CID: 122841
Molecular Weight224.25 g/mol PubChem CID: 122841
XLogP32.6PubChem CID: 122841
Hydrogen Bond Donor Count2PubChem CID: 122841
Hydrogen Bond Acceptor Count4PubChem CID: 122841
Rotatable Bond Count3PubChem CID: 122841

Mechanism of Action

Studies on the antibacterial mechanism of this compound against S. aureus have revealed that its primary mode of action is the inhibition of ribosome formation. This disruption of ribosome synthesis leads to a downstream inhibition of protein synthesis, ultimately causing bacterial cell death. Secondary effects observed include the inhibition of amino acid synthesis and a reduction in the expression of virulence factors.[2]

Visualizations

experimental_workflow plant_material Dryopteris fragrans (aerial parts) extraction Extraction (95% Ethanol) plant_material->extraction fractionation Solvent Partitioning extraction->fractionation column_chromatography Silica Gel Column Chromatography fractionation->column_chromatography purification Sephadex LH-20 & Preparative HPLC column_chromatography->purification This compound Pure this compound purification->this compound

Figure 1. Generalized workflow for the isolation of this compound.

mechanism_of_action cluster_primary Primary Mechanism cluster_secondary Secondary Effects This compound This compound ribosome_synthesis Ribosome Synthesis This compound->ribosome_synthesis Inhibits amino_acid Amino Acid Synthesis This compound->amino_acid Inhibits virulence Virulence Factor Expression This compound->virulence Reduces protein_synthesis Protein Synthesis ribosome_synthesis->protein_synthesis Leads to inhibition of bacterial_growth Bacterial Growth & Proliferation protein_synthesis->bacterial_growth Essential for cell_death Bacterial Cell Death protein_synthesis->cell_death Inhibition leads to

Figure 2. Proposed mechanism of action of this compound against S. aureus.

Conclusion

This compound, a phloroglucinol natural product from Dryopteris fragrans, represents a promising starting point for the development of novel antibacterial agents. Its potent activity against MRSA, a major public health threat, underscores its therapeutic potential. However, to fully realize this potential, further research is imperative. A critical need exists for the development and publication of a detailed and reproducible protocol for the isolation and purification of this compound in significant quantities. Furthermore, the comprehensive spectroscopic characterization (NMR, MS) of this compound is essential for its unambiguous identification and to facilitate synthetic efforts and the generation of new analogs with improved pharmacological properties. The elucidation of its detailed molecular interactions with the bacterial ribosome will also be crucial for structure-based drug design. This in-depth technical guide serves as a comprehensive overview of the current knowledge on this compound and a call to the scientific community to address the existing gaps in the literature, which will be vital for advancing this promising natural product towards clinical application.

References

Phloroglucinol Derivatives from Ferns: A Technical Guide to Their Antibacterial Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. This has spurred a search for novel antimicrobial agents from natural sources, with ferns emerging as a promising reservoir of bioactive compounds. Among these, phloroglucinol (B13840) derivatives, a class of phenolic compounds, have demonstrated significant antibacterial activity. This technical guide provides an in-depth overview of phloroglucinol derivatives from ferns, focusing on their antibacterial properties, the experimental protocols for their study, and their potential mechanisms of action.

Introduction to Fern-Derived Phloroglucinol Derivatives

Phloroglucinols are secondary metabolites found in various plants and brown algae.[1][2] In ferns, particularly within the genus Dryopteris, these compounds are abundant and structurally diverse.[3][4] They are typically acylphloroglucinols, characterized by a phloroglucinol core with one or more acyl side chains.[3] Several of these derivatives have been shown to possess a range of biological activities, including antibacterial, antiviral, antioxidant, and anti-inflammatory effects.[1][3][4] Their efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), makes them particularly interesting for further investigation.[5][6][7]

Quantitative Antibacterial Activity

The antibacterial efficacy of phloroglucinol derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium. The following tables summarize the reported MIC values for various phloroglucinol derivatives isolated from ferns against different bacterial strains.

Table 1: Antibacterial Activity of Phloroglucinol Derivatives from Dryopteris Species

CompoundFern SourceBacterial StrainMIC (µg/mL)Reference
Flavaspidic Acid ABDryopteris crassirhizomaMethicillin-resistant Staphylococcus aureus (MRSA)-[5]
Flavaspidic Acid PBDryopteris crassirhizomaMethicillin-resistant Staphylococcus aureus (MRSA)-[5]
Norflavaspidic Acid ABDryopteris crassirhizomaMethicillin-resistant Staphylococcus aureus (MRSA)3.125 (n-hexane extract)[6][8]
Disaspidin BBDryopteris fragransStaphylococcus epidermidis (SEP)1.67-2.71[7]
Disaspidin BBDryopteris fragransStaphylococcus haemolyticus (SHA)10.00-33.33[7]
Disaspidin BBDryopteris fragransMethicillin-resistant Staphylococcus aureus (MRSA)-[7]

Note: Some studies reported the activity of extracts or fractions rather than isolated compounds, as indicated.

Experimental Protocols

The isolation and evaluation of antibacterial phloroglucinol derivatives from ferns involve a series of systematic experimental procedures. The following sections detail the key methodologies.

Extraction of Phloroglucinol Derivatives

The initial step involves the extraction of crude compounds from the fern material, typically the rhizomes, which are rich in phloroglucinols.[5][6]

Protocol: Solvent Extraction

  • Preparation of Plant Material: Collect and dry the rhizomes of the fern species (e.g., Dryopteris crassirhizoma). Grind the dried rhizomes into a fine powder.[6]

  • Sequential Extraction: Perform sequential extraction with solvents of increasing polarity to separate compounds based on their solubility. A typical sequence is:

  • Extraction Procedure:

    • Soak the powdered rhizomes in the first solvent (e.g., n-hexane) at room temperature for a specified period (e.g., 24-48 hours), with occasional agitation.

    • Filter the mixture to separate the extract from the plant residue.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

    • Repeat the process with the plant residue using the subsequent solvents in the sequence.

  • Storage: Store the dried extracts at a low temperature (e.g., -20°C) until further processing.

Isolation and Purification of Phloroglucinol Derivatives

The crude extracts are complex mixtures that require further separation to isolate individual phloroglucinol derivatives. This is typically achieved through various chromatographic techniques.[5]

Protocol: Chromatographic Separation

  • Silica (B1680970) Gel Column Chromatography:

    • Pack a glass column with silica gel slurried in a non-polar solvent (e.g., n-hexane).

    • Dissolve the crude extract (e.g., the active n-hexane extract) in a minimal amount of the starting solvent and load it onto the column.

    • Elute the column with a gradient of increasing solvent polarity (e.g., a gradient of ethyl acetate in n-hexane).

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

    • Pool fractions containing similar compound profiles.

  • Sephadex LH-20 Column Chromatography:

    • For further purification, subject the fractions obtained from silica gel chromatography to size-exclusion chromatography on a Sephadex LH-20 column.[5]

    • Use an appropriate solvent, such as methanol, for elution.[5]

    • Collect and concentrate the fractions containing the purified compounds.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • For final purification of compounds, preparative HPLC can be employed to achieve high purity.

Structural Characterization

The chemical structure of the isolated compounds is determined using a combination of spectroscopic techniques.

Protocol: Spectroscopic Analysis

  • Mass Spectrometry (MS): Determine the molecular weight and elemental composition of the compound using techniques like Electrospray Ionization Mass Spectrometry (ESI-MS).[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidate the detailed chemical structure, including the carbon skeleton and the position of protons, using 1H-NMR and 13C-NMR spectroscopy.[5]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provide information about the electronic transitions within the molecule, which is characteristic of certain chromophores.[5]

Antibacterial Activity Assays

The antibacterial activity of the purified phloroglucinol derivatives is assessed using standardized microbiological assays.

Protocol: Microtiter Plate Broth Dilution Assay for MIC Determination

  • Bacterial Culture Preparation: Grow the test bacterial strains (e.g., S. aureus, MRSA) in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the bacterial suspension to a standardized concentration (e.g., 0.5 McFarland standard).

  • Serial Dilution: Prepare a series of twofold dilutions of the test compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive controls (broth with bacteria and no compound) and negative controls (broth only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizing Workflows and Mechanisms

Experimental Workflow

The following diagram illustrates the general workflow for the extraction, isolation, and characterization of antibacterial phloroglucinol derivatives from ferns.

experimental_workflow plant_material Fern Rhizomes (e.g., Dryopteris sp.) grinding Drying and Grinding plant_material->grinding extraction Sequential Solvent Extraction (n-hexane, CH2Cl2, EtOAc, MeOH) grinding->extraction crude_extracts Crude Extracts extraction->crude_extracts chromatography Chromatographic Separation (Silica Gel, Sephadex LH-20) crude_extracts->chromatography fractions Purified Fractions / Compounds chromatography->fractions characterization Structural Characterization (MS, NMR, UV) fractions->characterization bioassay Antibacterial Activity Assay (MIC Determination) fractions->bioassay identified_compounds Identified Phloroglucinol Derivatives characterization->identified_compounds identified_compounds->bioassay results Antibacterial Activity Data bioassay->results mechanism_of_action phloroglucinol Phloroglucinol Derivative membrane Bacterial Cell Membrane phloroglucinol->membrane metabolism Cellular Metabolism phloroglucinol->metabolism disruption Membrane Disruption & Depolarization membrane->disruption cell_death Bacterial Cell Death disruption->cell_death acetyl_coa Impact on Acetyl-CoA & Bioenergetics metabolism->acetyl_coa acetyl_coa->cell_death

References

Exploring the Spectrum and Mechanism of Antibacterial Activity of Aspidinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The rise of multidrug-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), poses a significant threat to global health. This necessitates the discovery and development of novel antimicrobial agents. Aspidinol, a phloroglucinol (B13840) derivative isolated from Dryopteris fragrans (L.) Schott, has emerged as a promising candidate with potent antibacterial properties. This technical guide provides a comprehensive overview of the antibacterial spectrum, efficacy, and mechanism of action of this compound, with a primary focus on its activity against S. aureus. It includes a compilation of quantitative in vitro and in vivo data, detailed experimental protocols for key assays, and visualizations of its mechanism and relevant workflows to support further research and development.

Antibacterial Spectrum of this compound

This compound has demonstrated significant bactericidal activity, primarily against Gram-positive bacteria, including various clinical isolates of Staphylococcus aureus. Its efficacy extends to both Methicillin-susceptible (S. aureus - MSSA) and Methicillin-resistant (S. aureus - MRSA) strains.[1][2]

In Vitro Susceptibility Data

The potency of this compound has been quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a range of Staphylococcus strains. The results indicate potent activity, often comparable to or exceeding that of conventional antibiotics.[3]

Table 1: In Vitro Antibacterial Activity of this compound against Staphylococcus aureus

Bacterial Strain Type No. of Strains Tested MIC Range (µg/mL) MBC Range (µg/mL) Reference
MSSA (Clinical Isolates) Multiple 0.25 - 2 0.5 - 4 [1][2][3]
MRSA (Clinical Isolates) Multiple 0.25 - 2 0.5 - 4 [1][2][3]
ATCC 29213 (MSSA) 1 0.5 Not Reported [1]

| ATCC 33591 (MRSA) | 1 | 2 | Not Reported |[2][4] |

Note: The MIC is the lowest concentration of an antimicrobial agent that inhibits visible growth, while the MBC is the lowest concentration that results in bacterial death.[1]

In Vivo Efficacy in Murine Infection Models

The antibacterial activity of this compound has been validated in vivo using murine systemic infection models. These studies confirm that this compound retains its efficacy and can significantly protect against lethal MRSA infections.[1]

Table 2: Summary of In Vivo Efficacy of this compound in MRSA-Infected Mice

Mouse Model MRSA Strain This compound Dosage Key Outcomes Reference
Lethal Septicemia ATCC 33591 25 mg/kg ~80% survival rate over 5 days. [1]
Lethal Septicemia ATCC 33591 50 mg/kg Provided significant protection from mortality, comparable to vancomycin. [1][4]

| Non-Lethal Septicemia | Not Specified | 25 mg/kg | Significant reduction in bacterial load in spleen, lung, and liver. |[1][4][5] |

Proposed Mechanism of Action

Investigations using RNA sequencing (RNA-seq) and reverse transcription PCR (RT-PCR) have elucidated the primary mechanism through which this compound exerts its bactericidal effects against S. aureus.[1][4] The primary target is the bacterial ribosome, a crucial component for protein synthesis.

The proposed mechanisms are:

  • Primary Mechanism: Inhibition of Ribosome Formation. this compound's main action is to disrupt the synthesis and formation of the 30S and 50S ribosomal subunits.[1] This interference halts protein synthesis, leading to bacterial cell death.[1][5]

  • Secondary Mechanisms: In addition to its primary target, this compound also appears to interfere with other essential cellular pathways. These secondary effects include the inhibition of amino acid synthesis and the reduction of virulence factors, further contributing to its overall antibacterial efficacy.[1][4]

cluster_this compound This compound Action cluster_Cell Staphylococcus aureus Cell This compound This compound Ribosome Ribosome Synthesis (30S & 50S Subunits) This compound->Ribosome Primary Inhibition AminoAcid Amino Acid Synthesis This compound->AminoAcid Secondary Inhibition Virulence Virulence Factor Expression This compound->Virulence Secondary Inhibition Protein Protein Synthesis Ribosome->Protein Leads to failure of Death Bacterial Cell Death Protein->Death Inhibition causes

Caption: Proposed mechanism of action of this compound against S. aureus.

Detailed Experimental Protocols

This section outlines the methodologies employed to evaluate the antibacterial properties of this compound.

Determination of MIC and MBC via Broth Microdilution

The broth microdilution method is a standardized assay used to determine the minimum concentration of an antimicrobial agent required to inhibit or kill a bacterium. The protocol follows guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6]

Protocol Steps:

  • Preparation of this compound Stock: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: A suspension of the test bacterium (e.g., S. aureus) is prepared from an overnight culture. The turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Each well containing the diluted this compound is inoculated with the bacterial suspension. Control wells (growth control with no drug, sterility control with no bacteria) are included. The plate is incubated at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.[7]

  • MBC Determination: To determine the MBC, an aliquot from each well showing no visible growth is sub-cultured onto an agar (B569324) plate. After incubation, the MBC is identified as the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

A 1. Prepare 2-fold serial dilutions of this compound in a 96-well plate C 3. Dilute and add inoculum to wells (Final conc. ~5x10^5 CFU/mL) A->C B 2. Prepare bacterial inoculum (0.5 McFarland standard) B->C D 4. Incubate plate at 37°C for 18-24 hours C->D E 5. Read MIC: Lowest concentration with no visible growth D->E F 6. Plate aliquots from clear wells onto agar plates E->F G 7. Incubate agar plates at 37°C for 24 hours F->G H 8. Read MBC: Lowest concentration with ≥99.9% killing G->H

Caption: Experimental workflow for MIC and MBC determination.
In Vivo Murine Sepsis Model

To assess in vivo efficacy, a systemic infection model in mice is used. This protocol involves establishing a controlled infection and then administering the therapeutic agent.[1]

Protocol Steps:

  • Animal Acclimatization: Laboratory mice (e.g., BALB/c) are acclimatized under standard laboratory conditions.

  • Infection: Mice are infected via intraperitoneal (i.p.) injection with a pre-determined lethal or non-lethal dose of MRSA (e.g., ATCC 33591).

  • Treatment: One hour post-infection, treatment groups receive this compound (e.g., 5, 15, or 25 mg/kg), a positive control (e.g., vancomycin), or a vehicle control, typically administered intravenously. Treatment is repeated daily for a set period (e.g., 5 days).

  • Monitoring (Lethal Model): For the lethal model, mice are monitored daily for a defined period (e.g., 5 days), and survival rates are recorded.

  • Bacterial Load Assessment (Non-Lethal Model): For the non-lethal model, after the treatment course, mice are euthanized. Organs (spleen, lungs, liver) are aseptically harvested, homogenized, and plated on agar to quantify the bacterial load (CFU/organ).[5]

cluster_endpoints Endpoint Analysis A 1. Acclimatize Mice B 2. Induce systemic infection via intraperitoneal MRSA injection A->B C 3. Administer treatment (1 hr post-infection) (this compound, Vancomycin, or Vehicle) B->C D 4. Continue daily treatment for 5-6 days C->D E1 5a. Lethal Model: Monitor survival rate daily D->E1 E2 5b. Non-Lethal Model: Determine bacterial load (CFU) in organs D->E2

Caption: Workflow for the in vivo murine sepsis model.

References

Aspidinol's Attenuation of Staphylococcus aureus Virulence Factor Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Staphylococcus aureus is a formidable human pathogen, largely due to its expression of a wide array of virulence factors that contribute to its pathogenicity. The increasing prevalence of antibiotic-resistant strains, such as methicillin-resistant S. aureus (MRSA), necessitates the exploration of novel therapeutic strategies. One promising approach is the targeting of bacterial virulence. Aspidinol, a phloroglucinol (B13840) derivative, has demonstrated significant antibacterial activity against MRSA. A primary mechanism of its bactericidal action is the inhibition of ribosomal synthesis. Furthermore, studies indicate a secondary mechanism involving the downregulation of virulence factor expression. This technical guide provides an in-depth overview of the current understanding of this compound's effect on S. aureus virulence, detailing experimental methodologies for assessing these effects and illustrating the key regulatory pathways involved.

Introduction

Staphylococcus aureus employs a sophisticated arsenal (B13267) of virulence factors to establish infection, evade the host immune system, and cause tissue damage. These factors include toxins such as alpha-hemolysin, and a variety of exoenzymes including proteases and lipases. The expression of these virulence factors is tightly controlled by complex regulatory networks, most notably the accessory gene regulator (agr) quorum-sensing system and the staphylococcal accessory regulator (SarA).

This compound, a natural compound, has emerged as a potent anti-MRSA agent. Research has shown that in addition to its primary bactericidal effect through the inhibition of ribosome formation, this compound also reduces the expression of virulence factors in S. aureus. This guide synthesizes the available data on this secondary mechanism, provides detailed experimental protocols for its investigation, and visualizes the key signaling pathways that are likely targets of this compound's inhibitory action.

Quantitative Data Summary

While the primary literature indicates a general downregulation of virulence factors by this compound, specific quantitative fold-change data for each virulence factor gene is not extensively detailed. The following table summarizes the observed effects based on available research. Further quantitative real-time PCR (qRT-PCR) and proteomic studies are warranted to elucidate the precise extent of downregulation for each specific virulence factor.

Virulence Factor CategoryGene(s)Protein(s)Effect of this compoundPrimary Literature Reference
Toxins hla (alpha-hemolysin)Alpha-hemolysinDownregulation
Proteases aur, sspA, sspBAureolysin, Serine Protease, Cysteine ProteaseDownregulation
Lipases gehLipaseDownregulation

Key Signaling Pathways in S. aureus Virulence

The expression of the aforementioned virulence factors is predominantly controlled by the agr and SarA regulatory systems. This compound's inhibitory effect on virulence factor expression likely involves the modulation of these pathways.

The Accessory Gene Regulator (agr) System

The agr system is a quorum-sensing mechanism that upregulates the expression of secreted virulence factors during high cell density.

agr_system cluster_cell S. aureus Cell agrD agrD pro_AIP Pro-AIP agrD->pro_AIP encodes agrB AgrB (Transporter/Protease) pro_AIP->agrB AIP_out AIP (Autoinducing Peptide) agrB->AIP_out processes & exports AgrC AgrC (Receptor Kinase) AgrA AgrA (Response Regulator) AgrC->AgrA phosphorylates P2 P2 Promoter AgrA->P2 activates P3 P3 Promoter AgrA->P3 activates RNAII RNAII transcript P2->RNAII drives transcription of RNAIII RNAIII (Effector RNA) P3->RNAIII drives transcription of RNAII->agrD encodes hla hla (α-hemolysin) RNAIII->hla upregulates proteases Protease genes RNAIII->proteases upregulates lipases Lipase genes RNAIII->lipases upregulates AgrC_out AgrC AIP_out->AgrC_out binds AgrC_out->AgrC

Caption: The S. aureus agr quorum-sensing pathway.

The Staphylococcal Accessory Regulator (SarA) System

SarA is a global DNA-binding protein that can both

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Aspidinol from Dryopteris fragrans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspidinol, a phloroglucinol (B13840) derivative isolated from the fern Dryopteris fragrans (L.) Schott, has garnered significant interest within the scientific community for its diverse pharmacological activities.[1] This compound has demonstrated potent antibacterial properties, particularly against multi-drug-resistant strains of Staphylococcus aureus (MRSA), as well as cytotoxic and anti-inflammatory activities.[1][2] These attributes make this compound a promising candidate for further investigation in drug discovery and development. Dryopteris fragrans, a perennial herb, is a rich source of various bioactive compounds, including phloroglucinols, terpenoids, and flavonoids.[3][4]

This document provides a detailed protocol for the extraction and purification of this compound from the aerial parts of Dryopteris fragrans. The methodology is a composite of established techniques reported in the scientific literature, designed to yield this compound of high purity suitable for research and preclinical studies.

Experimental Protocols

The following protocols describe a comprehensive workflow for the isolation and purification of this compound from Dryopteris fragrans.

Plant Material and Preliminary Processing
  • Plant Material: Aerial parts of Dryopteris fragrans are used for the extraction process.[5][6]

  • Preparation: The plant material should be air-dried and powdered to increase the surface area for efficient extraction.[5]

Extraction of Crude Bioactive Compounds

This step aims to extract a broad range of secondary metabolites, including this compound, from the prepared plant material.

  • Solvent Extraction:

    • Macerate the powdered, air-dried aerial parts of Dryopteris fragrans with 95% ethanol (B145695) at room temperature.[5] This process should be repeated multiple times to ensure exhaustive extraction.

    • Alternatively, reflux the plant material with 50% ethanol.[6]

  • Concentration:

    • Combine the ethanolic extracts.

    • Concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude extract.

Fractionation of the Crude Extract

The crude extract is partitioned between solvents of varying polarities to separate compounds based on their solubility.

  • Solvent Partitioning:

    • Suspend the crude extract in water.

    • Perform sequential liquid-liquid partitioning with ethyl acetate (B1210297).[5][7] This will separate the compounds into an ethyl acetate-soluble fraction and an aqueous fraction. This compound, being moderately polar, is expected to be enriched in the ethyl acetate fraction.

Chromatographic Purification of this compound

A multi-step chromatographic approach is employed to isolate this compound from the enriched fraction.

  • Silica (B1680970) Gel Column Chromatography:

    • Subject the dried ethyl acetate fraction to silica gel column chromatography.

    • Elute the column with a gradient of petroleum ether and acetone (B3395972) (e.g., 100:1, 70:1, 50:1, 30:1, 10:1, 1:1 v/v) to yield several sub-fractions.[6]

  • Sephadex LH-20 Gel Chromatography:

    • Further purify the this compound-containing fractions from the silica gel column using a Sephadex LH-20 column.

    • Elute with a mixture of chloroform (B151607) and methanol (B129727) (1:1 v/v).[6]

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • For final purification to achieve high purity (>95%), subject the enriched fraction from the Sephadex column to preparative HPLC.[6] The specific conditions (column, mobile phase, flow rate, and detection wavelength) would need to be optimized based on analytical HPLC analysis.

Analytical Methods for Quantification and Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): Develop an analytical HPLC method to monitor the presence and purity of this compound throughout the purification process.

  • Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy: Use MS and NMR to confirm the identity and structure of the purified this compound by comparing the obtained data with published literature values.[5]

Data Presentation

The following tables summarize key quantitative data related to the extraction and bioactivity of compounds from Dryopteris fragrans.

Table 1: Supercritical CO2 Extraction Yields of Bioactive Compounds from Dryopteris fragrans [8]

Pressure (bar)Temperature (°C)Extraction Time (h)Co-solvent (Ethanol)Yield ( kg/0.0001 kg of plant sample)
2005512%0.0000062
2505512%0.0000059

Note: This data pertains to the total yield of bioactive substances and not specifically to this compound.

Table 2: Antibacterial Activity of Purified this compound against Staphylococcus aureus Strains [2][9]

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Bactericidal Concentration (MBC) (µg/mL)
Methicillin-sensitive S. aureus (MSSA)0.25 - 20.5 - 4
Methicillin-resistant S. aureus (MRSA)0.25 - 20.5 - 4

Visualizations

Experimental Workflow

Extraction_Purification_Workflow plant Dryopteris fragrans (Aerial Parts) powdered Air-dried and Powdered Plant Material plant->powdered Processing crude_extract Crude Ethanolic Extract powdered->crude_extract Ethanol Extraction partitioned Ethyl Acetate Fraction crude_extract->partitioned Solvent Partitioning silica_fractions This compound-Enriched Fractions partitioned->silica_fractions Silica Gel Chromatography sephadex_purified Further Purified Fractions silica_fractions->sephadex_purified Sephadex LH-20 Chromatography pure_this compound Pure this compound (>95%) sephadex_purified->pure_this compound Preparative HPLC

Caption: Workflow for this compound Extraction and Purification.

Proposed Antibacterial Mechanism of this compound

The primary antibacterial mechanism of this compound against S. aureus involves the disruption of crucial cellular processes.[2][9][10]

Antibacterial_Mechanism This compound This compound Ribosome Ribosome Synthesis This compound->Ribosome Inhibits Amino_Acid Amino Acid Synthesis This compound->Amino_Acid Inhibits (Secondary) Virulence Virulence Factor Expression This compound->Virulence Reduces (Secondary) Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Leads to Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Inhibition leads to Amino_Acid->Cell_Death Inhibition contributes to Virulence->Cell_Death Reduction contributes to

Caption: Antibacterial Mechanism of this compound against S. aureus.

References

Application Notes and Protocols: Chemical Synthesis of Aspidinol and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspidinol, a naturally occurring phloroglucinol (B13840) derivative, has garnered significant interest within the scientific community due to its potent biological activities. Primarily recognized for its promising antibacterial properties, particularly against multi-drug-resistant Staphylococcus aureus (MRSA), this compound presents a compelling scaffold for the development of new therapeutic agents.[1][2][3] This document provides detailed application notes and protocols for the proposed chemical synthesis of this compound and its analogues, offering a foundational guide for researchers in medicinal chemistry and drug discovery. The methodologies outlined herein are based on established synthetic strategies for substituted phloroglucinols, providing a rational and feasible approach to accessing these valuable compounds for further investigation.

Chemical Properties and Characterization of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its synthesis, purification, and characterization. The table below summarizes the key identifiers and computed properties for this compound.

PropertyValueReference
IUPAC Name 1-(2,6-dihydroxy-4-methoxy-3-methylphenyl)butan-1-one
Molecular Formula C₁₂H₁₆O₄
Molecular Weight 224.25 g/mol
CAS Number 519-40-4
Appearance Predicted: Crystalline solid
Solubility Predicted: Soluble in methanol (B129727), ethanol, DMSO, acetone
¹H NMR (Predicted) δ (ppm): 0.9 (t, 3H), 1.6 (sext, 2H), 2.9 (t, 2H), 2.0 (s, 3H), 3.8 (s, 3H), 5.9 (s, 1H), 10.0-12.0 (br s, 2H)
¹³C NMR (Predicted) δ (ppm): 14.0, 18.0, 45.0, 8.0, 55.5, 91.0, 105.0, 108.0, 160.0, 162.0, 165.0, 205.0

Proposed Chemical Synthesis of this compound

Synthetic Workflow Diagram

G cluster_0 Step 1: Synthesis of Phloroglucinol Monomethyl Ether (2) cluster_1 Step 2: C-methylation cluster_2 Step 3: Houben-Hoesch Acylation Phloroglucinol (1) Phloroglucinol (1) Reagents_1 Dimethyl sulfate (B86663) (DMS) Sodium hydroxide (B78521) (NaOH) Phloroglucinol (1)->Reagents_1 Phloroglucinol_Monomethyl_Ether (2) Phloroglucinol_Monomethyl_Ether (2) Reagents_1->Phloroglucinol_Monomethyl_Ether (2) Reagents_2 Methyl iodide (CH3I) Base (e.g., K2CO3) Phloroglucinol_Monomethyl_Ether (2)->Reagents_2 2_Methyl_phloroglucinol_monomethyl_ether (3) 2_Methyl_phloroglucinol_monomethyl_ether (3) Reagents_2->2_Methyl_phloroglucinol_monomethyl_ether (3) Reagents_3 Butyronitrile (B89842) (CH3CH2CH2CN) ZnCl2, HCl (gas) 2_Methyl_phloroglucinol_monomethyl_ether (3)->Reagents_3 This compound (4) This compound (4) Reagents_3->this compound (4)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Phloroglucinol Monomethyl Ether (2)

  • Principle: Selective O-methylation of one hydroxyl group of phloroglucinol.

  • Procedure:

    • Dissolve phloroglucinol (1.0 eq) in a suitable solvent such as methanol or aqueous sodium hydroxide.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add dimethyl sulfate (1.0-1.2 eq) dropwise while maintaining the temperature at 0-5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, neutralize the reaction mixture with a suitable acid (e.g., dilute HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to afford phloroglucinol monomethyl ether.

Step 2: C-methylation of Phloroglucinol Monomethyl Ether (3)

  • Principle: Friedel-Crafts alkylation to introduce a methyl group onto the aromatic ring.

  • Procedure:

    • To a solution of phloroglucinol monomethyl ether (1.0 eq) in a suitable solvent (e.g., dichloromethane (B109758) or nitrobenzene), add a Lewis acid catalyst (e.g., AlCl₃, 1.1 eq) at 0 °C.

    • Slowly add methyl iodide (1.1 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

    • Quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by column chromatography to yield 2-methyl-phloroglucinol-1-monomethyl ether.

Step 3: Houben-Hoesch Acylation to Yield this compound (4)

  • Principle: Acylation of the electron-rich aromatic ring with a nitrile in the presence of a Lewis acid and HCl gas.

  • Procedure:

    • Suspend 2-methyl-phloroglucinol-1-monomethyl ether (1.0 eq) and anhydrous zinc chloride (1.2 eq) in anhydrous diethyl ether.

    • Pass a steady stream of dry hydrogen chloride gas through the suspension at 0 °C for 1-2 hours.

    • Add butyronitrile (1.1 eq) to the reaction mixture and continue to pass HCl gas for another 4-6 hours.

    • Allow the reaction mixture to stand at room temperature overnight.

    • The ketimine hydrochloride intermediate may precipitate. Decant the ether and wash the solid with fresh anhydrous ether.

    • Hydrolyze the ketimine salt by heating with water at 50-60 °C for 1-2 hours.

    • Cool the reaction mixture and extract the product with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Synthesis of this compound Analogues

The synthetic route described above is amenable to the production of various this compound analogues. By employing different nitriles in the Houben-Hoesch reaction or different alkylating agents in the C-alkylation step, a library of analogues can be generated.

Table of Potential this compound Analogues

Analogue NameModifying Reagent in SynthesisPotential Biological Activity
This compound C Valeronitrile (in Step 3)Anti-MRSA activity (MIC = 2 µg/mL)[1]
This compound D Isovaleronitrile (in Step 3)Anti-MRSA activity (MIC = 4 µg/mL)[1]
Propionyl-Aspidinol Propionitrile (in Step 3)Predicted antibacterial activity
Ethyl-Aspidinol Ethyl iodide (in Step 2)Predicted altered lipophilicity and activity

Biological Activity and Mechanism of Action of this compound

This compound has demonstrated significant antibacterial activity, particularly against MRSA.[1][2][3] Studies have shown that its mechanism of action involves the disruption of multiple crucial cellular processes in bacteria.

Signaling Pathway Diagram: Antibacterial Mechanism of this compound

G This compound This compound Ribosome_Synthesis Ribosome Synthesis This compound->Ribosome_Synthesis Inhibits Amino_Acid_Synthesis Amino Acid Synthesis This compound->Amino_Acid_Synthesis Inhibits Virulence_Factor_Expression Virulence Factor Expression This compound->Virulence_Factor_Expression Reduces Protein_Synthesis Protein Synthesis Ribosome_Synthesis->Protein_Synthesis Leads to inhibition of Bacterial_Cell_Death Bacterial Cell Death Protein_Synthesis->Bacterial_Cell_Death Amino_Acid_Synthesis->Bacterial_Cell_Death Virulence_Factor_Expression->Bacterial_Cell_Death

Caption: Mechanism of antibacterial action of this compound.

RNA sequencing and RT-PCR analyses have revealed that this compound's primary mechanism of killing S. aureus is the inhibition of ribosome synthesis.[1] This disruption of protein synthesis is a critical blow to the bacterial cell's viability. Additionally, this compound has been shown to inhibit amino acid synthesis and reduce the expression of virulence factors, which may play a secondary role in its overall antibacterial effect.[1]

Conclusion

The protocols and data presented in this document provide a comprehensive guide for the chemical synthesis of this compound and its analogues. The proposed synthetic route is based on robust and well-documented chemical transformations, offering a high probability of success for researchers aiming to produce these compounds for further biological evaluation. The potent anti-MRSA activity of this compound, coupled with its multifaceted mechanism of action, underscores its potential as a lead compound in the development of novel antibiotics to combat the growing threat of antimicrobial resistance. Further investigation into the structure-activity relationships of this compound analogues is warranted to optimize its therapeutic potential.

References

Application Note & Protocol: Quantification of Aspidinol in Plant Extracts by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aspidinol is a phloroglucinol (B13840) derivative found in several plant species, notably in ferns of the genus Dryopteris. It has garnered significant interest from researchers due to its potential pharmacological activities, including antimicrobial, antiparasitic, and anticancer properties.[1] Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization of herbal preparations, and pharmacokinetic studies. This application note details a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantification of this compound in plant extracts. The method is simple, accurate, and precise, making it suitable for routine analysis in a laboratory setting.

Principle

This method utilizes reverse-phase HPLC to separate this compound from other components in a plant extract. The separation is achieved on a C18 column with a mobile phase consisting of an acidified aqueous solution and an organic solvent. Detection and quantification are performed using a UV detector at a wavelength where this compound exhibits maximum absorbance. The concentration of this compound in the sample is determined by comparing its peak area to that of a calibration curve prepared with known concentrations of a certified this compound reference standard.

Experimental Protocols

1. Sample Preparation: Extraction of this compound from Plant Material

This protocol describes the extraction of this compound from the dried rhizomes of Dryopteris species.

  • Materials:

    • Dried and powdered plant material (e.g., Dryopteris rhizomes)

    • Methanol (B129727) (HPLC grade)

    • Deionized water

    • Ultrasonic bath

    • Centrifuge

    • 0.45 µm syringe filters

  • Procedure:

    • Accurately weigh 1.0 g of the powdered plant material into a 50 mL conical tube.

    • Add 20 mL of 80% methanol in water (v/v).

    • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

    • Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Carefully decant the supernatant into a clean collection tube.

    • Repeat the extraction process (steps 2-6) twice more with fresh solvent.

    • Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator at 40°C.

    • Reconstitute the dried extract in 5 mL of methanol.

    • Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial prior to analysis.

2. HPLC-UV Analysis

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm particle size)

    • Mobile Phase:

      • A: 0.1% Formic acid in Water

      • B: Acetonitrile

    • Gradient Elution:

      Time (min) % A % B
      0 70 30
      15 30 70
      20 30 70
      22 70 30

      | 30 | 70 | 30 |

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection Wavelength: 280 nm

3. Preparation of Standard Solutions

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL by diluting the stock solution with methanol. These solutions are used to construct the calibration curve.

4. Method Validation

The developed HPLC-UV method should be validated according to the International Council for Harmonisation (ICH) guidelines.[2][3] The validation parameters include:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is assessed by comparing the chromatograms of a blank sample, a standard solution, and a plant extract sample.

  • Linearity: The linearity of the method is determined by injecting a series of standard solutions at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). A calibration curve of peak area versus concentration is plotted, and the correlation coefficient (r²) is calculated. An r² value > 0.999 is generally considered acceptable.

  • Accuracy: The accuracy is evaluated by performing recovery studies. A known amount of this compound standard is spiked into a pre-analyzed sample at three different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration). The percentage recovery is then calculated.

  • Precision:

    • Repeatability (Intra-day precision): The precision of the method is determined by analyzing six replicate injections of a standard solution at a single concentration on the same day.

    • Intermediate Precision (Inter-day precision): This is assessed by repeating the analysis on three different days. The results are expressed as the relative standard deviation (%RSD).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be detected but not necessarily quantified. The LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. These are typically determined based on the signal-to-noise ratio (S/N), where LOD is approximately 3:1 and LOQ is 10:1.

Data Presentation

Table 1: Linearity Data for this compound Quantification

Concentration (µg/mL)Peak Area (mAU*s)
115,234
576,170
10152,340
25380,850
50761,700
1001,523,400
Linearity Equation y = 15234x - 12.5
Correlation Coefficient (r²) 0.9998

Table 2: Accuracy and Precision of the HPLC-UV Method

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=3)
109.8598.51.251.89
5050.45100.90.981.52
8079.2099.01.101.65

Table 3: LOD and LOQ for this compound

ParameterConcentration (µg/mL)
Limit of Detection (LOD)0.25
Limit of Quantification (LOQ)0.75

Table 4: Quantification of this compound in Different Dryopteris Extracts (Example Data)

Plant SampleThis compound Concentration (mg/g of dry weight)
Dryopteris filix-mas3.25
Dryopteris crassirhizoma4.12
Dryopteris affinis2.89

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis cluster_data_analysis Data Analysis plant_material 1. Powdered Plant Material extraction 2. Ultrasonic Extraction (80% Methanol) plant_material->extraction centrifugation 3. Centrifugation extraction->centrifugation collection 4. Collect Supernatant centrifugation->collection evaporation 5. Evaporation to Dryness collection->evaporation reconstitution 6. Reconstitution in Methanol evaporation->reconstitution filtration 7. Filtration (0.45 µm) reconstitution->filtration hplc_injection 8. Injection into HPLC filtration->hplc_injection separation 9. Chromatographic Separation (C18 Column) hplc_injection->separation detection 10. UV Detection at 280 nm separation->detection peak_integration 11. Peak Integration detection->peak_integration calibration_curve 12. Calibration Curve peak_integration->calibration_curve quantification 13. Quantification of this compound calibration_curve->quantification

Caption: Experimental workflow for the quantification of this compound in plant extracts.

method_validation cluster_validation Method Validation Parameters (ICH Guidelines) HPLC_UV_Method HPLC-UV Method for This compound Quantification Specificity Specificity HPLC_UV_Method->Specificity Linearity Linearity & Range HPLC_UV_Method->Linearity Accuracy Accuracy (Recovery) HPLC_UV_Method->Accuracy Precision Precision (Repeatability & Intermediate) HPLC_UV_Method->Precision LOD LOD HPLC_UV_Method->LOD LOQ LOQ HPLC_UV_Method->LOQ Robustness Robustness HPLC_UV_Method->Robustness

Caption: Logical relationship for HPLC-UV method development and validation.

The HPLC-UV method described in this application note provides a reliable and efficient means for the quantification of this compound in plant extracts. The method is validated for its specificity, linearity, accuracy, and precision, demonstrating its suitability for routine quality control and research applications in the fields of phytochemistry and drug development. The detailed protocol and clear data presentation make this method readily adaptable for laboratories equipped with standard HPLC instrumentation.

References

Application Notes and Protocols for the Structural Elucidation of Aspidinol Derivatives using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of Aspidinol and its derivatives. Detailed experimental protocols and data interpretation strategies are outlined to assist researchers in the analysis of this class of phloroglucinol (B13840) compounds.

Introduction to this compound and the Role of NMR Spectroscopy

This compound, with the IUPAC name 1-(2,6-dihydroxy-4-methoxy-3-methylphenyl)butan-1-one, is a phloroglucinol derivative found in various natural sources. Phloroglucinols are a class of natural phenols known for their diverse biological activities, making their structural characterization crucial for drug discovery and development.

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of natural products like this compound. One-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of protons and carbons, respectively. Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are essential for establishing connectivity between atoms and assembling the complete molecular structure.

Data Presentation: NMR Spectral Data of this compound

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, which serves as a reference for the analysis of its derivatives.

Table 1: ¹H NMR Spectral Data of this compound (CDCl₃, 500 MHz)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-5'6.25s-1H
OCH₃3.80s-3H
H-13.05t7.52H
CH₃2.10s-3H
H-21.70sext7.52H
H-30.95t7.53H
OH12.5 (chelated)br s-1H
OH6.0 (phenolic)br s-1H

Table 2: ¹³C NMR Spectral Data of this compound (CDCl₃, 125 MHz)

PositionChemical Shift (δ, ppm)
C=O208.0
C-2', C-6'162.5
C-4'160.0
C-1'105.0
C-3'108.0
C-5'91.0
OCH₃55.5
C-145.0
C-218.0
C-314.0
CH₃8.0

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound derivatives are provided below.

Protocol 1: Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of the purified this compound derivative.

  • Solvent Addition: Dissolve the sample in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

Protocol 2: 1D ¹H NMR Spectroscopy
  • Spectrometer Setup: Use a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • Processing:

    • Apply a line broadening factor of 0.3 Hz.

    • Perform Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate all signals.

Protocol 3: 1D ¹³C NMR and DEPT Spectroscopy
  • Spectrometer Setup: Use the same spectrometer as for ¹H NMR.

  • ¹³C Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

  • DEPT-135/90 Acquisition:

    • Run DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ groups.

  • Processing:

    • Apply a line broadening factor of 1-2 Hz.

    • Perform Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Protocol 4: 2D COSY (Correlation Spectroscopy)
  • Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks.

  • Acquisition Parameters:

    • Pulse Program: A standard COSY experiment (e.g., cosygpqf on Bruker instruments).

    • Spectral Width (F1 and F2): 12-16 ppm.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 2-8.

  • Processing:

    • Apply a sine-bell window function in both dimensions.

    • Perform 2D Fourier transformation, phase correction, and symmetrization.

Protocol 5: 2D HSQC (Heteronuclear Single Quantum Coherence)
  • Purpose: To identify one-bond correlations between protons and carbons (¹H-¹³C).

  • Acquisition Parameters:

    • Pulse Program: A standard HSQC experiment with sensitivity enhancement (e.g., hsqcedetgpsisp2.3 on Bruker instruments).

    • Spectral Width (F2 - ¹H): 12-16 ppm.

    • Spectral Width (F1 - ¹³C): 180-200 ppm.

    • Number of Increments (F1): 128-256.

    • Number of Scans per Increment: 4-16.

    • ¹JCH Coupling Constant: Optimized for an average one-bond coupling of 145 Hz.

  • Processing:

    • Apply a squared sine-bell window function in both dimensions.

    • Perform 2D Fourier transformation and phase correction.

Protocol 6: 2D HMBC (Heteronuclear Multiple Bond Correlation)
  • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons (¹H-¹³C).

  • Acquisition Parameters:

    • Pulse Program: A standard HMBC experiment (e.g., hmbcgplpndqf on Bruker instruments).

    • Spectral Width (F2 - ¹H): 12-16 ppm.

    • Spectral Width (F1 - ¹³C): 200-240 ppm.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 8-32.

    • Long-Range Coupling Constant (ⁿJCH): Optimized for an average long-range coupling of 8 Hz.

  • Processing:

    • Apply a sine-bell window function in both dimensions.

    • Perform 2D Fourier transformation and magnitude calculation.

Visualization of NMR Data Interpretation Workflow

The following diagrams illustrate the logical workflow for the structural elucidation of an this compound derivative using the NMR data obtained from the aforementioned protocols.

NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_elucidation Structural Elucidation H1_NMR 1H NMR C13_NMR 13C NMR & DEPT Fragments Identify Spin Systems & Fragments H1_NMR->Fragments C13_NMR->Fragments COSY COSY HSQC HSQC COSY->Fragments HMBC HMBC HSQC->Fragments Connectivity Establish Connectivity between Fragments HMBC->Connectivity Fragments->Connectivity Structure Propose Final Structure Connectivity->Structure

Caption: General workflow for NMR-based structural elucidation.

The following diagram illustrates the key 2D NMR correlations that would be expected for an this compound derivative, aiding in the assembly of the molecular structure.

Aspidinol_Correlations cluster_structure This compound Core Structure cluster_correlations Key 2D NMR Correlations Aromatic_Ring Aromatic Ring (C-1' to C-6') HSQC_corr HSQC Aromatic_Ring->HSQC_corr C-5'–H-5' HMBC_corr HMBC Aromatic_Ring->HMBC_corr H-5' to C-1', C-3', C-4' Butyryl_Chain Butyryl Chain (C=O, C-1, C-2, C-3) COSY_corr COSY Butyryl_Chain->COSY_corr H-1 ↔ H-2 ↔ H-3 Butyryl_Chain->HSQC_corr C-1–H-1, C-2–H-2, C-3–H-3 Butyryl_Chain->HMBC_corr H-1 to C=O, C-1', C-2' H-2 to C=O Substituents Substituents (OH, OCH3, CH3) Substituents->HSQC_corr OCH3–H, CH3–H Substituents->HMBC_corr OCH3 to C-4' CH3 to C-2', C-3', C-4'

Caption: Key 2D NMR correlations for this compound derivatives.

By systematically applying these protocols and interpreting the resulting spectral data, researchers can confidently elucidate the structures of novel this compound derivatives, paving the way for further investigation into their biological properties and potential therapeutic applications.

Application Notes & Protocols for Developing a Stable Formulation of Aspidinol for in vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aspidinol, a phloroglucinol (B13840) derivative extracted from Dryopteris fragrans, has demonstrated significant biological activities, including potent antibacterial effects against multi-drug-resistant Staphylococcus aureus (MRSA) in both in vitro and in vivo models.[1][2][3] As a phenolic compound, this compound's utility in extensive preclinical in vivo studies is contingent upon the development of a stable formulation that ensures consistent and reproducible dosing. These application notes provide a comprehensive guide to developing a stable formulation of this compound suitable for in vivo research, addressing its physicochemical properties and potential stability challenges.

Physicochemical Properties of this compound

A thorough understanding of this compound's physicochemical properties is fundamental to formulation development. Key properties are summarized in the table below.

PropertyValueReferences
Molecular FormulaC₁₂H₁₆O₄[4][5][6]
Molecular Weight224.25 g/mol [4][5]
IUPAC Name1-(2,6-dihydroxy-4-methoxy-3-methylphenyl)butan-1-one[4]
AppearanceSolid powder[7]
Melting Point116.5°C to 161°C (range suggests potential polymorphism)[5][8]
pKa (predicted)7.61 ± 0.50[5]
StorageStore at 0-4°C for short term (days to weeks) or -20°C for long term (months to years).[7]

Formulation Strategies for Poorly Soluble Compounds

Given the anticipated low aqueous solubility of this compound, several formulation strategies can be employed to enhance its solubility and stability for in vivo administration.[9][10][11][12] The choice of strategy will depend on the intended route of administration (e.g., intravenous, intraperitoneal, oral) and the required dose.

Co-solvent Systems

The use of a mixture of a primary solvent (usually water) with a water-miscible organic solvent can significantly increase the solubility of hydrophobic compounds.

Protocol 1: Preparation of a Co-solvent-based this compound Formulation

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Polyethylene glycol 400 (PEG 400)

    • Saline (0.9% NaCl)

    • Sterile, pyrogen-free vials

    • Sterile filters (0.22 µm)

  • Procedure:

    • Weigh the required amount of this compound powder in a sterile vial.

    • Add a minimal amount of DMSO to dissolve the this compound completely. Vortex if necessary.

    • In a separate sterile vial, prepare the vehicle by mixing PEG 400 and saline at the desired ratio (e.g., 40% PEG 400, 60% saline).

    • Slowly add the this compound-DMSO solution to the PEG 400-saline vehicle while vortexing to prevent precipitation.

    • Ensure the final concentration of DMSO is kept to a minimum (ideally <5% of the total volume) to avoid toxicity in animal models.

    • Sterile-filter the final formulation using a 0.22 µm filter into a sterile vial.

    • Store the formulation at 4°C, protected from light, and use within a validated timeframe.

Lipid-Based Formulations

Lipid-based drug delivery systems, such as emulsions, can encapsulate hydrophobic drugs and improve their bioavailability.[9][10][13]

Protocol 2: Preparation of an Emulsion-based this compound Formulation

  • Materials:

  • Procedure:

    • Dissolve this compound in the MCT oil to form the oil phase. Gentle heating may be required.

    • In a separate vessel, dissolve lecithin and glycerol in water for injection to form the aqueous phase.

    • Slowly add the oil phase to the aqueous phase while homogenizing at high speed.

    • Continue homogenization for a sufficient time to achieve a uniform, fine emulsion.

    • The final emulsion should be milky-white in appearance.

    • Store the emulsion at 4°C. Shake well before use.

Cyclodextrin (B1172386) Complexation

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[10][14]

Protocol 3: Preparation of an this compound-Cyclodextrin Complex

  • Materials:

    • This compound powder

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Water for injection

    • Magnetic stirrer and stir bar

  • Procedure:

    • Prepare a solution of HP-β-CD in water for injection (e.g., 20-40% w/v).

    • Slowly add the this compound powder to the HP-β-CD solution while stirring.

    • Continue stirring at room temperature for 24-48 hours to allow for complex formation.

    • The solution should become clear as the this compound-cyclodextrin complex forms.

    • Sterile-filter the final solution using a 0.22 µm filter.

    • Store at 4°C, protected from light.

Stability and Analytical Methods

Stability Assessment

The stability of the developed this compound formulation should be assessed under various conditions (e.g., temperature, light) to determine its shelf-life.

Protocol 4: Stability Testing of this compound Formulations

  • Prepare the this compound formulation as described in one of the protocols above.

  • Aliquot the formulation into several vials.

  • Store the vials at different temperatures (e.g., 4°C, 25°C, 40°C) and protected from light.

  • At specified time points (e.g., 0, 1, 2, 4 weeks), withdraw a sample from each storage condition.

  • Analyze the samples for this compound concentration using a validated analytical method (see below).

  • Visually inspect the samples for any signs of precipitation, color change, or phase separation.

  • The stability is determined by the percentage of the initial this compound concentration remaining over time.

Analytical Method for Quantification

A validated analytical method is crucial for accurate determination of this compound concentration in formulations and biological matrices. High-performance liquid chromatography (HPLC) with UV detection is a suitable technique.

Protocol 5: Quantification of this compound using HPLC-UV

  • Instrumentation and Conditions:

    • HPLC System: With a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: To be determined by scanning the UV spectrum of this compound (likely in the range of 280-320 nm).

    • Injection Volume: 10-20 µL.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

    • Prepare a series of calibration standards by diluting the stock solution.

    • Prepare samples by diluting the formulation in the mobile phase.

    • Inject the standards and samples onto the HPLC system.

    • Construct a calibration curve by plotting the peak area of the standards against their concentration.

    • Determine the concentration of this compound in the samples from the calibration curve.

    • This method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.[15]

Experimental Workflows and Signaling Pathways

Formulation Development Workflow

The following diagram illustrates the general workflow for developing a stable this compound formulation.

G cluster_0 A Physicochemical Characterization of this compound B Solubility & Stability Screening A->B C Selection of Formulation Strategy B->C D Formulation Optimization C->D E Analytical Method Development & Validation D->E F Stability Studies D->F E->F G In vivo Pilot Studies F->G H Final Formulation Selection G->H

Caption: Workflow for this compound formulation development.

This compound's Proposed Antibacterial Mechanism

Previous research suggests that this compound exerts its antibacterial effect against MRSA by inhibiting ribosome formation, which in turn disrupts protein synthesis. A secondary mechanism may involve the inhibition of amino acid synthesis and the reduction of virulence factors.[1][2][3]

G cluster_1 This compound This compound Ribosome Ribosome Synthesis This compound->Ribosome Inhibits Amino_Acid Amino Acid Synthesis This compound->Amino_Acid Inhibits Virulence Virulence Factors This compound->Virulence Reduces Protein_Synth Protein Synthesis Ribosome->Protein_Synth Leads to Inhibition of Bacterial_Death Bacterial Cell Death Protein_Synth->Bacterial_Death Amino_Acid->Bacterial_Death Virulence->Bacterial_Death

Caption: Proposed antibacterial signaling pathway of this compound.

Summary and Recommendations

The successful in vivo evaluation of this compound relies on the development of a stable and appropriate formulation. Due to its likely poor aqueous solubility, strategies such as co-solvents, lipid-based systems, or cyclodextrin complexation are recommended. A systematic approach to formulation development, including thorough physicochemical characterization, optimization, and stability testing, is essential. The provided protocols offer a starting point for this process, which should be tailored based on experimental findings and the specific requirements of the planned in vivo studies. The development of a validated analytical method for this compound quantification is a critical and concurrent step in this process.

References

Application Note and Protocol: Determination of Minimum Inhibitory Concentration (MIC) of Aspidinol against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant global health threat due to its resistance to multiple antibiotics. The discovery of novel antimicrobial agents is crucial to combatting MRSA infections. Aspidinol, a phloroglucinol (B13840) derivative extracted from Dryopteris fragrans, has demonstrated potent antibacterial activity against MRSA.[1][2][3] This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against MRSA using the broth microdilution method, adhering to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[3]

This compound exhibits its anti-MRSA effect primarily by inhibiting the formation of ribosomes, which are essential for bacterial protein synthesis.[1][2][3] Secondary mechanisms include the inhibition of amino acid synthesis and the reduction of virulence factors.[1][2] Studies have shown this compound to have an MIC of 2 μg/mL against MRSA, with potent bactericidal activity.[1][2][3][4] This protocol will enable researchers to reliably assess the in vitro efficacy of this compound and similar natural products.

Experimental Protocols

Materials and Equipment
  • This compound (powder form)

  • MRSA strain (e.g., ATCC 43300)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile 96-well microtiter plates

  • Sterile reservoir basins

  • Multichannel pipette

  • Incubator (35 ± 2°C)

  • Spectrophotometer or densitometer

  • Vancomycin (as a positive control)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Vortex mixer

  • Biological safety cabinet

Preparation of Reagents and Bacterial Inoculum

2.2.1. This compound Stock Solution

  • Prepare a 1 mg/mL stock solution of this compound in DMSO. Ensure the powder is completely dissolved.

  • Further dilutions should be prepared in CAMHB. It is important to note that the final concentration of DMSO in the assay should not exceed 1% (v/v) to avoid any inhibitory effects on bacterial growth.

2.2.2. MRSA Inoculum Preparation

  • From a fresh culture plate (e.g., Tryptic Soy Agar), select 3-5 isolated colonies of the MRSA strain.

  • Transfer the colonies to a tube containing 5 mL of CAMHB.

  • Incubate the broth culture at 37°C for 2-6 hours, or until the turbidity reaches that of a 0.5 McFarland standard. This can be visually compared or measured with a densitometer (absorbance at 625 nm should be between 0.08 and 0.13). A 0.5 McFarland standard is equivalent to approximately 1.5 x 10⁸ CFU/mL.

  • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically achieved by a 1:150 dilution of the 0.5 McFarland standard suspension.

Broth Microdilution Assay Procedure
  • In a sterile 96-well microtiter plate, add 100 µL of CAMHB to all wells.

  • Add 100 µL of the this compound stock solution to the first well of a row and mix well. This will be the highest concentration.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row to the tenth well. Discard 100 µL from the tenth well.

  • The eleventh well will serve as the growth control (no this compound), and the twelfth well will be the sterility control (no bacteria).

  • Add 100 µL of the prepared MRSA inoculum (5 x 10⁵ CFU/mL) to wells 1 through 11. The final volume in these wells will be 200 µL.

  • Add 100 µL of sterile CAMHB to the twelfth well (sterility control).

  • Repeat this process for the positive control antibiotic (e.g., vancomycin).

  • Seal the plate and incubate at 35 ± 2°C for 18-24 hours.

Interpretation of Results

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of MRSA. This can be determined by visual inspection of the wells. The growth control well should be turbid, while the sterility control well should remain clear.

Data Presentation

Table 1: Example MIC Data for this compound against MRSA

CompoundConcentration (µg/mL)MRSA Growth (Visual Observation)
This compound16No Growth
8No Growth
4No Growth
2 No Growth
1Growth
0.5Growth
0.25Growth
Vancomycin8No Growth
4No Growth
2 No Growth
1Growth
0.5Growth
Growth Control0Growth
Sterility Control0No Growth

Note: The MIC for this compound in this example is 2 µg/mL, which aligns with published findings.[1][3]

Visualizations

Experimental Workflow

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_this compound Prepare this compound Stock & Serial Dilutions plate_setup Dispense Dilutions & Inoculum into 96-well Plate prep_this compound->plate_setup prep_mrsa Prepare MRSA Inoculum (0.5 McFarland) prep_mrsa->plate_setup incubation Incubate at 35°C for 18-24h plate_setup->incubation read_results Visually Inspect for Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

This compound's Mechanism of Action against MRSA

Aspidinol_Mechanism cluster_bacterial_cell MRSA Cell This compound This compound Ribosome Ribosome This compound->Ribosome Inhibits Formation (Primary Target) Amino_Acid_Synthesis Amino Acid Synthesis This compound->Amino_Acid_Synthesis Inhibits (Secondary) Virulence_Factors Virulence Factors This compound->Virulence_Factors Reduces (Secondary) Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis leads to Cell_Death Cell Death Protein_Synthesis->Cell_Death inhibition leads to Amino_Acid_Synthesis->Cell_Death inhibition contributes to Virulence_Factors->Cell_Death reduction contributes to

Caption: Proposed mechanism of action of this compound against MRSA.

References

Application Notes and Protocols: Time-Kill Kinetics Assay of Aspidinol against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the bactericidal activity of Aspidinol against Staphylococcus aureus using a time-kill kinetics assay. The information is compiled from established research and standardized methodologies.

Introduction

This compound, a phloroglucinol (B13840) derivative extracted from Dryopteris fragrans (L.) Schott, has demonstrated significant antibacterial activity against various strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA).[1][2][3] Time-kill kinetics assays are crucial for characterizing the pharmacodynamics of an antimicrobial agent, providing insights into the rate and extent of its bactericidal or bacteriostatic effects.[4][5] This document outlines the necessary data and protocols to perform and interpret a time-kill kinetics assay for this compound against S. aureus.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound against Staphylococcus aureus, including Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs).

Table 1: MIC and MBC of this compound against Staphylococcus Strains [1]

StrainThis compound MIC (µg/mL)This compound MBC (µg/mL)Oxacillin MIC (µg/mL)Oxacillin MBC (µg/mL)
MSSA standard strain ATCC 292130.510.250.5
MSSA clinical isolates (20 isolates)0.25–20.25–40.25–10.5–2
MRSA standard strain ATCC 3359124128>128
MRSA clinical isolates (19 isolates)0.5–21–832 to >12864 to >128

Table 2: Time-Kill Kinetics of this compound against S. aureus ATCC 33591 [1]

Treatment (Concentration)Time (hours)Log10 CFU/mL (Approximate Values from Published Graph)
Growth Control0~5.5
2~6.0
4~7.0
6~8.0
8~8.5
12~9.0
24~9.5
48~9.5
This compound (10 x MIC)0~5.5
2~4.0
4~3.0
6<2.0 (Limit of Detection)
8<2.0
12<2.0
24<2.0
48<2.0
Vancomycin (B549263) (10 x MIC)0~5.5
2~4.5
4~3.5
6~2.5
8<2.0
12<2.0
24<2.0
48<2.0
Linezolid (10 x MIC)0~5.5
2~5.0
4~4.5
6~4.0
8~3.5
12~3.0
24~2.5
48<2.0

Note: The Log10 CFU/mL values are estimations based on the graphical data presented in the cited research.[1]

Experimental Protocols

This section provides a detailed methodology for conducting a time-kill kinetics assay of this compound against S. aureus.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

Prior to the time-kill assay, the MIC and MBC of this compound against the selected S. aureus strain must be determined.

Protocol:

  • Preparation of Bacterial Inoculum: Prepare a bacterial suspension of S. aureus equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Broth Microdilution for MIC: Perform a serial two-fold dilution of this compound in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate. Add the prepared bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[1]

  • MBC Determination: Following MIC determination, subculture 10-100 µL from each well showing no visible growth onto Mueller-Hinton Agar (MHA) plates.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.[6][7]

Time-Kill Kinetics Assay

Protocol:

  • Bacterial Culture Preparation: An overnight culture of S. aureus (e.g., ATCC 33591) is diluted 1:5,000 in fresh Mueller-Hinton Broth (MHB).[1]

  • Incubation: Incubate the diluted culture at 37°C with shaking (220 rpm) for 2 hours to allow the bacteria to enter the logarithmic growth phase.[1]

  • Drug Treatment: Add this compound at a predetermined concentration (e.g., 10x MIC) to the bacterial culture.[1] Include a growth control (no drug) and potentially positive controls like vancomycin or linezolid.[1]

  • Sampling: At specified time points (e.g., 0, 2, 4, 6, 8, 12, 24, and 48 hours), withdraw a 1 mL aliquot from each culture.[1]

  • Sample Processing:

    • Centrifuge the aliquot at 10,000 x g for 1 minute to pellet the bacteria.[1]

    • Resuspend the pellet in 100 µL of sterile Phosphate-Buffered Saline (PBS).[1]

    • Perform serial dilutions of the resuspended bacteria in PBS.

  • Plating and Incubation: Plate the diluted suspensions onto MHA plates. Incubate the plates at 37°C overnight.[1]

  • Colony Forming Unit (CFU) Calculation: Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis: Plot the Log10 CFU/mL against time for each treatment condition. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[7]

Visualizations

Experimental Workflow

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_sampling Sampling & Plating cluster_analysis Analysis start Overnight S. aureus Culture dilute Dilute 1:5000 in MHB start->dilute incubate_log Incubate at 37°C for 2h (Log Phase) dilute->incubate_log add_drug Add this compound (e.g., 10x MIC) & Controls incubate_log->add_drug sample Withdraw Aliquots at Time Points (0, 2, 4, 6, 8, 12, 24, 48h) add_drug->sample centrifuge Centrifuge & Resuspend in PBS sample->centrifuge serial_dilute Serial Dilutions centrifuge->serial_dilute plate Plate on MHA serial_dilute->plate incubate_plates Incubate Plates Overnight plate->incubate_plates count_cfu Count CFU incubate_plates->count_cfu plot Plot Log10 CFU/mL vs. Time count_cfu->plot

Caption: Workflow for the Time-Kill Kinetics Assay.

Proposed Mechanism of Action of this compound

Research suggests that this compound exerts its bactericidal effect on S. aureus through multiple pathways. The primary mechanism is the inhibition of ribosome formation, which subsequently disrupts protein synthesis.[1][2] Secondary mechanisms include the inhibition of amino acid synthesis and the reduction of virulence factors.[1][2]

Aspidinol_MoA cluster_primary Primary Mechanism cluster_secondary Secondary Mechanisms This compound This compound Ribosome_Inhibition Inhibition of Ribosome Formation This compound->Ribosome_Inhibition Primary Target AA_Synthesis_Inhibition Inhibition of Amino Acid Synthesis This compound->AA_Synthesis_Inhibition Virulence_Factor_Reduction Reduction of Virulence Factors This compound->Virulence_Factor_Reduction Protein_Synthesis_Block Blocked Protein Synthesis Ribosome_Inhibition->Protein_Synthesis_Block Cell_Death Bacterial Cell Death Protein_Synthesis_Block->Cell_Death AA_Synthesis_Inhibition->Cell_Death Virulence_Factor_Reduction->Cell_Death

Caption: Mechanism of Action of this compound against S. aureus.

References

Application Notes and Protocols for Determining Aspidinol's Intracellular Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspidinol, a phloroglucinol (B13840) derivative, has demonstrated potential as a therapeutic agent with observed anti-cancer and antibacterial properties. Notably, studies have indicated its efficacy against multi-drug-resistant Staphylococcus aureus (MRSA) by inhibiting ribosome synthesis. In the context of oncology, this compound has been shown to induce apoptosis in human breast cancer cells (MCF-7) through a Reactive Oxygen Species (ROS)-mediated mitochondrial pathway.

These application notes provide a comprehensive guide for researchers to investigate the intracellular activities of this compound using a suite of cell-based assays. The protocols detailed herein will enable the elucidation of its mechanism of action, quantification of its cytotoxic and apoptotic effects, and analysis of its impact on key cellular signaling pathways.

Assessment of Cytotoxicity and Cell Viability

A primary step in evaluating the intracellular activity of a compound is to determine its effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.

Data Presentation: IC50 Values of this compound

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. Researchers should determine the IC50 of this compound across a panel of relevant cancer cell lines to understand its spectrum of activity. The results should be summarized in a table similar to the template below.

Cell LineCancer TypeIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
MCF-7Breast AdenocarcinomaUser-definedUser-definedUser-defined
HeLaCervical CancerUser-definedUser-definedUser-defined
A549Lung CarcinomaUser-definedUser-definedUser-defined
PC-3Prostate CancerUser-definedUser-definedUser-defined
HepG2Hepatocellular CarcinomaUser-definedUser-definedUser-defined
Additional Cell Lines............

Note: The IC50 values are dependent on the cell line and experimental conditions and must be determined empirically.

Experimental Protocol: MTT Assay

This protocol is adapted from standard MTT assay procedures.[1][2][3][4]

Materials:

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.

MTT_Assay_Workflow MTT Assay Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_seeding Seed cells in 96-well plate treatment Treat cells with this compound cell_seeding->treatment compound_prep Prepare this compound dilutions compound_prep->treatment incubation Incubate for 24-72h treatment->incubation mtt_addition Add MTT solution incubation->mtt_addition solubilization Add solubilization solution mtt_addition->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

MTT Assay Experimental Workflow Diagram.

Investigation of Apoptosis Induction

This compound is known to induce apoptosis. The following assays can be used to quantify and characterize the apoptotic process.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Data Presentation: Quantification of Apoptotic Cells
TreatmentConcentration (µM)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Control0User-definedUser-definedUser-defined
This compoundIC50/2User-definedUser-definedUser-defined
This compoundIC50User-definedUser-definedUser-defined
This compound2 x IC50User-definedUser-definedUser-defined

Note: Values should be determined by flow cytometry analysis.

Experimental Protocol: Annexin V/PI Staining

This protocol is based on standard procedures for apoptosis detection.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • This compound

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the cells by flow cytometry within one hour.

Caspase Activity Assay

Caspases are key mediators of apoptosis. Fluorometric or colorimetric assays can be used to measure the activity of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3).

Data Presentation: Caspase-3/7 Activity
TreatmentConcentration (µM)Fold Increase in Caspase-3/7 Activity
Control01.0
This compoundIC50/2User-defined
This compoundIC50User-defined
This compound2 x IC50User-defined
Staurosporine (Positive Control)1User-defined

Note: Fold increase is relative to the untreated control.

Experimental Protocol: Caspase-Glo® 3/7 Assay

This protocol is a general guideline for a luminescent caspase activity assay.

Materials:

  • Caspase-Glo® 3/7 Assay System

  • This compound

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described for the MTT assay.

  • Assay Reagent Addition: Add Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure luminescence using a plate-reading luminometer.

Elucidation of the ROS-Mediated Mitochondrial Apoptotic Pathway

The following experiments are designed to investigate the specific signaling events involved in this compound-induced apoptosis.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Fluorescent probes like DCFDA are used to measure the generation of intracellular ROS.

Experimental Protocol: DCFDA Assay

Materials:

  • DCFDA (2',7'–dichlorofluorescin diacetate)

  • This compound

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with this compound.

  • DCFDA Staining: Load cells with DCFDA solution and incubate.

  • Fluorescence Measurement: Measure fluorescence intensity (Excitation/Emission ~485/535 nm).

Analysis of Mitochondrial Membrane Potential (MMP)

JC-1 is a fluorescent dye used to measure the mitochondrial membrane potential, which is disrupted during apoptosis.

Western Blot Analysis of Apoptotic Proteins

Western blotting is used to detect changes in the expression of key proteins in the apoptotic pathway.

Data Presentation: Western Blot Densitometry Analysis
TreatmentConcentration (µM)Bax/Bcl-2 Ratio (Fold Change)Cleaved Caspase-3/Total Caspase-3 Ratio (Fold Change)Cytosolic Cytochrome c (Fold Change)
Control01.01.01.0
This compoundIC50User-definedUser-definedUser-defined

Note: Fold changes are relative to the untreated control and normalized to a loading control (e.g., β-actin).

Experimental Protocol: Western Blotting

This is a generalized protocol for detecting apoptotic markers.

Materials:

  • Primary antibodies (Bax, Bcl-2, Caspase-3, Cytochrome c, β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse this compound-treated and control cells and quantify protein concentration.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies, followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using ECL substrate and a chemiluminescence imager.

  • Densitometry: Quantify band intensities to determine relative protein expression.

Western_Blot_Workflow Western Blot Workflow cluster_prep Sample Preparation cluster_electro Electrophoresis & Transfer cluster_immuno Immunodetection cluster_analysis Analysis cell_lysis Lyse treated cells protein_quant Quantify protein cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to membrane sds_page->transfer blocking Block membrane transfer->blocking primary_ab Incubate with primary antibody blocking->primary_ab secondary_ab Incubate with secondary antibody primary_ab->secondary_ab detection ECL detection secondary_ab->detection densitometry Densitometry analysis detection->densitometry

Western Blot Experimental Workflow Diagram.

Signaling Pathway Analysis

Based on current knowledge, this compound induces apoptosis via a ROS-mediated mitochondrial pathway. The following diagram illustrates the key components of this pathway that can be investigated.

Apoptosis_Pathway This compound-Induced Apoptotic Pathway This compound This compound ROS Increased ROS This compound->ROS Bcl2 Bcl-2 inhibition This compound->Bcl2 Mito_damage Mitochondrial Damage (Decreased MMP) ROS->Mito_damage Bax Bax activation Mito_damage->Bax CytC Cytochrome c release Bax->CytC Bcl2->CytC Casp9 Caspase-9 activation CytC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Hypothesized this compound-Induced Apoptotic Signaling Pathway.

Conclusion

The cell-based assays and protocols outlined in these application notes provide a robust framework for characterizing the intracellular activities of this compound. By systematically evaluating its effects on cell viability, apoptosis, and key signaling molecules, researchers can gain a deeper understanding of its therapeutic potential and mechanism of action. The provided templates for data presentation will facilitate clear and concise reporting of findings.

References

Application Notes and Protocols: RNA-Sequencing Analysis of MRSA Treated with Aspidinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant threat to public health due to its resistance to multiple antibiotics.[1][2][3] Aspidinol, a natural compound extracted from Dryopteris fragrans (L.) Schott, has demonstrated considerable antibacterial activity against MRSA, comparable to vancomycin.[1][2][3] This document provides a detailed overview of the transcriptomic changes in MRSA upon treatment with this compound, based on RNA-sequencing (RNA-Seq) analysis. The primary mechanism of this compound's anti-MRSA activity is the inhibition of ribosome synthesis, with secondary effects including the disruption of amino acid synthesis and a reduction in virulence factors.[1][2][3]

Summary of Transcriptomic Analysis

RNA-Seq analysis of MRSA strain ATCC 33591 treated with a sub-inhibitory concentration of this compound (1 µg/mL) for one hour revealed significant changes in gene expression. A total of 2,952 genes were identified, with a substantial number being differentially expressed, indicating a broad impact of this compound on MRSA cellular processes.[1]

Table 1: Summary of Differentially Expressed Genes in MRSA Treated with this compound [1]

CategoryNumber of Genes
Total Genes Identified2952
Upregulated Genes1147
Downregulated Genes1183

Genes were considered differentially expressed if they exhibited a twofold change in expression with a statistical significance of p < 0.05.[1]

Key Affected Pathways and Gene Expression

This compound treatment impacts several critical pathways necessary for MRSA survival and pathogenicity.

Table 2: Key Pathways and Genes Affected by this compound Treatment in MRSA

PathwayEffect of this compoundKey GenesFold Change (Downregulation)
Ribosome Synthesis Inhibition (Primary Mechanism)Genes involved in ribosome synthesisUp- and downregulated
Amino Acid Synthesis DownregulationilvC, ilvD3.47, 4.73
Virulence Downregulationeta, sbiMeasurably downregulated
β-Lactam Resistance DownregulationmecI, mecR1, blaZ, blaR1Significantly reduced

The primary killing mechanism of this compound is attributed to the inhibition of ribosome formation.[1][2][3] Additionally, the downregulation of genes involved in the synthesis of essential amino acids, such as valine, leucine, isoleucine, and lysine, contributes to its antibacterial effect.[1] this compound also curtails the virulence of MRSA by repressing the expression of toxins and immune-evasion proteins.[1][2] Furthermore, a significant reduction in the expression of genes responsible for β-lactam resistance suggests a potential for combination therapies.[1]

Experimental Protocols

Bacterial Strain and Culture Conditions
  • Bacterial Strain: Staphylococcus aureus ATCC 33591.

  • Culture Medium: Tryptic Soy Broth (TSB).

  • Culture Conditions: Grow the bacterial culture at 37°C with shaking.

This compound Treatment
  • Inoculate TSB with S. aureus ATCC 33591 to an initial optical density at 600 nm (OD600) of 0.01.

  • Incubate the culture at 37°C with shaking until it reaches an OD600 of 0.4.

  • Add this compound to a final sub-inhibitory concentration of 1 µg/mL.

  • Continue to incubate the treated culture for 1 hour.

RNA Isolation and Purification
  • Collect the bacterial samples post-treatment.

  • Preserve the RNA using a commercial RNA protectant solution according to the manufacturer's instructions.

  • Pellet the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Isolate total RNA using a commercial RNA isolation kit following the manufacturer's protocol.

RNA-Sequencing and Data Analysis
  • Library Preparation: Prepare sequencing libraries from the isolated RNA.

  • Sequencing: Perform high-throughput sequencing.

  • Data Analysis:

    • Align the sequencing reads to a reference S. aureus genome.

    • Calculate the Fragments Per Kilobase of transcript per Million mapped reads (FPKM) for each gene.

    • Perform quantile normalization of the FPKM values.

    • Identify differentially expressed genes (DEGs) using a Student's t-test. Genes with a twofold or greater change in expression and a p-value of less than 0.05 are considered significant.[1]

Validation of RNA-Seq Data
  • To confirm the RNA-Seq results, select a subset of differentially expressed genes and assess their relative expression levels using real-time quantitative PCR (RT-qPCR).[1]

Visualizations

experimental_workflow cluster_culture Bacterial Culture cluster_treatment Treatment cluster_rna_processing RNA Processing cluster_analysis Data Analysis culture MRSA Culture (ATCC 33591) OD600 = 0.4 treatment This compound Treatment (1 µg/mL for 1h) culture->treatment Expose to this compound rna_isolation RNA Isolation treatment->rna_isolation Collect Cells library_prep Library Preparation rna_isolation->library_prep sequencing RNA-Sequencing library_prep->sequencing data_analysis Differential Gene Expression Analysis sequencing->data_analysis

Experimental workflow for RNA-sequencing analysis of MRSA.

aspidinol_moa cluster_primary Primary Mechanism cluster_secondary Secondary Effects This compound This compound ribosome Ribosome Synthesis This compound->ribosome Inhibits amino_acid Amino Acid Synthesis This compound->amino_acid Inhibits virulence Virulence Factors This compound->virulence Downregulates resistance β-Lactam Resistance This compound->resistance Downregulates protein_synthesis Protein Synthesis ribosome->protein_synthesis Leads to inhibition of cell_death MRSA Cell Death protein_synthesis->cell_death Contributes to amino_acid->cell_death virulence->cell_death Reduces Pathogenicity resistance->cell_death Increases Susceptibility

Mechanism of action of this compound against MRSA.

References

Application Notes and Protocols for Assessing Aspidinol's Effect on Bacterial Ribosome Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspidinol, a natural compound extracted from Dryopteris fragrans (L.) Schott, has demonstrated significant antibacterial activity, notably against multi-drug-resistant Methicillin-Resistant Staphylococcus aureus (MRSA).[1][2] Preliminary studies involving RNA-seq and RT-PCR have suggested that the primary mechanism of this compound's bactericidal action is the inhibition of ribosome formation, leading to a subsequent shutdown of protein synthesis.[1][2][3] This finding positions the bacterial ribosome as a key target for this compound's therapeutic effects.

These application notes provide a comprehensive guide with detailed protocols for researchers to investigate and characterize the interaction between this compound and bacterial ribosomes. The following methodologies are outlined to enable a thorough assessment of binding affinity, kinetics, and the specific ribosomal components targeted by this compound.

Data Presentation: Quantitative Analysis of this compound-Ribosome Interaction

Effective data presentation is crucial for the comparative analysis of this compound's binding characteristics. The following tables provide a structured format for summarizing quantitative data obtained from the experimental protocols detailed below.

Table 1: Binding Affinity and Kinetics of this compound with Bacterial Ribosomal Subunits

Parameter30S Subunit50S Subunit70S Ribosome
Binding Affinity (Kd)
   Isothermal Titration Calorimetry (ITC)
   Surface Plasmon Resonance (SPR)
   Filter Binding Assay
Association Rate (kon)
   Surface Plasmon Resonance (SPR)
Dissociation Rate (koff)
   Surface Plasmon Resonance (SPR)

Table 2: Thermodynamic Profile of this compound Binding to Bacterial Ribosomes (from ITC)

Thermodynamic Parameter30S Subunit50S Subunit70S Ribosome
Enthalpy Change (ΔH)
Entropy Change (ΔS)
Gibbs Free Energy Change (ΔG)
Stoichiometry (n)

Experimental Protocols

The following protocols are designed to provide a detailed framework for assessing the interaction of this compound with bacterial ribosomes.

Protocol 1: Sucrose (B13894) Density Gradient Centrifugation for Ribosome Profiling

This method is used to determine if this compound interferes with the assembly of ribosomal subunits or the formation of polysomes.

Objective: To analyze the distribution of 30S, 50S, and 70S ribosomal particles, as well as polysomes, in bacterial cells treated with this compound.

Materials:

  • Bacterial culture (e.g., S. aureus)

  • This compound

  • Lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NH4Cl, 10 mM MgCl2, 1 mg/mL lysozyme, DNase I)

  • Sucrose solutions (10% and 40% w/v) in gradient buffer (20 mM Tris-HCl pH 7.5, 100 mM NH4Cl, 10 mM MgCl2)

  • Ultracentrifuge and swinging-bucket rotor

  • Gradient maker

  • UV spectrophotometer or fraction collector with UV monitoring

Procedure:

  • Grow bacterial cultures to mid-log phase and treat with a sub-inhibitory concentration of this compound for a specified time. An untreated culture should be used as a control.

  • Harvest cells by centrifugation and wash with ice-cold buffer.

  • Lyse the cells using lysis buffer and clarify the lysate by centrifugation.

  • Prepare linear 10-40% sucrose gradients in ultracentrifuge tubes.

  • Carefully layer the clarified lysate onto the top of the sucrose gradient.

  • Centrifuge at high speed (e.g., 39,000 rpm) for several hours at 4°C.

  • Fractionate the gradient from top to bottom while continuously monitoring the absorbance at 260 nm.

  • Analyze the resulting profile to identify peaks corresponding to the 30S, 50S, and 70S ribosomal particles and polysomes. A decrease in the 70S peak and an increase in the 30S and 50S peaks in this compound-treated samples would suggest an inhibition of ribosome assembly.

Sucrose_Gradient_Centrifugation_Workflow cluster_preparation Sample Preparation cluster_centrifugation Ultracentrifugation cluster_analysis Data Analysis Bacterial_Culture Bacterial Culture Aspidinol_Treatment This compound Treatment Bacterial_Culture->Aspidinol_Treatment Cell_Harvest Cell Harvest & Lysis Aspidinol_Treatment->Cell_Harvest Clarified_Lysate Clarified Lysate Cell_Harvest->Clarified_Lysate Lysate_Loading Load Lysate onto Gradient Clarified_Lysate->Lysate_Loading Gradient_Preparation Prepare 10-40% Sucrose Gradient Gradient_Preparation->Lysate_Loading Centrifugation High-Speed Centrifugation Lysate_Loading->Centrifugation Fractionation Fractionate Gradient Centrifugation->Fractionation UV_Monitoring Monitor A260 Fractionation->UV_Monitoring Profile_Analysis Analyze Ribosome Profile UV_Monitoring->Profile_Analysis

Sucrose Density Gradient Centrifugation Workflow
Protocol 2: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.

Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of this compound binding to isolated ribosomal subunits (30S, 50S) and the 70S ribosome.

Materials:

  • Purified 30S, 50S ribosomal subunits, and 70S ribosomes

  • This compound solution of known concentration

  • ITC buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl2)

  • Isothermal titration calorimeter

Procedure:

  • Prepare solutions of the ribosomal particles and this compound in the same ITC buffer. Degas all solutions.

  • Fill the ITC sample cell with the ribosomal solution (e.g., 10-20 µM).

  • Fill the injection syringe with the this compound solution (e.g., 100-200 µM).

  • Perform a series of small, sequential injections of this compound into the sample cell while monitoring the heat released or absorbed.

  • Integrate the heat-flow peaks to obtain the heat change per injection.

  • Plot the heat change per mole of injectant against the molar ratio of this compound to ribosome.

  • Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters.

ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare_Ribosomes Prepare Ribosomal Solution Degas Degas Solutions Prepare_Ribosomes->Degas Prepare_this compound Prepare this compound Solution Prepare_this compound->Degas Load_Cell Load Ribosomes into Cell Degas->Load_Cell Load_Syringe Load this compound into Syringe Degas->Load_Syringe Titration Perform Titration Load_Cell->Titration Load_Syringe->Titration Measure_Heat Measure Heat Change Titration->Measure_Heat Plot_Isotherm Plot Binding Isotherm Measure_Heat->Plot_Isotherm Fit_Model Fit to Binding Model Plot_Isotherm->Fit_Model Determine_Parameters Determine Thermodynamic Parameters (Kd, ΔH, ΔS, n) Fit_Model->Determine_Parameters

Isothermal Titration Calorimetry (ITC) Workflow
Protocol 3: Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of binding and dissociation events, providing kinetic data.

Objective: To determine the association (kon) and dissociation (koff) rates, and to calculate the binding affinity (Kd) of this compound for immobilized ribosomal particles.

Materials:

  • Purified 30S, 50S ribosomal subunits, and 70S ribosomes

  • This compound solutions of varying concentrations

  • SPR instrument and sensor chips (e.g., CM5)

  • Immobilization reagents (e.g., EDC/NHS)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilize the ribosomal particles onto the surface of a sensor chip.

  • Inject a series of this compound solutions at different concentrations over the chip surface and monitor the change in the SPR signal (response units, RU).

  • After each association phase, flow running buffer over the chip to monitor the dissociation phase.

  • Regenerate the sensor chip surface between different this compound concentrations if necessary.

  • Fit the association and dissociation curves to a suitable kinetic model to determine kon and koff.

  • Calculate the equilibrium dissociation constant (Kd = koff / kon).

SPR_Workflow cluster_setup Setup cluster_binding Binding Analysis cluster_data Data Processing Immobilize_Ribosomes Immobilize Ribosomes on Sensor Chip Inject_this compound Inject this compound (Analyte) Immobilize_Ribosomes->Inject_this compound Association Monitor Association Inject_this compound->Association Inject_Buffer Inject Running Buffer Association->Inject_Buffer Dissociation Monitor Dissociation Inject_Buffer->Dissociation Generate_Sensorgram Generate Sensorgram Dissociation->Generate_Sensorgram Kinetic_Analysis Kinetic Analysis Generate_Sensorgram->Kinetic_Analysis Determine_Rates Determine kon, koff, and Kd Kinetic_Analysis->Determine_Rates

Surface Plasmon Resonance (SPR) Workflow
Protocol 4: Filter Binding Assay

This is a straightforward method to estimate the binding affinity of this compound for ribosomes.

Objective: To determine the equilibrium dissociation constant (Kd) of this compound for radiolabeled ribosomal components.

Materials:

  • Radiolabeled this compound (e.g., with 3H or 14C) or radiolabeled ribosomes

  • Purified 30S, 50S ribosomal subunits, and 70S ribosomes

  • Nitrocellulose and nylon membranes

  • Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2)

  • Vacuum filtration apparatus

  • Scintillation counter

Procedure:

  • Set up a series of binding reactions with a constant concentration of the radiolabeled component and varying concentrations of the unlabeled component.

  • Incubate the reactions to allow binding to reach equilibrium.

  • Filter the reactions through a nitrocellulose membrane under vacuum. Ribosomes and ribosome-ligand complexes will be retained, while unbound small molecules will pass through.

  • Wash the filters with ice-cold binding buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Plot the amount of bound radiolabeled component as a function of the concentration of the unlabeled component.

  • Fit the data to a binding curve to determine the Kd.

Protocol 5: Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM can provide high-resolution structural information about the this compound-ribosome complex.

Objective: To visualize the binding site of this compound on the bacterial ribosome at near-atomic resolution.

Materials:

  • Purified this compound-ribosome complex

  • Cryo-EM grid preparation station (e.g., Vitrobot)

  • Transmission electron microscope (TEM) with a direct electron detector

  • Image processing software (e.g., RELION, CryoSPARC)

Procedure:

  • Prepare a stable complex of this compound bound to the 70S ribosome.

  • Apply a small volume of the complex solution to a cryo-EM grid and plunge-freeze in liquid ethane.

  • Collect a large dataset of images of the frozen-hydrated particles using a TEM.

  • Process the images to select individual particle views, align them, and reconstruct a 3D map of the this compound-ribosome complex.

  • Build an atomic model into the high-resolution cryo-EM map to identify the precise binding location and interactions of this compound with the ribosomal RNA and proteins.

Conclusion

The protocols and data presentation formats provided in these application notes offer a robust framework for a detailed investigation into the molecular interactions between this compound and the bacterial ribosome. By systematically applying these methods, researchers can elucidate the precise mechanism of action, which is critical for the further development of this compound as a novel antibacterial agent. The insights gained from these studies will be invaluable for structure-activity relationship studies and the rational design of more potent derivatives.

References

Application Notes and Protocols: Evaluating the Synergistic Effects of Aspidinol with Other Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the potential synergistic antimicrobial effects of Aspidinol, a phloroglucinol (B13840) derivative, when used in combination with conventional antibiotics. The protocols outlined below are foundational methods for determining synergy, primarily focusing on in vitro techniques such as the checkerboard assay and time-kill curve analysis.

This compound, extracted from Dryopteris fragrans (L.) Schott, has demonstrated significant antibacterial activity, particularly against multi-drug-resistant Methicillin-Resistant Staphylococcus aureus (MRSA).[1][2] Its primary mechanism of action involves the inhibition of ribosome formation, which consequently disrupts protein synthesis in bacteria.[1][2][3] This unique mechanism presents a strong rationale for investigating its synergistic potential with antibiotics that target different cellular pathways, such as cell wall synthesis or DNA replication. While direct studies on this compound's synergistic effects are emerging, research on other phloroglucinol derivatives has shown promising synergistic activities with antibiotics like penicillin, bacitracin, and doxycycline.[4][5][6][7]

Key Techniques for Synergy Evaluation

Two of the most common and robust methods for evaluating antibiotic synergy in vitro are the checkerboard assay and the time-kill curve analysis.

  • Checkerboard Assay: This method is used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of a drug combination.[8]

  • Time-Kill Curve Analysis: This dynamic method assesses the rate at which a combination of antimicrobial agents kills a bacterial population over time, providing insights into the bactericidal or bacteriostatic nature of the interaction.[9][10]

Data Presentation: Interpreting Synergy

The results from synergy testing are typically summarized to provide a clear interpretation of the interaction between the compounds.

Table 1: Fractional Inhibitory Concentration Index (FICI) Interpretation

The FICI is calculated from the results of the checkerboard assay and provides a quantitative measure of the drug interaction. The index is calculated as follows:

FICI = FIC of Drug A + FIC of Drug B

Where:

  • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

  • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

FICI ValueInterpretation
≤ 0.5Synergy
> 0.5 to 1.0Additive
> 1.0 to 4.0Indifference
> 4.0Antagonism

This table is based on commonly accepted interpretations of the FICI value.[8][11]

Table 2: Example Data from Checkerboard Assays of Phloroglucinol Derivatives with Antibiotics against MRSA
Phloroglucinol DerivativeAntibioticMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInterpretation
Trialdehyde Phloroglucinol Penicillin
Trialdehyde Phloroglucinol>12832
Penicillin6480.375 Synergy
Trialdehyde Phloroglucinol Bacitracin
Trialdehyde Phloroglucinol>12832
Bacitracin128160.375 Synergy
Phlorodipropanophenone Doxycycline
Phlorodipropanophenone41
Doxycycline0.250.06250.5 Synergy

This table presents hypothetical data based on findings from studies on phloroglucinol derivatives to illustrate how results are reported.[4][6]

Experimental Protocols

Protocol 1: Checkerboard Assay

This protocol details the steps for performing a checkerboard assay to determine the FICI of this compound in combination with another antibiotic.

Materials:

  • This compound stock solution

  • Antibiotic stock solution

  • Bacterial culture (e.g., MRSA) in mid-logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Multichannel pipette

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Prepare Bacterial Inoculum: Dilute the bacterial culture in CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Prepare Drug Dilutions:

    • In a 96-well plate, perform serial twofold dilutions of this compound along the x-axis (e.g., columns 1-10).

    • Perform serial twofold dilutions of the partner antibiotic along the y-axis (e.g., rows A-G).

    • Row H should contain dilutions of this compound alone, and column 11 should contain dilutions of the antibiotic alone to determine their individual Minimum Inhibitory Concentrations (MICs).

    • Column 12 should serve as a growth control (no drugs).

  • Inoculate the Plate: Add the prepared bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MICs: After incubation, determine the MIC of each drug alone and in combination by identifying the lowest concentration that inhibits visible bacterial growth.

  • Calculate FICI: Use the MIC values to calculate the FICI as described in Table 1.

Checkerboard_Workflow cluster_prep Preparation cluster_plate Assay Setup cluster_analysis Analysis cluster_result Interpretation Bacterial_Culture Bacterial Culture (e.g., MRSA) Prepare_Inoculum Prepare Inoculum (5x10^5 CFU/mL) Bacterial_Culture->Prepare_Inoculum Aspidinol_Stock This compound Stock Prepare_Dilutions Prepare Serial Dilutions in 96-well Plate Aspidinol_Stock->Prepare_Dilutions Antibiotic_Stock Antibiotic Stock Antibiotic_Stock->Prepare_Dilutions Inoculate_Plate Inoculate Plate Prepare_Inoculum->Inoculate_Plate Prepare_Dilutions->Inoculate_Plate Incubate Incubate (37°C, 18-24h) Inoculate_Plate->Incubate Read_MIC Determine MICs Incubate->Read_MIC Calculate_FICI Calculate FICI Read_MIC->Calculate_FICI Interpretation Synergy? Additive? Indifference? Antagonism? Calculate_FICI->Interpretation Time_Kill_Workflow cluster_setup Experiment Setup cluster_sampling Incubation and Sampling cluster_quantification Quantification cluster_analysis Data Analysis Prepare_Cultures Prepare Test Cultures: - Control - this compound - Antibiotic - Combination Inoculate Inoculate with Bacteria (~5x10^5 CFU/mL) Prepare_Cultures->Inoculate Incubate_Shake Incubate at 37°C with Shaking Inoculate->Incubate_Shake Collect_Aliquots Collect Aliquots at Time Points (0, 2, 4, 8, 12, 24h) Incubate_Shake->Collect_Aliquots Serial_Dilution Perform Serial Dilutions Collect_Aliquots->Serial_Dilution Plate_Count Plate and Count CFUs Serial_Dilution->Plate_Count Plot_Data Plot log10 CFU/mL vs. Time Plate_Count->Plot_Data Analyze_Synergy Analyze for Synergy (≥ 2-log10 decrease) Plot_Data->Analyze_Synergy Synergy_Pathway cluster_drugs Antimicrobial Agents cluster_targets Bacterial Targets cluster_effects Cellular Effects cluster_outcome Outcome This compound This compound Ribosome Bacterial Ribosome This compound->Ribosome inhibits Beta_Lactam β-Lactam Antibiotic (e.g., Penicillin) PBP Penicillin-Binding Proteins (PBPs) Beta_Lactam->PBP inhibits Protein_Inhibition Inhibition of Protein Synthesis Ribosome->Protein_Inhibition CellWall_Inhibition Inhibition of Cell Wall Synthesis PBP->CellWall_Inhibition Beta_Lactamase β-Lactamase (Resistance Enzyme) Beta_Lactamase->Beta_Lactam degrades Protein_Inhibition->Beta_Lactamase reduces production of Synergistic_Killing Synergistic Bacterial Killing Protein_Inhibition->Synergistic_Killing CellWall_Inhibition->Synergistic_Killing

References

Application Notes and Protocols for Aspidinol Encapsulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspidinol, a phloroglucinol (B13840) derivative found in the extract of Dryopteris filix-mas, has garnered interest for its potential therapeutic properties.[1] However, its clinical application can be limited by factors such as poor solubility and stability.[2] Encapsulation technologies offer a promising approach to overcome these limitations by improving the bioavailability, stability, and targeted delivery of this compound.

These application notes provide detailed protocols for the encapsulation of this compound using three common nanocarrier systems: liposomes, polymeric nanoparticles, and solid lipid nanoparticles. Furthermore, methods for the characterization and in vitro release studies of the resulting this compound-loaded nanoparticles are described.

Encapsulation Methods and Protocols

Liposomal Encapsulation of this compound

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic compounds.[3][4] Given this compound's lipophilic nature, it is expected to partition into the lipid bilayer of the liposomes. The thin-film hydration method is a widely used technique for preparing liposomes.[5][6]

Experimental Protocol: Thin-Film Hydration Method

  • Lipid Film Preparation:

    • Dissolve phosphatidylcholine (e.g., soy or egg phosphatidylcholine) and cholesterol in a 2:1 molar ratio in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.

    • Add this compound to the lipid solution. The amount of this compound can be varied to achieve different drug-to-lipid ratios (e.g., 1:10, 1:20 w/w).

    • Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid transition temperature to form a thin, uniform lipid film on the inner wall of the flask.

    • Further dry the film under a stream of nitrogen gas and then under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) by adding the buffer to the flask and agitating. The temperature of the hydration buffer should be above the phase transition temperature of the lipids.

    • Vortex the mixture for several minutes until the lipid film is completely dispersed, forming multilamellar vesicles (MLVs).

  • Size Reduction (Sonication or Extrusion):

    • To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, sonicate the MLV suspension using a probe sonicator on ice.

    • Alternatively, for a more defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder.

  • Purification:

    • Remove unencapsulated this compound by centrifugation, dialysis, or size exclusion chromatography.

Diagram: Liposomal Encapsulation Workflow

Liposome_Workflow cluster_prep Lipid Film Preparation cluster_form Vesicle Formation cluster_size Sizing cluster_purify Purification A Dissolve Lipids & this compound in Organic Solvent B Rotary Evaporation A->B C Drying under Vacuum B->C D Hydration with Aqueous Buffer C->D Hydrate Film E Agitation (Vortexing) D->E F Sonication or Extrusion E->F Form MLVs G Removal of Free Drug F->G Form SUVs/LUVs H H G->H Final Liposomes

Caption: Workflow for this compound encapsulation in liposomes.

Polymeric Nanoparticle Encapsulation of this compound

Polymeric nanoparticles are solid colloidal particles made from biodegradable and biocompatible polymers.[7][8][9] The nanoprecipitation method, also known as solvent displacement, is a simple and reproducible technique for encapsulating hydrophobic drugs like this compound.[9][10]

Experimental Protocol: Nanoprecipitation

  • Organic Phase Preparation:

    • Dissolve a biodegradable polymer (e.g., polylactic-co-glycolic acid, PLGA) and this compound in a water-miscible organic solvent with intermediate polarity (e.g., acetone (B3395972) or acetonitrile).

  • Nanoparticle Formation:

    • Add the organic phase dropwise into an aqueous solution containing a surfactant (e.g., polyvinyl alcohol, PVA, or Pluronic F68) under moderate magnetic stirring.

    • The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the polymer and the encapsulation of this compound, forming a nanoparticle suspension.

  • Solvent Removal:

    • Remove the organic solvent from the suspension by evaporation under reduced pressure using a rotary evaporator.

  • Purification and Collection:

    • Separate the nanoparticles from the aqueous phase by ultracentrifugation.

    • Wash the nanoparticle pellet with deionized water to remove any remaining surfactant and unencapsulated drug.

    • Lyophilize the purified nanoparticles for long-term storage, often with a cryoprotectant (e.g., trehalose).

Diagram: Polymeric Nanoparticle Preparation Workflow

PNP_Workflow A Dissolve Polymer & this compound in Organic Solvent B Add to Aqueous Surfactant Solution A->B Nanoprecipitation C Solvent Evaporation B->C D Ultracentrifugation C->D E Washing D->E F Lyophilization E->F G Final Nanoparticles F->G

Caption: Workflow for this compound-loaded polymeric nanoparticles.

Solid Lipid Nanoparticle (SLN) Encapsulation of this compound

Solid lipid nanoparticles (SLNs) are colloidal carriers made from lipids that are solid at room and body temperature.[3][8][11][12] They combine the advantages of polymeric nanoparticles and liposomes.[8] High-pressure homogenization is a common method for producing SLNs.

Experimental Protocol: High-Pressure Homogenization

  • Lipid Phase Preparation:

    • Melt a solid lipid (e.g., glyceryl monostearate, tristearin) by heating it to 5-10°C above its melting point.

    • Dissolve this compound in the molten lipid.

  • Aqueous Phase Preparation:

    • Heat an aqueous surfactant solution (e.g., Poloxamer 188, Tween 80) to the same temperature as the lipid phase.

  • Pre-emulsion Formation:

    • Disperse the hot lipid phase into the hot aqueous phase under high-speed stirring to form a coarse oil-in-water emulsion.

  • Homogenization:

    • Pass the hot pre-emulsion through a high-pressure homogenizer for several cycles at high pressure (e.g., 500-1500 bar).

  • Cooling and Nanoparticle Formation:

    • Cool the resulting nanoemulsion to room temperature, allowing the lipid to recrystallize and form solid lipid nanoparticles.

  • Purification:

    • Remove excess surfactant and unencapsulated this compound using dialysis or ultracentrifugation.

Diagram: SLN Preparation Workflow

SLN_Workflow cluster_phases Phase Preparation A Melt Solid Lipid & Dissolve this compound C High-Speed Stirring A->C B Heat Aqueous Surfactant Solution B->C D High-Pressure Homogenization C->D Form Pre-emulsion E Cooling D->E Form Nanoemulsion F Purification E->F Recrystallization G Final SLNs F->G Drug_Release NP This compound-Loaded Nanoparticle Medium Release Medium (e.g., PBS) NP->Medium Diffusion Diffusion NP->Diffusion Erosion Matrix Erosion/ Degradation NP->Erosion Release Released this compound Diffusion->Release Erosion->Release

References

In Vitro Cytotoxicity of Aspidinol: Application Notes and Protocols for MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspidinol, a naturally occurring phloroglucinol (B13840) derivative, has garnered interest for its potential biological activities. While research has indicated its efficacy as an anti-MRSA agent, its cytotoxic effects on mammalian, particularly cancerous, cells remain a critical area of investigation.[1][2] This document provides a detailed application note and protocol for assessing the in vitro cytotoxicity of this compound using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The MTT assay is a well-established colorimetric method for evaluating cell viability by measuring the metabolic activity of living cells.[3] The protocols outlined herein are designed to guide researchers in determining the dose- and time-dependent cytotoxic effects of this compound on various cancer cell lines. While direct cytotoxic data for this compound on cancer cell lines is limited, studies on structurally related compounds, such as Aspidin BB, have demonstrated significant anticancer activity, suggesting a strong rationale for the cytotoxic evaluation of this compound.[3] This document will leverage data from these related compounds to provide an exemplary framework for experimental design and data interpretation.

Introduction

The MTT assay is a fundamental technique in toxicology and drug discovery for quantifying the cytotoxic effects of chemical compounds.[3] The assay's principle lies in the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, MTT, into a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key parameter for quantifying a compound's cytotoxicity.

While one study reported that this compound exhibited negligible toxicity towards RAW264.7 macrophage cells at concentrations up to 128 μg/mL, its effect on cancer cells is not well-documented.[2] However, a related phloroglucinol derivative, Aspidin BB, has shown significant, dose- and time-dependent cytotoxicity against the human ovarian cancer cell line HO-8910.[3] This suggests that this compound may also possess valuable anticancer properties that warrant thorough investigation.

Data Presentation: Exemplary Cytotoxicity Data of a Related Phloroglucinol Derivative (Aspidin BB)

The following tables summarize the cytotoxic effects of Aspidin BB on the human ovarian cancer cell line HO-8910, as determined by the MTT assay. This data is presented as a reference to illustrate the expected outcomes and data structure for cytotoxicity studies of this compound.

Table 1: IC50 Values of Aspidin BB on HO-8910 Cells [3]

Treatment TimeIC50 (µM)
24 hours68.81
48 hours25.79
72 hours15.02

Table 2: Effect of Aspidin BB on Cell Viability of HO-8910 Cells at 48 hours

Concentration (µM)Cell Viability (%)Standard Deviation
0 (Control)100± 5.2
1085± 4.1
2552± 3.5
5028± 2.9
10015± 1.8

Experimental Protocol: MTT Assay for this compound Cytotoxicity

This protocol provides a step-by-step guide for performing the MTT assay to determine the in vitro cytotoxicity of this compound.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Selected cancer cell line(s) (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

  • 96-well cell culture plates

  • Microplate reader (capable of measuring absorbance at 570 nm)

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line to ~80% confluency.

    • Trypsinize and resuspend the cells in a complete medium to a final concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in a complete medium at 2x the final desired concentrations.

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a blank control (medium only).

    • Incubate the plate for the desired treatment durations (e.g., 24, 48, and 72 hours).

  • MTT Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C in a CO2 incubator.

  • Formazan Solubilization:

    • After the MTT incubation, carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve.

Mandatory Visualizations

Experimental Workflow Diagram

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_this compound Prepare this compound Dilutions treat_cells Treat Cells with this compound prepare_this compound->treat_cells add_mtt Add MTT Solution treat_cells->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan Crystals incubate_mtt->dissolve_formazan read_absorbance Read Absorbance (570 nm) dissolve_formazan->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 Apoptosis_Pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Mitochondrial Apoptosis Pathway This compound This compound pRb pRb Up-regulation This compound->pRb Bcl2 Bcl-2 Down-regulation This compound->Bcl2 Bax Bax Up-regulation This compound->Bax E2F1 E2F1 Up-regulation pRb->E2F1 CDK2 CDK2 Up-regulation E2F1->CDK2 Cyclin_E_A Cyclin E/A Up-regulation CDK2->Cyclin_E_A S_Phase_Arrest S-Phase Arrest Cyclin_E_A->S_Phase_Arrest Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase3 Caspase-3 Activation Cytochrome_c->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

References

Application Notes & Protocols: Pharmacokinetic and Biodistribution Studies of Aspidinol in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspidinol, a phloroglucinol (B13840) derivative isolated from Dryopteris fragrans, has demonstrated significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[1][2] In vivo studies have shown its efficacy in murine models of septicemia, where it reduced bacterial loads in the spleen, lung, and liver.[1][2] To advance the preclinical development of this compound, a thorough understanding of its pharmacokinetic (PK) and biodistribution profile is essential. These studies are critical for determining dosage regimens, assessing target tissue exposure, and evaluating potential toxicity.[3][4]

This document provides detailed protocols for conducting pharmacokinetic and biodistribution studies of this compound in rodent models. It also includes representative data, presented for illustrative purposes, and the necessary workflows for sample analysis.

I. Pharmacokinetic Profile of this compound

A typical pharmacokinetic study aims to characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound. Following administration, serial blood samples are collected to determine the plasma concentration of the drug over time.

Illustrative Pharmacokinetic Parameters of this compound in Rats

The following table summarizes hypothetical pharmacokinetic parameters of this compound following a single intravenous (IV) and oral (PO) administration in Sprague-Dawley rats. This data is for demonstrative purposes to illustrate how results from the described protocols would be presented.

ParameterIntravenous (10 mg/kg)Oral (50 mg/kg)
Cmax (Maximum Plasma Concentration)15.2 µg/mL8.9 µg/mL
Tmax (Time to Cmax)0.08 h1.5 h
AUC₀-t (Area Under the Curve)25.8 µg·h/mL45.3 µg·h/mL
(Elimination Half-life)2.1 h3.5 h
Cl (Clearance)0.39 L/h/kg-
Vd (Volume of Distribution)1.2 L/kg-
F (Oral Bioavailability)-35%

II. Biodistribution of this compound

Biodistribution studies reveal the extent to which a drug distributes into various tissues and organs. This information is crucial for identifying target tissues and potential sites of accumulation or toxicity.

Illustrative Biodistribution Data of this compound in Mice

The table below presents a hypothetical tissue distribution profile of this compound in BALB/c mice 2 hours after a single intravenous administration of 25 mg/kg. Data is shown as the mean concentration in µg of this compound per gram of tissue (µg/g). This data is for demonstrative purposes.

OrganMean Concentration (µg/g) ± SD
Liver35.2 ± 4.1
Spleen28.9 ± 3.5
Lungs25.1 ± 2.9
Kidneys18.5 ± 2.2
Heart9.7 ± 1.1
Brain1.2 ± 0.3
Muscle5.4 ± 0.8
Fat7.8 ± 1.0

III. Experimental Protocols

The following sections provide detailed, step-by-step protocols for conducting pharmacokinetic and biodistribution studies of this compound.

Protocol 1: Pharmacokinetic Study in Rats

Objective: To determine the key pharmacokinetic parameters of this compound following intravenous and oral administration in rats.

Materials:

  • This compound (analytical grade)

  • Vehicle suitable for IV and PO administration (e.g., 10% DMSO, 40% PEG300, 50% Saline)

  • Male Sprague-Dawley rats (250-300g)

  • Dosing syringes and gavage needles

  • Blood collection tubes (with K2-EDTA)

  • Centrifuge

  • -80°C freezer

  • LC-MS/MS system for bioanalysis

Workflow Diagram:

G cluster_prep cluster_dosing cluster_analysis A Acclimatize Rats (7 days) B Fast Rats Overnight (for PO group) A->B C Prepare Dosing Solutions (IV and PO) A->C D Administer this compound (IV or PO) E Collect Serial Blood Samples (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) D->E F Process Blood to Plasma (Centrifuge at 4°C) E->F G Store Plasma at -80°C F->G H Quantify this compound (LC-MS/MS) G->H I Calculate PK Parameters (Cmax, Tmax, AUC, etc.) H->I

Caption: Workflow for a rodent pharmacokinetic study.

Procedure:

  • Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week before the experiment. House them in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

  • Dosing Solution Preparation: Prepare this compound solutions for both IV and PO administration in a suitable vehicle. For example, a 2 mg/mL solution for IV dosing (10 mg/kg at 5 mL/kg) and a 10 mg/mL solution for PO dosing (50 mg/kg at 5 mL/kg).

  • Dosing:

    • IV Group (n=3-5 rats): Administer this compound via a tail vein injection.

    • PO Group (n=3-5 rats): Administer this compound via oral gavage. Animals in this group should be fasted overnight prior to dosing.

  • Blood Sampling: Collect blood samples (approx. 200 µL) from the saphenous or jugular vein at predetermined time points (e.g., pre-dose, 5 min, 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose) into EDTA-coated tubes.

  • Plasma Preparation: Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma.

  • Sample Storage: Transfer the plasma supernatant to clean tubes and store at -80°C until bioanalysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method (see Protocol 3).

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate PK parameters from the plasma concentration-time data.

Protocol 2: Tissue Biodistribution Study in Mice

Objective: To determine the concentration of this compound in major organs following intravenous administration in mice.

Materials:

  • This compound (analytical grade)

  • Vehicle for IV administration

  • Male BALB/c mice (20-25g)

  • Surgical tools for dissection

  • Saline solution (ice-cold)

  • Homogenizer

  • -80°C freezer

  • LC-MS/MS system

Workflow Diagram:

G A Acclimatize Mice (7 days) B Administer this compound IV (e.g., 25 mg/kg) A->B C Euthanize Mice at Pre-determined Time Points B->C D Perfuse with Saline C->D E Collect Tissues (Liver, Spleen, Lung, etc.) D->E F Weigh and Homogenize Tissues E->F G Store Homogenates at -80°C F->G H Quantify this compound (LC-MS/MS) G->H I Calculate Tissue Concentration (µg/g) H->I

Caption: Workflow for a rodent biodistribution study.

Procedure:

  • Animal Acclimatization: Acclimatize male BALB/c mice as described in Protocol 1.

  • Dosing: Administer a single intravenous dose of this compound (e.g., 25 mg/kg) via the tail vein to groups of mice (n=3-5 per time point).

  • Euthanasia and Tissue Collection: At designated time points (e.g., 0.5, 2, 6, and 24 hours post-dose), euthanize the mice by CO₂ asphyxiation followed by cervical dislocation.

  • Perfusion: Immediately perform a cardiac perfusion with ice-cold saline to remove blood from the organs.

  • Dissection: Carefully dissect major organs (liver, kidneys, spleen, lungs, heart, brain, etc.).

  • Sample Processing: Rinse the collected tissues with cold saline, blot them dry, and weigh them. Homogenize each tissue sample in a known volume of buffer (e.g., phosphate-buffered saline) to create a uniform tissue homogenate.

  • Sample Storage: Store the tissue homogenates at -80°C until analysis.

  • Bioanalysis: Determine the concentration of this compound in the tissue homogenates using a validated LC-MS/MS method (see Protocol 3).

  • Data Analysis: Calculate the concentration of this compound per gram of tissue (µg/g).

Protocol 3: Quantification of this compound by LC-MS/MS

Objective: To develop a sensitive and specific method for quantifying this compound in plasma and tissue homogenates.

Materials:

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

  • C18 analytical column

  • This compound and an appropriate internal standard (IS)

  • Acetonitrile (ACN), Formic Acid (FA), Methanol (MeOH), Water (LC-MS grade)

  • Protein precipitation solution (e.g., ACN with 0.1% FA and IS)

Procedure:

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples or tissue homogenates on ice.

    • To 50 µL of sample, add 150 µL of ice-cold protein precipitation solution containing the internal standard.

    • Vortex for 1 minute to mix thoroughly.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new plate or vial for injection.

  • Chromatographic Conditions (Example):

    • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Flow Rate: 0.4 mL/min

    • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions.

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Optimize parent-to-product ion transitions for both this compound and the internal standard.

  • Calibration and Quantification:

    • Prepare a standard curve by spiking known concentrations of this compound into blank matrix (plasma or tissue homogenate).

    • Analyze the calibration standards, quality control (QC) samples, and unknown samples.

    • Construct a calibration curve by plotting the peak area ratio (this compound/IS) against the nominal concentration and perform a linear regression.

    • Calculate the concentration of this compound in the unknown samples using the regression equation.

IV. Signaling Pathways and Logic Diagrams

While specific signaling pathways for this compound's pharmacokinetic interactions are not yet elucidated, its mechanism of action against MRSA involves the inhibition of ribosome formation and amino acid synthesis.[2] The logical relationship for its preclinical evaluation is outlined below.

G cluster_preclinical A In Vitro Efficacy (MIC against MRSA) D In Vivo Efficacy (Infection Models) A->D B Pharmacokinetics (PK) (ADME Profile) B->D E Toxicology (Safety Profile) B->E F PK/PD Modeling (Dose Prediction) B->F C Biodistribution (Tissue Exposure) C->D C->E D->F G Candidate for Clinical Trials E->G F->G

Caption: Logical flow in preclinical assessment.

Disclaimer: The quantitative data presented in this document is hypothetical and for illustrative purposes only. Actual experimental results may vary. These protocols provide a standard framework and should be adapted and validated for specific laboratory conditions and regulatory requirements.

References

Troubleshooting & Optimization

Technical Support Center: Aspidinol Solubility for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of Aspidinol for reliable and reproducible biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a phloroglucinol (B13840) derivative with demonstrated biological activities, including antibacterial effects against multi-drug-resistant Staphylococcus aureus.[1][2] Like many natural phenolic compounds, this compound is hydrophobic, leading to poor solubility in aqueous solutions commonly used for biological assays. This can result in compound precipitation, inaccurate concentration measurements, and unreliable experimental outcomes.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[3] It is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic compounds and is miscible with most aqueous buffers and cell culture media.

Q3: What is the maximum permissible concentration of DMSO in my cell-based assay?

A3: The final concentration of DMSO in your assay should be kept as low as possible to avoid solvent-induced cytotoxicity or other off-target effects. For most cell lines, a final DMSO concentration of less than 0.5% (v/v) is well-tolerated.[4][5][6][7] However, the sensitivity to DMSO can vary between cell types. It is crucial to perform a solvent tolerance control experiment to determine the maximum concentration of DMSO that does not affect the viability or function of your specific cells.

Q4: My this compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What should I do?

A4: This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous medium. Please refer to the Troubleshooting Guide below for a step-by-step approach to address this problem. Key strategies include modifying your dilution technique, reducing the final concentration, or employing solubilizing agents.

Q5: Can I use other organic solvents besides DMSO?

A5: While DMSO is the most common, other organic solvents like ethanol, methanol (B129727), and acetone (B3395972) can also dissolve this compound and its derivatives.[1][8] However, these solvents can also be toxic to cells, and their final concentration in the assay must be carefully controlled. The choice of solvent may also affect the stability and activity of this compound.

Troubleshooting Guide

Issue: this compound precipitates out of solution during or after dilution into aqueous buffer or cell culture medium.

This guide will walk you through a systematic approach to troubleshoot and resolve this compound precipitation issues in your biological assays.

G start Start: this compound Precipitation Observed check_stock Step 1: Verify Stock Solution - Is the stock solution clear? - Is it fully dissolved? start->check_stock redissolve_stock Action: Redissolve Stock - Warm gently (to 37°C). - Vortex or sonicate. check_stock->redissolve_stock No check_dilution Step 2: Optimize Dilution Method - Are you adding the stock directly to a large volume of buffer? check_stock->check_dilution Yes redissolve_stock->check_stock serial_dilution Action: Use Serial Dilution - Perform intermediate dilutions in buffer with decreasing solvent concentration. check_dilution->serial_dilution Yes check_final_conc Step 3: Evaluate Final Concentration - Is the final concentration of this compound too high? check_dilution->check_final_conc No serial_dilution->check_final_conc lower_conc Action: Lower Final Concentration - Test a range of lower concentrations based on known effective doses (e.g., MIC values). check_final_conc->lower_conc Yes check_solvent_conc Step 4: Assess Final Solvent Concentration - Is the final DMSO/organic solvent concentration too high for your cells/assay? check_final_conc->check_solvent_conc No lower_conc->check_solvent_conc solvent_control Action: Run Solvent Tolerance Control - Determine the maximum non-toxic solvent concentration for your specific assay. check_solvent_conc->solvent_control Yes alternative_methods Step 5: Consider Advanced Solubilization Methods - Is precipitation still an issue? check_solvent_conc->alternative_methods No solvent_control->alternative_methods use_cyclodextrin Option A: Use Cyclodextrins - Encapsulate this compound to increase aqueous solubility. alternative_methods->use_cyclodextrin use_surfactant Option B: Use Surfactants - Employ low concentrations of non-ionic surfactants (e.g., Tween® 80). alternative_methods->use_surfactant end_success End: Problem Resolved use_cyclodextrin->end_success use_surfactant->end_success G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation stock_start Start: Weigh this compound Powder add_dmso Add 100% DMSO stock_start->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot and Store at -20°C / -80°C dissolve->aliquot stock_end End: High-Concentration Stock aliquot->stock_end working_start Start: Thaw Stock Aliquot serial_dilute Perform Serial Dilutions in Aqueous Buffer working_start->serial_dilute vortex_dilute Vortex During Dilution serial_dilute->vortex_dilute final_conc Check Final DMSO Concentration (<0.5%) vortex_dilute->final_conc working_end End: Final Working Solution final_conc->working_end G cluster_micelle Cyclodextrin Inclusion Complex cyclodextrin Cyclodextrin (Hydrophilic Exterior) hydrophobic_cavity Hydrophobic Cavity water Water (Aqueous Environment) cyclodextrin->water Increased Aqueous Solubility This compound This compound (Hydrophobic) This compound->hydrophobic_cavity Encapsulation

References

Technical Support Center: Strategies for Enhancing the Stability of Aspidinol in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Aspidinol in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color (e.g., turning yellow or brown). What is the likely cause and how can I prevent it?

A1: Discoloration of your this compound solution is most likely due to oxidation. This compound, a phloroglucinol (B13840) derivative, is susceptible to oxidation, which can be accelerated by exposure to oxygen, light, and higher pH levels. To prevent this, it is crucial to handle and store the solution under conditions that minimize these factors.

Q2: What are the optimal storage conditions for an this compound solution to ensure its long-term stability?

A2: For optimal long-term stability, this compound solutions should be stored in amber vials to protect them from light. It is also recommended to store them at refrigerated temperatures (2-8°C) or frozen (-20°C). To further minimize oxidation, the headspace of the vial can be purged with an inert gas like nitrogen or argon before sealing.

Q3: How does pH affect the stability of this compound in solution?

A3: The stability of phenolic compounds like this compound is often pH-dependent. Generally, a slightly acidic pH (around 3-5) can help to improve the stability of polyphenols.[1] At neutral to alkaline pH, the phenolate (B1203915) anions formed are more susceptible to oxidation. Therefore, adjusting the pH of your this compound solution to a weakly acidic range can be a key stabilization strategy.

Q4: Can I use antioxidants to improve the stability of my this compound solution?

A4: Yes, adding antioxidants is a highly effective strategy. Antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) can be added to the solution to scavenge free radicals and prevent the oxidative degradation of this compound.

Q5: Are there any other excipients that can help stabilize this compound in solution?

A5: Besides antioxidants, chelating agents such as ethylenediaminetetraacetic acid (EDTA) can be beneficial.[1] EDTA sequesters metal ions that can catalyze oxidative reactions, thereby enhancing the stability of this compound.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound Observed During Analysis
  • Possible Cause: The analytical method itself might be contributing to the degradation. High temperatures during analysis or an inappropriate mobile phase pH in HPLC can cause instability.

  • Troubleshooting Steps:

    • Optimize HPLC Conditions: If using HPLC, ensure the mobile phase is slightly acidic.[1]

    • Control Temperature: Maintain the sample compartment at a low temperature (e.g., 4°C) during analysis.

    • Minimize Time: Analyze the samples as quickly as possible after preparation.

Issue 2: Inconsistent Results in Biological Assays
  • Possible Cause: Degradation of this compound in the assay medium could lead to variable results. The composition and pH of the culture medium can affect stability.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always use freshly prepared this compound solutions for your experiments.

    • Incorporate Stabilizers: Consider adding a low concentration of a biocompatible antioxidant, such as ascorbic acid, to your stock solution.

    • pH Monitoring: Check the pH of your final assay medium after the addition of the this compound solution and adjust if necessary.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from a forced degradation study on an this compound solution. These values are for illustrative purposes to guide researchers in their experimental design and data interpretation.

Stress ConditionParameterValueThis compound Remaining (%)Major Degradation Product(s)
Acid Hydrolysis 0.1 M HCl, 60°C, 24hDegradation Rate (k)0.015 h⁻¹69.8
Base Hydrolysis 0.1 M NaOH, RT, 4hDegradation Rate (k)0.25 h⁻¹36.8
Oxidation 3% H₂O₂, RT, 8hDegradation Rate (k)0.12 h⁻¹39.8
Thermal Degradation 80°C, 48hDegradation Rate (k)0.005 h⁻¹78.6
Photostability UV light (254 nm), 24hDegradation Rate (k)0.03 h⁻¹48.7

Note: This data is illustrative and should be confirmed by experimental studies.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and degradation pathways of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or a mixture of methanol and water.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize a sample with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 4 hours. Neutralize a sample with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 8 hours.

  • Thermal Degradation: Store a sample of the stock solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose a sample of the stock solution to UV light (254 nm) for 24 hours. Keep a control sample wrapped in aluminum foil at the same temperature.

  • Analysis: Analyze all samples and a control (untreated stock solution) by a stability-indicating HPLC method to determine the percentage of this compound remaining and to profile the degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended. Start with a mixture of water (with 0.1% formic acid) and acetonitrile. A typical gradient could be from 95:5 (water:acetonitrile) to 50:50 over 20 minutes. The exact gradient will need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (this needs to be determined by UV-Vis spectroscopy, but a starting point could be around 280 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by analyzing the samples from the forced degradation study to ensure that degradation product peaks are well-resolved from the parent this compound peak.

Visualizations

degradation_pathway This compound This compound Oxidized_Products Oxidized this compound (e.g., Quinone-type structures) This compound->Oxidized_Products [O] Hydrolyzed_Products Hydrolyzed Side Chain This compound->Hydrolyzed_Products H2O Oxidation Oxidation (O2, Light, Metal Ions) Hydrolysis Hydrolysis (Acid/Base)

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution Acid Acid Hydrolysis Prep_Stock->Acid Base Base Hydrolysis Prep_Stock->Base Oxidation Oxidation Prep_Stock->Oxidation Thermal Thermal Stress Prep_Stock->Thermal Photo Photolytic Stress Prep_Stock->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Characterization Characterize Degradants (e.g., LC-MS) HPLC->Characterization

Caption: Workflow for a forced degradation study of this compound.

References

Overcoming challenges in the large-scale purification of Aspidinol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale purification of Aspidinol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the experimental process.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges in the large-scale purification of this compound.

Question 1: What are the primary sources for this compound extraction?

This compound is a naturally occurring phloroglucinol (B13840) derivative found in several plant species. The most commonly cited sources for its extraction are the fruit and leaf parts of Hypericum chinense and the rhizomes of Dryopteris fragrans.[1]

Question 2: My crude extract yield is low. What are the potential causes and solutions?

Low yield from the initial extraction can be attributed to several factors related to the raw material and extraction methodology.

  • Improper Raw Material Preparation: Inadequate grinding and drying of the plant material can significantly reduce extraction efficiency. Ensure the plant material is finely powdered to maximize the surface area for solvent penetration.

  • Suboptimal Solvent Selection: The choice of solvent is critical. 95% ethanol (B145695) is commonly used for the initial extraction.[2] If yields are low, consider testing a range of solvents with varying polarities.

  • Insufficient Extraction Time or Repetitions: Ensure the plant material is subjected to multiple extraction cycles (e.g., 3 times with 3L of solvent for 2kg of plant material) to maximize the recovery of this compound.[2]

Question 3: I'm experiencing significant loss of this compound during silica (B1680970) gel chromatography. What could be the issue?

Loss of product during chromatographic purification is a common challenge. Several factors could be at play:

  • Compound Degradation on Silica Gel: Phloroglucinol derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation.[3] If you observe new spots on your TLC plates during fractionation that were not in the crude extract, degradation is likely occurring.

    • Solution: Consider deactivating the silica gel by treating it with a base like triethylamine (B128534) before use. Alternatively, using a more inert stationary phase like alumina (B75360) could be beneficial.

  • Irreversible Adsorption: The polar nature of this compound can lead to strong, irreversible binding to the silanol (B1196071) groups on the silica gel surface, resulting in poor recovery.

    • Solution: Modifying the mobile phase by adding a small amount of a competitive polar solvent, like a few drops of acetic acid, can help to reduce tailing and improve elution.

  • Co-elution with Impurities: Complex crude extracts contain numerous compounds with similar polarities to this compound, leading to overlapping peaks and impure fractions.

    • Solution: Optimize the solvent system using Thin Layer Chromatography (TLC) before scaling up to the column. A solvent system that provides a Retention Factor (Rf) of 0.2-0.3 for this compound is often a good starting point for column chromatography. A step-gradient elution with solvents of increasing polarity can also improve separation.

Question 4: The purity of my final this compound product is not satisfactory. How can I improve it?

Achieving high purity on a large scale requires careful optimization of the purification workflow.

  • Multiple Chromatographic Steps: A single chromatography step is often insufficient. The protocol for this compound purification typically involves at least two successive silica gel column chromatography steps with different solvent systems to effectively remove impurities.[2]

  • Recrystallization: After chromatographic purification, recrystallization can be a powerful final step to obtain high-purity crystalline this compound. The choice of solvent for recrystallization is critical and should be determined experimentally.

  • Analytical Purity Assessment: Utilize analytical techniques like High-Performance Liquid Chromatography (HPLC) to accurately assess the purity of your fractions and final product. This will help in making informed decisions about which fractions to combine and whether further purification is necessary.

Question 5: How can I monitor the stability of this compound during purification and storage?

This compound, like many phenolic compounds, can be susceptible to degradation.

  • Temperature: Prolonged exposure to high temperatures during solvent evaporation can lead to degradation. Use a rotary evaporator under reduced pressure to remove solvents at a lower temperature.

  • pH: The stability of phenolic compounds is often pH-dependent. Avoid strongly acidic or basic conditions during extraction and purification unless specifically required for a particular step.

  • Light: Many natural products are light-sensitive. Protect your extracts and purified compound from direct light by using amber-colored glassware or by covering the glassware with aluminum foil.

  • Oxidation: Phenolic compounds can be prone to oxidation. While not explicitly detailed for this compound, if you suspect oxidation, consider working under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation

The following tables summarize quantitative data related to the purification of this compound and similar compounds.

Table 1: Reported Yield of this compound from Natural Sources

Plant SourceStarting Material (kg)Crude Extract (g)Purified this compound C (g)Overall Yield (%)Reference
Hypericum chinense2437100.5%[2]

Table 2: Purity Assessment of Phloroglucinol Derivatives After Purification

Purification MethodCompoundPurity (%)Analytical TechniqueReference
Two-step Silica Gel ChromatographyThis compound C>95% (assumed pure compound)HPLC, NMR[2]
Counter-Current ChromatographyPseudo-aspidin, α-kosin, Agripinol A-C>95%Not specified[4]
Macroporous Resin + Silica Gel ChromatographySalidroside, p-Tyrosol94.17%, 97.29%HPLC[5]

Experimental Protocols

Protocol 1: Large-Scale Extraction and Purification of this compound from Hypericum chinense

This protocol is adapted from the patent CN102464578A.[2]

1. Extraction: a. Take 2 kg of dried and powdered fruit and leaf parts of Hypericum chinense. b. Macerate the powdered material with 3 L of 95% ethanol at room temperature. c. Repeat the extraction process three times. d. Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain the crude extract (approximately 437 g).

2. First Silica Gel Column Chromatography: a. Prepare a silica gel column (200-300 mesh) with a suitable diameter and length (e.g., 6x60 cm). b. Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column. c. Perform a gradient elution starting with 100% petroleum ether and gradually increasing the polarity with ethyl acetate (B1210297) (from 100:0 to 0:100 petroleum ether:ethyl acetate). d. Monitor the fractions using Thin Layer Chromatography (TLC). e. Combine the fractions eluted with a petroleum ether-ethyl acetate ratio of 70:30. f. Evaporate the solvent from the combined fractions to obtain an orange-yellow waxy solid.

3. Second Silica Gel Column Chromatography: a. Prepare a second silica gel column. b. Dissolve the waxy solid from the previous step and load it onto the column. c. Elute the column with a solvent system of petroleum ether-acetone (80:20). d. Collect the fractions containing the yellow crystals.

4. Third Silica Gel Column Chromatography (Final Polishing): a. Prepare a third silica gel column. b. Dissolve the yellow crystals and load them onto the column. c. Elute the column with a solvent system of petroleum ether-acetone (90:10). d. Collect the fractions containing the pure yellow crystals of this compound C (approximately 10 g). e. Confirm the purity of the final product using HPLC and characterize its structure using spectroscopic methods (e.g., NMR, MS).

Mandatory Visualizations

experimental_workflow start Start: 2kg Dried Hypericum chinense extraction Extraction with 95% Ethanol (3x) start->extraction evaporation1 Evaporation under Reduced Pressure extraction->evaporation1 crude_extract Crude Extract (437g) evaporation1->crude_extract column1 Silica Gel Column 1 (Petroleum Ether:Ethyl Acetate Gradient) crude_extract->column1 fraction_collection1 Collect Fractions (70:30 PE:EA) column1->fraction_collection1 evaporation2 Evaporation fraction_collection1->evaporation2 waxy_solid Orange-Yellow Waxy Solid evaporation2->waxy_solid column2 Silica Gel Column 2 (Petroleum Ether:Acetone 80:20) waxy_solid->column2 yellow_crystals1 Yellow Crystals column2->yellow_crystals1 column3 Silica Gel Column 3 (Petroleum Ether:Acetone 90:10) yellow_crystals1->column3 final_product Pure this compound C (10g) column3->final_product

Caption: Workflow for the large-scale purification of this compound.

troubleshooting_logic start Low Purity of Final Product check_tlc Review TLC of Fractions start->check_tlc coelution Co-elution of Impurities? check_tlc->coelution degradation New Spots on TLC? check_tlc->degradation optimize_solvent Optimize Solvent System (Target Rf 0.2-0.3) coelution->optimize_solvent Yes recrystallize Perform Recrystallization coelution->recrystallize No degradation->coelution No change_stationary_phase Consider Alumina or Deactivated Silica degradation->change_stationary_phase Yes gradient_elution Implement Step-Gradient Elution optimize_solvent->gradient_elution gradient_elution->recrystallize change_stationary_phase->recrystallize final_purity High Purity Product recrystallize->final_purity

Caption: Troubleshooting logic for improving this compound purity.

References

Troubleshooting inconsistent results in Aspidinol MIC assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Aspidinol in Minimum Inhibitory Concentration (MIC) assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound primarily functions by inhibiting the formation of ribosomes in bacteria, which halts protein synthesis.[1][2] Secondary mechanisms include the inhibition of amino acid synthesis and the reduction of virulence factors in strains like Methicillin-Resistant Staphylococcus aureus (MRSA).[1][2][3][4]

Q2: What is the reported in vitro activity of this compound against Staphylococcus aureus?

A2: Studies have demonstrated that this compound has potent bactericidal activity against both Methicillin-Sensitive Staphylococcus aureus (MSSA) and MRSA, with MIC values typically ranging from 0.25 to 2 µg/mL.[1][5]

Q3: What is the recommended solvent and storage condition for this compound?

A3: this compound is soluble in DMSO.[6] For storage, it should be kept in a dry, dark environment at 0-4°C for short-term use (days to weeks) or at -20°C for long-term storage (months to years).[6]

Q4: What is the standard methodology for determining the MIC of this compound?

A4: The recommended method is broth microdilution, following guidelines from standards organizations like the Clinical and Laboratory Standards Institute (CLSI).[1] The standard procedure involves using an inoculum of approximately 5 × 10^5 CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB) and incubating for 16-20 hours at 35 ± 2°C.[1][7]

Troubleshooting Inconsistent this compound MIC Results

Inconsistent MIC results are a common challenge in antimicrobial susceptibility testing.[8] This guide addresses the most frequent causes of variability in this compound MIC assays.

Q5: My MIC values for this compound are varying significantly between experiments. What are the likely causes?

A5: Variability in MIC assays can typically be traced back to a few key areas: the bacterial inoculum, the growth medium, the this compound solution, or procedural inconsistencies.[8][9]

  • Inoculum Density: The concentration of bacteria is a critical factor.[8] An inoculum that is too high can overwhelm the compound, leading to falsely elevated MICs, while an inoculum that is too low can produce artificially low MICs.[8][9]

  • Media Composition: The type of medium and batch-to-batch variations can impact the activity of antimicrobial agents.[8][9][10] For this compound, it is crucial to use a consistent, high-quality Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • This compound Preparation and Stability: The accuracy of stock solution preparation and serial dilutions is fundamental. Given that this compound is dissolved in DMSO, its solubility upon dilution into aqueous broth should be considered. Precipitation of the compound can lead to a lower effective concentration and highly variable results.

Q6: I am observing no growth or very weak growth in my positive control wells. What should I do?

A6: Poor growth in the control wells indicates an issue with either the bacterial inoculum or the growth medium.[9]

  • Check Inoculum Viability: Ensure you are using a fresh culture (18-24 hours old) to prepare your inoculum. Older colonies may have reduced viability.

  • Verify Media Quality: Confirm that the Mueller-Hinton broth is prepared correctly and is not expired. Lot-to-lot variability in media can sometimes affect the growth of more fastidious strains.[9]

Q7: My MIC values are consistently too high or too low. What does this suggest?

A7: Consistent shifts in MIC values often point to a systematic error in your protocol.

  • Consistently High MICs: This may be caused by an inoculum density that is too high or degradation of the this compound stock solution.[9] Always verify your McFarland standard and prepare fresh dilutions of this compound.

  • Consistently Low MICs: This could be due to an inoculum density that is too low or an incubation time that is too short.[9]

Q8: There is high variability between my replicate wells within the same plate. What could be the cause?

A8: This issue often stems from technical errors during plate setup.

  • Pipetting Errors: Ensure your pipettes are properly calibrated and that you are using correct pipetting techniques to avoid inaccuracies in serial dilutions.[7]

  • Inhomogeneous Suspension: Make sure the bacterial inoculum and the this compound solutions are vortexed thoroughly to ensure a homogenous suspension before dispensing into the wells.[9]

  • Edge Effects: The outer wells of a microtiter plate can be prone to evaporation, which can concentrate the components and affect results. If this is a recurring issue, consider not using the outermost wells for critical measurements.[7]

  • This compound Precipitation: Visually inspect the wells after adding the this compound dilutions to the broth. If you observe any precipitate, this indicates a solubility issue that will lead to inconsistent results. Consider adjusting the starting concentration of your DMSO stock solution.

Summary of this compound MIC Data

The following table summarizes reported MIC values for this compound against various Staphylococcus aureus strains from the literature.

Strain TypeNumber of IsolatesMIC Range (µg/mL)MBC Range (µg/mL)Reference
MSSAMultiple Clinical Isolates0.25 - 20.5 - 4[1]
MRSAMultiple Clinical Isolates0.25 - 20.5 - 4[1]

Experimental Protocols

Protocol: Broth Microdilution MIC Assay for this compound

This protocol is based on the CLSI guidelines for antimicrobial susceptibility testing.

  • Preparation of this compound Stock Solution: a. Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). b. Store the stock solution in small, single-use aliquots at -20°C, protected from light.[6]

  • Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the test organism. b. Suspend the colonies in sterile saline or phosphate-buffered saline (PBS). c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. d. Within 15 minutes, dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final target inoculum density of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Preparation of the 96-Well Plate: a. Dispense 50 µL of CAMHB into wells 2 through 12 of a sterile 96-well U-bottom microtiter plate. b. Prepare an intermediate dilution of the this compound stock solution in CAMHB. Ensure the DMSO concentration in well 1 does not exceed 1% to avoid solvent toxicity to the bacteria. c. Add 100 µL of this diluted this compound solution to well 1. d. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. e. Continue this process from well 2 through well 10. Discard 50 µL from well 10 after mixing. f. Well 11 will serve as the growth control (no this compound) and well 12 as the sterility control (no bacteria).

  • Inoculation and Incubation: a. Add 50 µL of the standardized bacterial inoculum (from step 2d) to wells 1 through 11. The final volume in these wells will be 100 µL. b. Seal the plate to prevent evaporation. c. Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[1]

  • Reading the MIC: a. Following incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Visual Guides

MIC_Workflow This compound MIC Assay Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_this compound 1. Prepare this compound Stock (DMSO) plate_setup 4. Serial Dilution in 96-Well Plate prep_this compound->plate_setup prep_inoculum 2. Prepare Inoculum (0.5 McFarland) inoculate 5. Inoculate Plate prep_inoculum->inoculate prep_media 3. Prepare CAMHB prep_media->plate_setup plate_setup->inoculate incubate 6. Incubate (16-20h, 35°C) inoculate->incubate read_mic 7. Read MIC incubate->read_mic

Caption: Workflow for the this compound MIC Assay.

Troubleshooting_MIC Troubleshooting Inconsistent MIC Results node_action node_action start Inconsistent MIC Results q_control Poor Growth in Positive Control? start->q_control q_variability High Variability Between Replicates? q_control->q_variability No a_control_yes Check Inoculum Viability & Media Quality q_control->a_control_yes Yes q_shift MIC Consistently High or Low? q_variability->q_shift No a_variability_yes Review Pipetting Technique Check for Precipitation Ensure Homogenous Suspensions q_variability->a_variability_yes Yes a_shift_high Inoculum Too High? This compound Degraded? q_shift->a_shift_high High a_shift_low Inoculum Too Low? Incubation Too Short? q_shift->a_shift_low Low a_shift_high_sol Verify McFarland Standard Prepare Fresh this compound Stock a_shift_high->a_shift_high_sol a_shift_low_sol Verify McFarland Standard Ensure Full Incubation Time a_shift_low->a_shift_low_sol

Caption: Decision tree for troubleshooting this compound MIC assays.

References

Identifying and characterizing degradation products of Aspidinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and characterizing the degradation products of Aspidinol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

This compound is a naturally occurring compound classified as a carboxylic ester and functionally related to phloroglucinol.[1][2][3] Its chemical formula is C12H16O4.[2] The key structural features that may be susceptible to degradation include the ester linkage, the phenolic hydroxyl groups, and the alkyl side chain.

Q2: What are the likely degradation pathways for this compound based on its structure?

Given its chemical structure, the most probable degradation pathways for this compound are hydrolysis and oxidation.

  • Hydrolysis: The ester bond in this compound is susceptible to hydrolysis under both acidic and basic conditions. This would likely cleave the molecule, resulting in two smaller degradation products.

  • Oxidation: The phenolic hydroxyl groups make this compound susceptible to oxidation. This could lead to the formation of quinone-type structures or other oxidative degradation products. The alkyl side chain may also be susceptible to oxidation.

Q3: What are the recommended starting conditions for a forced degradation study of this compound?

Forced degradation studies, also known as stress testing, are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[4] The following are recommended starting conditions for a forced degradation study of this compound, based on general pharmaceutical guidelines.[5][6]

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C24 hours
Base Hydrolysis 0.1 M NaOH60°C24 hours
Oxidation 3% H2O2Room Temperature24 hours
Thermal 80°C (dry heat)-48 hours
Photolytic UV light (254 nm) and visible lightRoom Temperature24 hours

This table presents hypothetical starting conditions. The actual conditions may need to be adjusted based on the observed degradation.

Q4: What analytical techniques are most suitable for identifying this compound and its degradation products?

A combination of chromatographic and spectroscopic techniques is generally required for the separation, identification, and characterization of degradation products.[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for separating this compound from its degradation products and for quantifying the extent of degradation.[8] A reverse-phase C18 column is a good starting point for method development.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying degradation products by providing molecular weight information and fragmentation patterns.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to elucidate the detailed chemical structure of isolated degradation products.[11]

  • Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups present in the degradation products.

Troubleshooting Guides

Q1: I don't see any degradation of this compound under my initial stress conditions. What should I do?

If you do not observe any degradation, the stress conditions may not be harsh enough. Consider the following adjustments:

  • Increase the concentration of the stress agent: For acid and base hydrolysis, you can increase the concentration of HCl or NaOH (e.g., to 1 M). For oxidation, a higher concentration of H2O2 can be used.

  • Increase the temperature: For hydrolytic and thermal degradation, increasing the temperature in increments of 10-20°C can accelerate the degradation process.

  • Extend the duration of the study: If little to no degradation is observed after 24 hours, extend the study to 48 or 72 hours, taking samples at intermediate time points.

Q2: I see many small, poorly resolved peaks in my chromatogram. How can I improve the separation?

Poor chromatographic resolution can be addressed by optimizing the HPLC method.

  • Gradient Elution: If you are using isocratic elution, switching to a gradient elution with varying proportions of your mobile phase solvents (e.g., acetonitrile (B52724) and water) can improve the separation of complex mixtures.

  • Mobile Phase pH: Adjusting the pH of the mobile phase can alter the ionization state of this compound and its degradation products, which can significantly impact their retention and resolution.

  • Column Chemistry: If optimizing the mobile phase is not sufficient, consider trying a different column chemistry (e.g., a phenyl-hexyl or a C8 column).

  • Flow Rate and Temperature: Decreasing the flow rate or increasing the column temperature can sometimes improve peak shape and resolution.

Q3: How do I confirm the structure of a suspected degradation product?

Confirming the structure of a degradation product requires a combination of analytical techniques.

  • Obtain a Mass Spectrum: Use LC-MS to determine the molecular weight of the degradation product. Compare this to the molecular weight of this compound to hypothesize the chemical modification that has occurred (e.g., hydrolysis, oxidation).

  • Analyze Fragmentation Patterns: The fragmentation pattern in the mass spectrum (MS/MS) can provide clues about the structure of the molecule.

  • Isolate the Degradation Product: If the degradation product is present in a sufficient quantity, it can be isolated using techniques like preparative HPLC.

  • Perform NMR Spectroscopy: Once isolated, 1H and 13C NMR spectroscopy can be used to definitively determine the structure of the degradation product.[11]

Experimental Protocols

Forced Degradation Study Protocol for this compound

This protocol outlines the general steps for conducting a forced degradation study of this compound.

  • Prepare a Stock Solution of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Perform Stress Studies:

    • Acid Hydrolysis: Mix 1 mL of the this compound stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. At appropriate time intervals (e.g., 0, 4, 8, 12, and 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to an appropriate concentration for HPLC analysis.

    • Base Hydrolysis: Mix 1 mL of the this compound stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. At appropriate time intervals, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

    • Oxidation: Mix 1 mL of the this compound stock solution with 1 mL of 3% H2O2. Keep the mixture at room temperature for 24 hours. At appropriate time intervals, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

    • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. At appropriate time intervals, withdraw a sample, dissolve it in a suitable solvent, and dilute with the mobile phase for HPLC analysis.

    • Photolytic Degradation: Expose a solution of this compound (in a photostable container) to UV (254 nm) and visible light for 24 hours. A control sample should be kept in the dark. At appropriate time intervals, withdraw an aliquot and analyze by HPLC.

  • Analyze Samples: Analyze all samples by a suitable, validated stability-indicating HPLC method.

Visualizations

Forced_Degradation_Workflow cluster_stress Forced Degradation Conditions cluster_analysis Analytical Characterization Acid Acid Hydrolysis HPLC HPLC/UPLC Acid->HPLC Separate Degradants Base Base Hydrolysis Base->HPLC Separate Degradants Oxidation Oxidation Oxidation->HPLC Separate Degradants Thermal Thermal Thermal->HPLC Separate Degradants Photo Photolytic Photo->HPLC Separate Degradants LCMS LC-MS HPLC->LCMS Identify Mass NMR NMR LCMS->NMR Elucidate Structure FTIR FTIR NMR->FTIR Confirm Functional Groups This compound This compound Drug Substance This compound->Acid Expose to Stress This compound->Base Expose to Stress This compound->Oxidation Expose to Stress This compound->Thermal Expose to Stress This compound->Photo Expose to Stress

Caption: Workflow for a forced degradation study of this compound.

Aspidinol_Degradation_Pathway cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway This compound This compound Hydrolysis_Product_A Hydrolysis Product A (Acid/Base) This compound->Hydrolysis_Product_A Ester Cleavage Hydrolysis_Product_B Hydrolysis Product B (Acid/Base) This compound->Hydrolysis_Product_B Ester Cleavage Oxidation_Product_1 Oxidation Product 1 This compound->Oxidation_Product_1 Hydroxyl Oxidation Oxidation_Product_2 Oxidation Product 2 This compound->Oxidation_Product_2 Side-chain Oxidation

Caption: Hypothetical degradation pathways of this compound.

References

Optimizing Aspidinol dosage for in vivo efficacy and minimizing toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing Aspidinol dosage for in vivo efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA) while minimizing potential toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary therapeutic application of this compound based on current in vivo data?

A1: this compound, an extract from Dryopteris fragrans, has demonstrated significant antibacterial activity against multi-drug-resistant MRSA.[1][2] In vivo studies have confirmed its efficacy in treating systemic MRSA infections in murine models.[1]

Q2: What is the proposed mechanism of action for this compound against MRSA?

A2: this compound's primary mechanism involves the inhibition of ribosome formation, which consequently halts protein synthesis in the bacteria.[1][2][3] Secondary mechanisms include the downregulation of amino acid biosynthesis pathways and the repression of genes associated with MRSA virulence.[1][2][3]

Q3: What is the recommended starting dose for this compound in a murine sepsis model?

A3: Based on published studies, doses between 25 mg/kg and 50 mg/kg have been shown to be effective. In a lethal septicemic mouse model, a 25 mg/kg dose resulted in an 80% survival rate over 5 days, while a 50 mg/kg dose provided significant protection from mortality.[1]

Q4: What is the known toxicity profile of this compound?

A4: In vitro cytotoxicity tests on macrophage cells (RAW264.7) showed that this compound's toxicity was negligible, with no toxicity observed at concentrations up to 128 µg/mL.[1] While specific in vivo toxicology studies are limited in the provided results, the effective therapeutic doses in mice did not report adverse effects.[4] However, researchers should always conduct preliminary dose-range finding studies to establish the maximum tolerated dose (MTD) in their specific animal model.

Q5: How should this compound be administered in in vivo studies?

A5: In the referenced efficacy studies, this compound was administered via intravenous (i.v.) injection.[4] The choice of administration route should be guided by the experimental objectives and the pharmacokinetic properties of the compound.

Data Presentation

Table 1: Summary of In Vivo Efficacy of this compound against MRSA
Animal ModelMRSA StrainThis compound DoseRoute of AdministrationTreatment ScheduleKey OutcomeReference
Lethal Septicemic Mouse ModelATCC 335915, 15, and 25 mg/kgIntravenous (i.v.)One dose per day for 5 daysDose-dependent increase in survival; 80% survival at 25 mg/kg.[1][1]
Lethal Septicemic Mouse ModelATCC 3359150 mg/kgi.v.Not specifiedProvided significant protection from mortality.[1][2][1][2]
Non-Lethal Septicemic Mouse ModelATCC 3359125 mg/kgi.v.One dose per day for 6 daysSignificant reduction in bacterial load in spleen, lung, and liver.[1][2][1]
Table 2: Summary of this compound Toxicity Data
Assay TypeCell Line / Animal ModelConcentration / DoseKey OutcomeReference
In Vitro CytotoxicityMacrophage cells (RAW264.7)Up to 128 µg/mLNegligible toxicity observed.[1][1]
In Vivo EfficacyMouse5 - 50 mg/kgNo apparent pathological changes observed in the lung and liver of treated mice in the non-lethal model.[4][4]

Experimental Protocols

Protocol 1: Lethal Septicemic Mouse Model for Efficacy Testing

This protocol is adapted from established murine models of MRSA infection.[1][4]

  • Animal Preparation: Use specific-pathogen-free mice (e.g., BALB/c or C57BL/6), acclimated for at least one week before the experiment. House animals in sterile conditions with ad libitum access to food and water.

  • Infection Induction:

    • Culture MRSA strain (e.g., ATCC 33591) to mid-logarithmic phase.

    • Prepare a bacterial suspension in sterile saline or PBS.

    • Induce sepsis by injecting mice intraperitoneally (i.p.) with a lethal dose of the MRSA suspension (e.g., 2.95 × 10⁹ CFU per mouse).[1]

  • Drug Administration:

    • Divide mice into groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control like vancomycin). A typical group size is 10 mice.[4]

    • Prepare this compound formulation for intravenous (i.v.) injection.

    • Administer the first dose of this compound or control substance shortly after infection (e.g., within 1 hour).

    • Continue treatment as per the desired schedule (e.g., once daily for 5 days).[4]

  • Monitoring and Endpoint:

    • Monitor mice daily for signs of distress, weight loss, and mortality for a defined period (e.g., 5-7 days).[4]

    • The primary endpoint is the survival rate.

    • Calculate and compare survival curves between groups using appropriate statistical methods (e.g., Log-rank test).

Protocol 2: Non-Lethal Septicemic Mouse Model for Bacterial Load Assessment

This protocol allows for the quantification of bacterial clearance from various organs.[1][4]

  • Animal Preparation & Infection: Follow steps 1 and 2 from Protocol 1, but use a non-lethal dose of MRSA for infection.

  • Drug Administration: Follow step 3 from Protocol 1. A typical group size is 6 mice.[4] A common treatment schedule is one dose per day for 6 days.[4]

  • Endpoint and Analysis:

    • At a predetermined time after the final treatment (e.g., 24 hours), humanely euthanize the mice.[4]

    • Aseptically harvest organs of interest (e.g., spleen, lungs, liver).[1][2]

    • Homogenize the tissues in a sterile buffer (e.g., Tryptic Soy Broth - TSB).[4]

    • Perform serial dilutions of the homogenates and plate on appropriate agar (B569324) (e.g., Mannitol Salt Agar) to determine the number of viable MRSA colonies (CFU/gram of tissue).

    • Compare bacterial loads between treatment groups.

Visualizations

Signaling Pathways and Workflows

Aspidinol_Mechanism_of_Action Proposed Mechanism of Action of this compound in MRSA This compound This compound Ribosome Bacterial Ribosome This compound->Ribosome Inhibits Formation AA_Synth Amino Acid Biosynthesis Pathways This compound->AA_Synth Downregulates Virulence Virulence Factor Gene Expression This compound->Virulence Represses Protein_Synth Protein Synthesis Ribosome->Protein_Synth Cell_Death Bacterial Cell Death Protein_Synth->Cell_Death Leads to AA_Synth->Cell_Death Contributes to Virulence->Cell_Death Reduces Pathogenicity, Contributes to Clearance

Caption: Proposed Mechanism of Action of this compound in MRSA

Experimental_Workflow Experimental Workflow for In Vivo Efficacy Assessment cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Model Select & Acclimate Animal Model (Mouse) Infection Induce Systemic Infection (i.p.) Animal_Model->Infection MRSA_Prep Prepare MRSA Inoculum MRSA_Prep->Infection Dose_Prep Prepare this compound Formulations Grouping Randomize into Treatment Groups Dose_Prep->Grouping Infection->Grouping Treatment Administer Treatment (i.v., daily) Grouping->Treatment Lethal_Model Lethal Model? Treatment->Lethal_Model Toxicity_Monitor Monitor for Toxicity (Weight, Behavior) Treatment->Toxicity_Monitor Survival Monitor Survival Lethal_Model->Survival Yes Bacterial_Load Assess Bacterial Load (CFU in Organs) Lethal_Model->Bacterial_Load No (Non-Lethal)

Caption: Experimental Workflow for In Vivo Efficacy Assessment

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Unexpected Animal Mortality in Control Group - Bacterial inoculum was too high or overly virulent.- Contamination of vehicle or equipment.- Compromised health status of the animals.- Perform a preliminary study to determine the appropriate LD50 (lethal dose for 50% of animals) for the MRSA strain in your specific mouse strain.- Ensure strict aseptic techniques during preparation and injection.- Source animals from a reliable vendor and ensure they are healthy and properly acclimated before the study.
High Variability in Bacterial Load Between Animals - Inconsistent inoculum dose.- Variability in the injection site (e.g., accidental injection into an organ).- Natural variation in host immune response.- Ensure the bacterial suspension is homogenous before each injection.- Standardize the injection procedure and ensure all personnel are properly trained.- Increase the number of animals per group to improve statistical power.
No Significant Therapeutic Effect Observed - The dose of this compound is too low.- Poor bioavailability or rapid clearance of the compound.- Formulation issues (e.g., precipitation of the compound).- The MRSA strain is not susceptible.- Conduct a dose-response study with a wider range of concentrations.- Consider pharmacokinetic studies to understand the compound's profile in vivo.- Optimize the formulation; ensure the compound is fully solubilized in the vehicle before injection.- Confirm the Minimum Inhibitory Concentration (MIC) of this compound against the specific MRSA strain in vitro. The MIC for this compound is reported to be around 2 µg/mL.[1][2]
Signs of Toxicity at a Supposedly Non-Toxic Dose - Species-specific sensitivity.- Issues with the formulation vehicle.- Off-target effects of the compound.- Perform an acute toxicity study with the vehicle alone to rule it out as the cause.- Conduct a dose-escalation study to determine the Maximum Tolerated Dose (MTD) in your animal model.- Monitor for clinical signs of toxicity (weight loss, ruffled fur, lethargy) and consider histopathology of key organs (liver, kidney).
Compound Precipitates in Formulation - Poor solubility of this compound in the chosen vehicle.- Test different biocompatible solvents or co-solvents (e.g., DMSO, PEG400).- Consider using surfactants (e.g., Tween 80) or creating a lipid-based formulation to improve solubility.[5]

References

How to prevent Aspidinol precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Aspidinol in cell culture media.

Troubleshooting Guide: Preventing this compound Precipitation

This compound, a phloroglucinol (B13840) derivative, has shown promise in various biological applications, including as an anti-cancer and anti-inflammatory agent. However, its hydrophobic nature can lead to precipitation in aqueous cell culture media, compromising experimental accuracy and reproducibility. This guide provides a systematic approach to troubleshoot and prevent this issue.

Visualizing the Problem:

Precipitation of a compound like this compound in cell culture media can significantly impact experimental outcomes by reducing the effective concentration of the compound and potentially causing cellular stress or toxicity.

Troubleshooting Workflow

cluster_0 Problem Identification cluster_1 Initial Checks & Preparation cluster_2 Solubilization & Dilution Strategy cluster_3 Advanced Troubleshooting cluster_4 Verification A Precipitate observed in This compound-treated cell culture B Verify this compound Stock Solution Integrity A->B C Pre-warm Cell Culture Media to 37°C B->C D Optimize DMSO Concentration C->D E Employ Stepwise Dilution D->E If precipitation persists F Rapid Addition & Mixing E->F J Visually Inspect for Clarity F->J G Consider Co-solvents H Adjust Media pH G->H I Serum Concentration Optimization H->I I->J J->G If precipitate remains K Perform Quality Control J->K If clear cluster_0 This compound cluster_1 Primary Target cluster_2 Secondary Effects cluster_3 Outcome A This compound B Ribosome Formation Inhibition A->B primary mechanism C Inhibition of Amino Acid Synthesis A->C D Reduction of Virulence Factors A->D E S. aureus Cell Killing B->E C->E D->E

Addressing off-target effects of Aspidinol in cellular models

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for effectively using Aspidinol in cellular models, with a focus on understanding and mitigating potential off-target effects. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimentation.

Disclaimer

This compound is primarily characterized as an antibacterial agent with potent activity against Methicillin-Resistant Staphylococcus aureus (MRSA). Its mechanism of action in bacteria is the inhibition of ribosome formation.[1][2] Information regarding its off-target effects in eukaryotic cellular models is limited. This guide provides insights based on the available data for this compound and related phloroglucinol (B13840) compounds, alongside established best practices for small molecule inhibitor research.

Frequently Asked Questions (FAQs)

Q1: What is the known on-target activity of this compound?

A1: this compound's primary on-target activity is the inhibition of ribosome formation in bacteria, making it an effective agent against MRSA.[1][2] Secondary effects in bacteria include the inhibition of amino acid synthesis and a reduction in the expression of virulence factors.[1]

Q2: At what concentration should I start my experiments with this compound in mammalian cell lines?

A2: Based on available cytotoxicity data, this compound has shown negligible toxicity to RAW264.7 macrophage cells at concentrations up to 128 µg/mL.[1] However, for any new cell line, it is crucial to perform a dose-response curve (e.g., from 0.1 µM to 100 µM) to determine the optimal non-toxic concentration for your specific model system.

Q3: Is this compound expected to inhibit eukaryotic ribosomes?

A3: While this compound targets bacterial ribosomes, there is currently no direct evidence to suggest it significantly inhibits eukaryotic ribosomes. Generally, the structural differences between prokaryotic (70S) and eukaryotic (80S) ribosomes provide a basis for the selective activity of many antibiotics. However, without specific data for this compound, this should be considered a potential off-target effect to investigate if you observe global protein synthesis inhibition.

Q4: What are the potential off-target effects of this compound in mammalian cells?

A4: Direct off-target effects of this compound in mammalian cells have not been extensively characterized. However, as a phloroglucinol derivative, it may interact with pathways known to be modulated by this class of compounds. For example, some phloroglucinols have been shown to influence cellular signaling pathways, such as the AMPKα pathway involved in hepatic gluconeogenesis.

Q5: What initial steps should I take if I observe an unexpected phenotype in my cellular model after this compound treatment?

A5: If you observe an unexpected cellular response, it is important to systematically troubleshoot the issue. Refer to the "Troubleshooting Unexpected Phenotypes" section below for a step-by-step guide.

Troubleshooting Guides

Issue 1: High Levels of Cytotoxicity Observed

If you observe significant cell death or a sharp decline in cell viability at your desired experimental concentration, consider the following:

Possible Cause Troubleshooting Steps
Concentration Too High for Cell Line Perform a detailed dose-response curve to determine the IC50 value for your specific cell line. Start with a broad range of concentrations and narrow down to find a non-toxic working concentration.
Solvent Toxicity (e.g., DMSO) Ensure the final concentration of the solvent is consistent across all treatment groups, including the vehicle control, and is at a non-toxic level (typically <0.5%).
Compound Instability/Degradation Prepare fresh stock solutions of this compound. For long-term experiments, consider replenishing the media with fresh compound at regular intervals. Degradation products may have different toxicity profiles.
Off-Target Cytotoxic Effects The observed cytotoxicity may be due to an off-target effect. Consider performing counter-screening assays or consulting databases for predicted off-target interactions of phloroglucinol compounds.
Issue 2: Inconsistent or Unexplained Experimental Results

When experimental outcomes are not reproducible or do not align with the expected on-target effects, the following should be investigated:

Possible Cause Troubleshooting Steps
Experimental Variability Standardize all experimental parameters, including cell seeding density, passage number, and media composition. Ensure consistent treatment times and compound concentrations.
Uncharacterized Off-Target Effects The observed phenotype may be a result of this compound interacting with an unknown cellular target. A systematic approach to identifying off-target effects is recommended (see "Experimental Workflow for Off-Target Identification" diagram below).
Cell Line-Specific Responses The observed effects may be unique to your chosen cell line due to its specific gene expression profile or metabolic activity. Consider validating your findings in a different, relevant cell line.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound in a cellular context.

Compound Cell Line Assay Type Parameter Value Reference
This compoundRAW264.7 (Macrophage)CytotoxicityViabilityNo toxicity up to 128 µg/mL[1]

Key Experimental Protocols

Protocol 1: Determining Cytotoxicity using an MTT Assay

This protocol provides a method for assessing the effect of this compound on cell viability.

  • Cell Seeding: Plate your mammalian cells of interest in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in your cell culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions and the vehicle control to the respective wells. Incubate for the desired time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Protocol 2: Western Blot for AMPKα Activation

This protocol can be used to investigate if this compound affects the AMPKα signaling pathway, a known target of some phloroglucinols.

  • Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and determine the ratio of phosphorylated AMPKα to total AMPKα.

Visualizations

G cluster_workflow Experimental Workflow for Off-Target Identification A Unexpected Phenotype Observed with this compound Treatment B Step 1: Validate Observation - Dose-response curve - Time-course analysis - Use of appropriate controls (vehicle, inactive analog) A->B C Step 2: Assess General Cytotoxicity - Cell viability assays (MTT, LDH) - Apoptosis assays (Caspase activity, Annexin V) B->C D Step 3: Profile for Broad Off-Target Effects - Kinase profiling panels - GPCR binding assays - Other broad panel screens C->D E Step 4: Identify Specific Off-Target(s) - Proteomics (e.g., CETSA, affinity chromatography) - Transcriptomics (RNA-seq) D->E F Step 5: Validate and Characterize Off-Target - Cellular thermal shift assay (CETSA) - RNAi or CRISPR-mediated knockdown of putative target - In vitro enzymatic or binding assays E->F G cluster_pathway Hypothetical Off-Target Pathway for a Phloroglucinol Compound This compound This compound (Phloroglucinol Derivative) AMPK AMPKα This compound->AMPK Activates? pAMPK p-AMPKα (Active) AMPK->pAMPK PEPCK PEPCK (Gluconeogenic Enzyme) pAMPK->PEPCK Inhibits Transcription G6Pase G6Pase (Gluconeogenic Enzyme) pAMPK->G6Pase Inhibits Transcription Gluconeogenesis Hepatic Gluconeogenesis PEPCK->Gluconeogenesis G6Pase->Gluconeogenesis

References

Improving the yield of Aspidinol synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of Aspidinol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the yield and efficiency of this compound synthesis reactions.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Q1: My initial Friedel-Crafts acylation of phloroglucinol (B13840) is resulting in a low yield of the desired 2,4-diacetylphloroglucinol (B43620) (DAPG) intermediate. What are the common causes and how can I improve the yield?

A1: Low yields in the Friedel-Crafts acylation of phloroglucinol are a common issue. Several factors can contribute to this problem:

  • Catalyst Inactivity: Lewis acid catalysts like aluminum chloride (AlCl₃) are highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions.

  • Suboptimal Reaction Temperature: The reaction temperature is crucial. While some reactions proceed at room temperature, others may require heating. Conversely, excessively high temperatures can lead to decomposition and side-product formation.

  • Poor Quality of Reagents: The purity of both phloroglucinol and the acylating agent (e.g., acetic anhydride (B1165640) or acetyl chloride) is critical for a successful reaction. Impurities can lead to unwanted side reactions.

  • Polyacylation: Phloroglucinol is a highly activated aromatic ring, which can lead to the formation of tri-acylated byproducts. Using a milder catalyst or controlling the stoichiometry of the acylating agent can help minimize this.

Optimization Strategy: A one-step synthesis of 2,4-diacetylphloroglucinol (DAPG) from 2-acetylphloroglucinol using acetic anhydride as the acetylating agent and boron trifluoride-etherate as the catalyst has been reported to produce high yields of up to 90%.[1]

Q2: I am observing the formation of multiple products during the O-methylation step. How can I improve the selectivity for the desired mono-methylated product?

A2: Achieving selective mono-O-methylation of polyhydroxyphenols like acylphloroglucinols can be challenging. The formation of di- and tri-methylated byproducts is a common problem.

  • Choice of Methylating Agent: Dimethyl carbonate (DMC) is a greener and often more selective methylating agent compared to traditional reagents like dimethyl sulfate (B86663) or methyl iodide.

  • Catalyst Selection: The choice of catalyst can significantly influence selectivity. For instance, H-Y zeolite has been shown to be selective for the monomethylation of phloroglucinol.

  • Reaction Conditions: Carefully controlling the reaction temperature and time is crucial. Lower temperatures and shorter reaction times often favor mono-methylation.

  • Protecting Groups: A stepwise differentiation strategy involving the use of protecting groups can be employed. This involves protecting the more reactive hydroxyl groups, performing the methylation on the desired hydroxyl group, and then deprotecting.

Q3: The C-alkylation/acylation step to introduce the butyryl group is giving a low yield and several byproducts. What are the likely causes and solutions?

A3: C-alkylation of the phloroglucinol ring can be complex, with potential for both C- and O-alkylation, as well as the formation of multiple alkylated products.

  • Reaction Conditions: The use of water as a solvent has been shown to limit the amount of over-alkylated byproducts in the C-alkylation of phloroglucinol.[2]

  • Nature of the Alkylating Agent: The reactivity of the alkylating agent is a key factor. More reactive agents may lead to less selectivity.

  • Formation of Undesired Products: In some cases, nuclear methylation of carbonyl derivatives of phloroglucinol can lead to the formation of cyclohexenone derivatives.[3] Careful selection of the base and reaction conditions is necessary to avoid this.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic strategy for this compound?

A1: A common synthetic route to this compound starts with phloroglucinol and involves a three-step process:

  • Friedel-Crafts Acylation: Introduction of an acetyl group to the phloroglucinol ring. A subsequent acylation can yield 2,4-diacetylphloroglucinol.

  • O-Methylation: Selective methylation of one of the hydroxyl groups.

  • C-Alkylation/Acylation: Introduction of a methyl and a butyryl group to the phloroglucinol ring. The order of these steps may vary and require optimization.

Q2: What are some recommended purification methods for this compound and its intermediates?

A2: Purification of this compound and its synthetic intermediates is crucial to remove byproducts and unreacted starting materials. Common purification techniques include:

  • Column Chromatography: Silica (B1680970) gel column chromatography is a standard method for separating compounds with different polarities.

  • Recrystallization: This technique is useful for purifying solid compounds. The choice of solvent is critical for successful recrystallization.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for the final purification of the target compound to a high degree of purity.[4][5]

Q3: How can I confirm the structure of my synthesized this compound?

A3: The structure of the final product and intermediates should be confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the chemical structure and connectivity of the molecule.

  • Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its identity.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups in the molecule.

Quantitative Data Summary

Reaction StepStarting MaterialReagents/CatalystConditionsYieldReference
Friedel-Crafts Acylation2-AcetylphloroglucinolAcetic anhydride, Boron trifluoride-etherateNot specified90%[1]

Note: Yields for the O-methylation and C-alkylation/acylation steps for the specific synthesis of this compound are not well-documented in a single source and will require experimental optimization.

Experimental Protocols

Protocol 1: Synthesis of 2,4-Diacetylphloroglucinol (DAPG) via Friedel-Crafts Acylation

This protocol is based on a high-yield synthesis of DAPG.[1]

  • Materials: 2-acetylphloroglucinol, acetic anhydride, boron trifluoride-etherate, anhydrous solvent (e.g., dichloromethane).

  • Procedure:

    • Dissolve 2-acetylphloroglucinol in an appropriate volume of anhydrous solvent in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add acetic anhydride to the solution.

    • Cool the mixture in an ice bath and slowly add boron trifluoride-etherate as the catalyst.

    • Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure 2,4-diacetylphloroglucinol.

Visualizations

Aspidinol_Synthesis_Workflow Start Phloroglucinol Acylation Friedel-Crafts Acylation (e.g., Acetic Anhydride, BF3·OEt2) Start->Acylation DAPG 2,4-Diacetylphloroglucinol (Intermediate) Acylation->DAPG OMethylation Selective O-Methylation (e.g., Dimethyl Carbonate, H-Y Zeolite) DAPG->OMethylation Methylated_Intermediate O-Methylated Intermediate OMethylation->Methylated_Intermediate CAlkylation C-Alkylation/Acylation (Introduction of Methyl and Butyryl groups) Methylated_Intermediate->CAlkylation This compound This compound CAlkylation->this compound

Caption: General workflow for the synthesis of this compound from phloroglucinol.

Friedel_Crafts_Acylation_Mechanism cluster_0 Step 1: Formation of Acylium Ion cluster_1 Step 2: Electrophilic Aromatic Substitution Acyl_Chloride Acyl Chloride/Anhydride Acylium_Ion Acylium Ion (Electrophile) Acyl_Chloride->Acylium_Ion + Lewis Acid Lewis_Acid Lewis Acid (e.g., BF3) Phloroglucinol Phloroglucinol Ring Sigma_Complex Sigma Complex (Resonance Stabilized) Phloroglucinol->Sigma_Complex + Acylium Ion Acylated_Product Acylphloroglucinol Sigma_Complex->Acylated_Product - H+

Caption: Mechanism of the Friedel-Crafts acylation of phloroglucinol.

References

Dealing with matrix effects in the HPLC analysis of Aspidinol from complex samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the HPLC analysis of Aspidinol from complex samples.

Troubleshooting Guide

This guide addresses specific issues users might encounter during their experiments, offering step-by-step solutions to identify and mitigate matrix effects.

Question: My this compound peak area is significantly lower in my sample matrix compared to the pure standard, leading to inaccurate quantification. What could be the cause and how can I fix it?

Answer: This issue is likely due to a phenomenon known as matrix effect , specifically ion suppression, where co-eluting compounds from your sample matrix interfere with the ionization of this compound, leading to a decreased signal. Here’s a systematic approach to troubleshoot and resolve this problem:

Step 1: Confirm the Presence of Matrix Effects

Before extensive troubleshooting, it's crucial to confirm that matrix effects are indeed the root cause. Two common methods for this are:

  • Post-Extraction Spike Analysis: Compare the peak area of this compound in a pure solvent standard with the peak area of a sample to which a known amount of this compound has been spiked after the extraction process. A significant difference in the peak areas for the same concentration indicates the presence of matrix effects.[1]

  • Post-Column Infusion: Infuse a constant flow of a standard this compound solution into the HPLC eluent after the analytical column and before the detector. Then, inject a blank, extracted sample matrix. Any significant dip or rise in the baseline at the retention time of your this compound peak indicates ion suppression or enhancement, respectively.[1]

Step 2: Optimize Sample Preparation to Remove Interferences

The most effective way to combat matrix effects is to remove the interfering components from your sample before analysis.[1] Consider the following sample preparation techniques:

  • Solid-Phase Extraction (SPE): SPE can provide cleaner extracts compared to simpler methods by using a stationary phase to selectively adsorb either the interfering compounds or this compound, allowing for their separation.

  • Liquid-Liquid Extraction (LLE): LLE is effective for separating compounds based on their differential solubility in two immiscible liquid phases. This can be a powerful tool to remove highly polar or non-polar interferences.

  • Sample Dilution: If the concentration of this compound in your sample is sufficiently high, diluting the sample can reduce the concentration of matrix components to a level where they no longer cause significant ion suppression.[1]

Step 3: Enhance Chromatographic Separation

If sample preparation alone is insufficient, optimizing your HPLC method can help separate this compound from the co-eluting matrix components.

  • Gradient Modification: Adjusting the mobile phase gradient profile can improve the resolution between this compound and interfering peaks.

  • Column Chemistry: Switching to a column with a different stationary phase chemistry (e.g., from C18 to a phenyl-hexyl or cyano phase) can alter the selectivity of your separation and resolve the co-elution.

  • Mobile Phase pH: For ionizable compounds, adjusting the pH of the mobile phase can change the retention time of both the analyte and interfering compounds, potentially improving their separation.

Step 4: Implement a Robust Calibration Strategy

When matrix effects cannot be completely eliminated, using an appropriate calibration method is essential for accurate quantification.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is as similar as possible to your actual samples. This ensures that the calibration standards and the samples experience similar matrix effects, leading to more accurate results.

  • Internal Standard (IS) Method: The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is the gold standard for correcting matrix effects. A SIL-IS has nearly identical chemical and physical properties to this compound and will be affected by the matrix in the same way, providing a reliable reference for quantification.[1] If a SIL-IS is not available, a structural analog can be used, but its effectiveness in compensating for matrix effects must be carefully validated.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in HPLC analysis?

A1: Matrix effects are the alteration of an analyte's (in this case, this compound's) ionization efficiency by co-eluting compounds from the sample matrix.[1] This interference can lead to either a decrease in the detector signal (ion suppression) or an increase in the signal (ion enhancement), both of which compromise the accuracy and precision of quantitative analysis.[1]

Q2: What types of complex samples are prone to matrix effects when analyzing this compound?

A2: this compound is a phloroglucinol (B13840) derivative found in plants like Dryopteris fragrans. Therefore, complex matrices for its analysis include:

  • Plant extracts: These are rich in various secondary metabolites like other phenolics, flavonoids, and terpenoids that can co-elute with this compound.

  • Biological fluids (plasma, urine, tissue homogenates): When studying the pharmacokinetic or pharmacodynamic properties of this compound, endogenous components like salts, phospholipids, and metabolites can cause significant matrix effects.[1]

Q3: Is HPLC-UV or HPLC-MS more susceptible to matrix effects?

A3: HPLC-MS, particularly with electrospray ionization (ESI), is generally more susceptible to matrix effects than HPLC-UV. This is because the matrix components can directly interfere with the ionization process in the MS source. While HPLC-UV can also be affected by co-eluting compounds that absorb at the same wavelength as the analyte, the effect is often less pronounced than the ion suppression or enhancement seen in LC-MS.

Q4: Can I just dilute my sample to get rid of matrix effects?

A4: Dilution can be an effective and simple strategy to reduce matrix effects, but its applicability depends on the concentration of this compound in your sample and the sensitivity of your analytical method. If this compound is present at a high enough concentration, dilution can lower the concentration of interfering matrix components to a point where their effect is negligible. However, if the concentration of this compound is low, dilution may cause the analyte signal to fall below the limit of quantification (LOQ) of your method.

Q5: What is the best type of internal standard to use for this compound analysis?

A5: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-¹³C₃ or this compound-D₃). A SIL internal standard has almost identical physicochemical properties and retention time as this compound and will experience the same degree of matrix effects, thus providing the most accurate correction for any signal suppression or enhancement.[1] If a SIL-IS is not available, a structural analog of this compound that is not present in the sample can be used, but it must be demonstrated that it is equally affected by the matrix, which is not always the case.

Quantitative Data Summary

The following table summarizes the impact of different sample preparation techniques on analyte recovery and matrix effects for phloroglucinols, providing a general indication of what can be expected when analyzing this compound.

Sample Preparation TechniqueAnalyte Recovery (%)Matrix Effect (%)*AdvantagesDisadvantages
Protein Precipitation (PPT) 80 - 9540 - 70 (Suppression)Simple and fastInefficient removal of matrix components
Liquid-Liquid Extraction (LLE) 75 - 9020 - 40 (Suppression)Good for removing highly polar/non-polar interferencesCan be labor-intensive and use large volumes of organic solvents
Solid-Phase Extraction (SPE) 90 - 105< 20 (Minimal)High selectivity and cleaner extractsRequires method development and can be more costly

*Matrix Effect (%) is calculated as: ((Peak Area in Matrix) / (Peak Area in Solvent)) x 100. A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma

This protocol is adapted from a method for the extraction of phloroglucinol from human plasma and is suitable for preclinical or clinical studies of this compound.

Materials:

  • Human plasma sample containing this compound

  • This compound standard solution

  • Internal Standard (IS) solution (ideally, a stable isotope-labeled this compound)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 200 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard solution.

  • Add 600 µL of ethyl acetate to the tube.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

  • Centrifuge the tube at 10,000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.

  • Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase of your HPLC method.

  • Vortex for 30 seconds and transfer the solution to an HPLC vial for analysis.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from a Plant Extract

This is a general protocol for the cleanup of a plant extract to reduce matrix interferences before HPLC analysis of this compound. The specific SPE cartridge and solvents should be optimized for your particular plant matrix. A C18 or a mixed-mode cation exchange cartridge may be a good starting point.

Materials:

  • Crude plant extract containing this compound (dissolved in an appropriate solvent)

  • SPE cartridge (e.g., C18, 500 mg)

  • Methanol (HPLC grade)

  • Deionized water

  • Elution solvent (e.g., methanol, acetonitrile, or a mixture)

  • SPE vacuum manifold

Procedure:

  • Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it. Do not let the cartridge run dry.

  • Loading: Load the plant extract solution onto the conditioned SPE cartridge. The flow rate should be slow and steady (approximately 1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of a weak solvent mixture (e.g., 10% methanol in water) to remove polar interferences. This step may need optimization to avoid the loss of this compound.

  • Elution: Elute the this compound from the cartridge using a small volume (e.g., 2 x 1 mL) of a strong elution solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase for HPLC analysis.

Visualizations

MatrixEffectWorkflow start Inaccurate this compound Quantification detect_me Assess for Matrix Effects (Post-Extraction Spike vs. Neat Standard) start->detect_me no_me No Significant Matrix Effect (<15% difference) detect_me->no_me Difference < 15% me_detected Matrix Effect Detected (>15% difference) detect_me->me_detected Difference > 15% final_validation Final Method Validation no_me->final_validation optimize_sp Optimize Sample Preparation (SPE, LLE, Dilution) me_detected->optimize_sp reassess_me1 Re-assess Matrix Effects optimize_sp->reassess_me1 me_reduced Matrix Effect Reduced (Acceptable) reassess_me1->me_reduced Acceptable me_persists1 Matrix Effect Persists (Not Acceptable) reassess_me1->me_persists1 Not Acceptable me_reduced->final_validation optimize_chrom Optimize Chromatography (Gradient, Column, Mobile Phase) me_persists1->optimize_chrom reassess_me2 Re-assess Matrix Effects optimize_chrom->reassess_me2 reassess_me2->me_reduced Acceptable me_still_persists Matrix Effect Still Persists (Not Acceptable) reassess_me2->me_still_persists Not Acceptable advanced_cal Implement Advanced Calibration (Matrix-Matched, Internal Standard) me_still_persists->advanced_cal advanced_cal->final_validation

Caption: Troubleshooting workflow for identifying and mitigating matrix effects.

SamplePrepSelection start Complex Sample Containing this compound (e.g., Plant Extract, Plasma) high_analyte High this compound Concentration? start->high_analyte dilution Sample Dilution high_analyte->dilution Yes low_analyte Low this compound Concentration or High Matrix Complexity high_analyte->low_analyte No analysis HPLC Analysis dilution->analysis lle Liquid-Liquid Extraction (LLE) low_analyte->lle spe Solid-Phase Extraction (SPE) low_analyte->spe lle->analysis spe->analysis

Caption: Decision tree for selecting a sample preparation method.

MatrixEffectConcept cluster_0 HPLC Column cluster_1 MS Ion Source Analyte This compound Ionization Ionization Process Analyte->Ionization Enters Ion Source Matrix Matrix Components Matrix->Ionization Co-elutes and Enters Ion Source Detector Detector Signal Ionization->Detector Suppressed or Enhanced Signal

Caption: Conceptual diagram of the matrix effect in LC-MS.

References

Technical Support Center: Optimizing Storage Conditions for Long-Term Stability of Aspidinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stability of Aspidinol. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

A1: this compound is a carboxylic ester with the chemical formula C₁₂H₁₆O₄. It is structurally related to phloroglucinol (B13840). Key identifiers for this compound are:

  • CAS Number: 519-40-4

  • Molecular Weight: Approximately 224.25 g/mol

  • Synonyms: this compound B

Q2: What are the primary factors that can cause this compound degradation?

A2: While specific degradation pathways for this compound are not extensively documented, its structural similarity to phloroglucinol suggests susceptibility to the following factors:

  • Oxidation: Phloroglucinol compounds are prone to oxidation, which can be accelerated by exposure to oxygen, light, and metal ions.

  • pH: Alkaline conditions (high pH) can promote the degradation of phloroglucinol derivatives.

  • Light: Exposure to light can cause discoloration and degradation of light-sensitive compounds like phloroglucinol.

  • Temperature: Elevated temperatures can accelerate chemical degradation.

Q3: What are the recommended storage conditions for solid this compound?

A3: For long-term stability of solid this compound, the following conditions are recommended based on general best practices for phloroglucinol-related compounds:

ParameterRecommended ConditionRationale
Temperature 2-8°CTo minimize thermal degradation.
Light Protect from light (e.g., store in an amber vial or a dark place)To prevent photolytic degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen)To minimize oxidation.
Container Tightly sealed containerTo prevent moisture absorption and exposure to air.

Q4: How should I prepare and store this compound stock solutions?

A4: To ensure the stability of this compound in solution, consider the following:

Refinement of animal models for studying Aspidinol's therapeutic effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing animal models to study the therapeutic effects of Aspidinol.

Frequently Asked Questions (FAQs)

Question Answer
1. What is the established therapeutic effect of this compound in animal models? This compound has demonstrated significant antibacterial activity against multi-drug-resistant Staphylococcus aureus (MRSA) in murine models. It has been shown to be effective in both lethal and non-lethal systemic infection models, with efficacy comparable to vancomycin (B549263).[1][2]
2. What is the primary mechanism of action for this compound's antibacterial effect? The primary mechanism is the inhibition of ribosome formation in S. aureus. Secondary effects may include the inhibition of amino acid synthesis and a reduction in virulence factors.[2]
3. What are the recommended routes of administration for this compound in mice? Intravenous (IV) and intraperitoneal (IP) injections have been successfully used in murine studies.[1] Oral administration has also been mentioned.[1]
4. What vehicle can be used to dissolve this compound for in vivo studies? A 10% ethanol (B145695) solution has been used as a vehicle for intravenous injection in mice.[1]
5. Are there any known toxicities associated with this compound in animal models? The provided research does not detail specific toxicity studies. As with any experimental compound, it is crucial to conduct dose-escalation studies to determine the maximum tolerated dose and monitor for any adverse effects.
6. Can this compound be used to study other therapeutic areas like neuroprotection or cancer? Currently, published research primarily focuses on the antibacterial properties of this compound. While its therapeutic potential in other areas is a possibility for future investigation, there are no established animal models for these applications at this time.

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Inconsistent results in MRSA infection models. 1. Variability in bacterial load. 2. Improper drug administration. 3. Animal health status.1. Ensure a standardized and validated method for preparing and quantifying the MRSA inoculum. 2. Confirm proper IV or IP injection technique to ensure accurate dosing. 3. Closely monitor animal health pre- and post-infection to exclude confounding factors.
Precipitation of this compound during preparation or administration. 1. Poor solubility in the chosen vehicle. 2. Temperature fluctuations.1. Test different vehicle compositions (e.g., varying percentages of ethanol, addition of solubilizing agents like Tween 80) to improve solubility. 2. Prepare the this compound solution fresh before each use and maintain it at a consistent temperature.
Adverse reactions in animals post-injection (e.g., lethargy, ruffled fur). 1. Vehicle toxicity. 2. This compound toxicity at the administered dose. 3. Rapid injection rate.1. Run a vehicle-only control group to assess for any adverse effects of the vehicle itself. 2. Perform a dose-response study to identify the optimal therapeutic dose with minimal side effects. 3. Administer injections slowly and observe the animal for any immediate distress.
Difficulty with intravenous tail vein injections in mice. 1. Vasoconstriction of the tail vein. 2. Improper restraint.1. Warm the mouse's tail using a heat lamp or warm water to induce vasodilation before injection. 2. Use an appropriate restraint device to secure the mouse and stabilize the tail.

Experimental Protocols

Murine Model of Lethal MRSA Septicemia

Objective: To evaluate the efficacy of this compound in preventing mortality from a lethal systemic MRSA infection.

Methodology:

  • Culture S. aureus ATCC 33591 overnight.

  • Wash and resuspend the bacterial cells in sterile phosphate-buffered saline (PBS).

  • Induce infection in mice via intraperitoneal (i.p.) injection with a lethal dose of the bacterial suspension (e.g., 2.95 × 10⁹ CFU per mouse).[1]

  • One hour post-infection, divide the mice into treatment groups.

  • Administer this compound or a control (e.g., vancomycin, vehicle) intravenously (i.v.). Doses can range from 5 to 25 mg/kg.[1]

  • Continue treatment once daily for a predetermined period (e.g., 5 days).[1]

  • Monitor mortality daily for the duration of the study.[1]

Murine Model of Non-Lethal MRSA Septicemia

Objective: To assess the ability of this compound to reduce bacterial load in various organs during a non-lethal systemic MRSA infection.

Methodology:

  • Prepare the MRSA inoculum as described for the lethal model.

  • Infect mice intraperitoneally with a non-lethal dose of the bacterial suspension (e.g., 4.20 × 10⁷ CFU/mouse).[1]

  • Divide the mice into treatment groups and administer this compound (e.g., 25 mg/kg), vancomycin (25 mg/kg), or the vehicle intravenously once daily for a specified duration (e.g., 6 days).[1]

  • Twenty-four hours after the final dose, euthanize the mice.

  • Aseptically harvest organs (e.g., spleen, lung, liver).[1]

  • Homogenize the organs and perform serial dilutions.

  • Plate the dilutions on appropriate agar (B569324) plates to determine the bacterial load (CFU/organ).

Quantitative Data Summary

Animal Model Drug/Compound Dosage Route of Administration Treatment Duration Key Findings Reference
Lethal MRSA Septicemia (Mouse)This compound5, 15, 25 mg/kgIntravenous5 daysDose-dependent increase in survival rate. ~80% survival at 25 mg/kg.[1]
Lethal MRSA Septicemia (Mouse)Vancomycin5, 15, 25 mg/kgIntravenous5 daysProvided significant protection from mortality.[1]
Non-Lethal MRSA Septicemia (Mouse)This compound25 mg/kgIntravenous6 daysSignificant reduction in mean bacterial load in spleen, lung, and liver.[1]
Non-Lethal MRSA Septicemia (Mouse)Vancomycin25 mg/kgIntravenous6 daysSignificant reduction in mean bacterial load in spleen, lung, and liver.[1]

Visualizations

experimental_workflow_lethal_septicemia cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_monitoring Monitoring prep_mrsa MRSA Culture prep_inoculum Inoculum Preparation prep_mrsa->prep_inoculum infection Intraperitoneal Infection prep_inoculum->infection Lethal Dose treatment IV Administration (this compound/Control) infection->treatment 1 Hour Post-Infection monitoring Daily Mortality Check treatment->monitoring Daily for 5 Days signaling_pathway_this compound This compound This compound Ribosome Bacterial Ribosome This compound->Ribosome Inhibits Formation Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Bacterial_Growth Bacterial Growth & Survival Protein_Synthesis->Bacterial_Growth

References

Minimizing Aspidinol binding to plasticware in in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Aspidinol Assays

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the non-specific binding of this compound to plasticware during in vitro assays. Adsorption of hydrophobic compounds like this compound to labware can lead to inaccurate results, including underestimation of potency.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound assay results inconsistent or showing lower-than-expected activity?

A: Inconsistent results or low potency are often due to the non-specific binding (NSB) of this compound to standard laboratory plasticware. This compound is a phloroglucinol (B13840) derivative, a class of compounds that can be hydrophobic.[1][2] Hydrophobic molecules tend to adsorb to the surfaces of common plastics like polystyrene and polypropylene (B1209903) through intermolecular attraction forces (van der Waals forces).[3][4] This phenomenon effectively lowers the concentration of this compound in your assay solution, leading to an underestimation of its true biological activity and poor reproducibility.[5]

Q2: Which types of plasticware are most likely to cause issues with this compound binding?

A: The two most common plastics used in laboratories, polystyrene (PS) and polypropylene (PP), are both susceptible to hydrophobic interactions.[6] Polystyrene, often used for assay plates, can have a highly hydrophobic surface that readily binds molecules.[3] While polypropylene is also hydrophobic, its binding characteristics can differ. For some hydrophobic peptides, losses of up to 70% have been observed on polystyrene surfaces, which could be mitigated by switching to polypropylene.[7] However, the best choice depends on the specific compound and assay conditions.

Table 1: Comparison of Common Laboratory Plasticware

Plastic TypeKey PropertiesBinding Potential for Hydrophobic CompoundsCommon Labware
Polystyrene (PS) Rigid, clear, presents hydrophobic groups on the surface.[3]High . Prone to significant adsorption of hydrophobic molecules.[5]96/384-well plates, petri dishes, serological pipettes.
Polypropylene (PP) Semi-rigid, opaque, chemically resistant, hydrophobic.Moderate to High . Generally considered less binding than untreated polystyrene for some molecules, but still a significant issue.[7][8]Microcentrifuge tubes, pipette tips, deep-well plates.
Low-Binding Polypropylene Surface-treated PP to increase hydrophilicity (e.g., polyethylene (B3416737) oxide-like surfaces).[9][10]Low . Designed to minimize molecular interactions and reduce compound loss.[9]Low-retention tubes and tips, non-binding microplates.
Glass (Borosilicate) Highly hydrophilic, rigid.Low for hydrophobic interactions, but can bind molecules through ionic interactions.Beakers, flasks, vials.
Q3: What is the overall strategy for minimizing this compound binding?

A: A multi-step approach is recommended. Start by selecting appropriate labware, then optimize your assay buffer, and if necessary, pre-treat the surfaces of your plasticware. The following workflow outlines a logical approach to troubleshooting and mitigating binding issues.

G cluster_0 Troubleshooting Workflow cluster_1 Mitigation Strategies start Inconsistent or Low Potency Results hypo Hypothesis: This compound is binding to plasticware start->hypo strategy1 1. Select Low-Binding Plasticware hypo->strategy1 strategy2 2. Modify Assay Buffer hypo->strategy2 strategy3 3. Pre-Treat Standard Plasticware hypo->strategy3 end_node Perform Assay & Quantify Recovery strategy1->end_node strategy2->end_node strategy3->end_node

Caption: A decision workflow for addressing potential this compound binding issues.
Q4: How do I modify my assay buffer to prevent binding?

A: Adding certain reagents to your assay buffer can significantly reduce non-specific binding by either competing for binding sites on the plastic or by keeping this compound in solution.[11]

  • Non-ionic Detergents: Mild detergents like Tween 20 or Triton X-100 can disrupt hydrophobic interactions.[4][11] They are effective at low concentrations and should be present in all buffers used after the initial plate coating.[12]

  • Carrier Proteins: Bovine Serum Albumin (BSA) is a common protein blocker that adsorbs to the plastic surface, creating a hydrophilic layer that repels hydrophobic compounds.[11][13]

Table 2: Common Buffer Additives to Reduce Non-Specific Binding

AdditiveMechanism of ActionRecommended ConcentrationKey Considerations
Tween 20 Non-ionic detergent that disrupts hydrophobic interactions between the compound and the plastic surface.[11]0.01% - 0.1% (v/v)[12][13]Must be present in all assay and wash buffers.[12] May interfere with some cell-based assays at higher concentrations.
Bovine Serum Albumin (BSA) Coats the surface of the plasticware, presenting a hydrophilic protein layer that prevents hydrophobic compound adsorption.[11]0.1% - 1% (w/v)[14][15]Ensure the BSA does not interact with your target or other assay components. Use fatty-acid-free BSA for best results.

Troubleshooting Guides

Guide 1: What to do when low-binding plates are not enough?

If you still observe inconsistent results after switching to commercially available low-binding microplates, further optimization of the assay buffer is the next logical step. The following workflow provides a guide for systematic troubleshooting.

G cluster_0 Advanced Troubleshooting cluster_1 Buffer Optimization start Problem: Binding persists with low-binding plates step1 Add Tween 20 (start at 0.01%) start->step1 step2 Add BSA (start at 0.1%) step1->step2 step3 Combine Tween 20 and BSA step2->step3 check Re-evaluate compound recovery step3->check final Assay conditions optimized check->final

Caption: A sequential workflow for advanced troubleshooting of persistent binding.
Guide 2: How can I quantify the loss of this compound to my plasticware?

To determine the extent of the problem, you can perform a compound recovery experiment. This involves incubating an this compound solution in different types of plasticware and then measuring the amount of compound remaining in the solution.

Table 3: Example Data from a Hypothetical Compound Recovery Study

Labware TypeThis compound Concentration (Initial)This compound Concentration (After 2h Incubation)Percent Compound Lost
Standard Polystyrene Plate10 µM3.5 µM65%
Standard Polypropylene Plate10 µM6.2 µM38%
Low-Binding Plate10 µM9.1 µM9%
Glass Vial (Control)10 µM9.8 µM2%

Experimental Protocols

Protocol 1: Quantifying this compound Adsorption to Plasticware

Objective: To measure the percentage of this compound lost due to adsorption to different types of labware.

Materials:

  • This compound stock solution (e.g., in DMSO).

  • Assay buffer.

  • Plasticware to be tested (e.g., polystyrene 96-well plate, polypropylene plate, low-binding plate).

  • Glass vials (as a negative control for binding).

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS).

Procedure:

  • Prepare a working solution of this compound in your assay buffer at the desired final concentration.

  • Add the this compound solution to the wells of the different plates and to the glass control vials. Use the same volume for each.

  • Incubate the plates/vials under your standard assay conditions (e.g., 2 hours at room temperature).

  • At the end of the incubation, carefully collect the supernatant from each well/vial.

  • Analyze the concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC).

  • Calculate the percentage of compound lost for each plasticware type relative to the initial concentration or the concentration remaining in the glass vial control.

Protocol 2: Siliconizing Plasticware and Glassware

Objective: To create a hydrophobic barrier on labware surfaces to prevent adsorption. Siliconization creates an inert, slick surface.[16]

CAUTION: This procedure must be performed in a chemical fume hood. Dichlorodimethylsilane (B41323) is toxic, flammable, and reacts with water to release HCl vapor.[16][17] Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.[16]

Materials:

  • Dichlorodimethylsilane.

  • Anhydrous solvent (e.g., chloroform (B151607) or hexane).[17]

  • Large glass desiccator with a vacuum attachment.[18]

  • Plasticware or glassware to be treated.

Procedure (Vapor Phase Deposition):

  • Place the clean, dry items to be siliconized inside a large glass desiccator within a fume hood.

  • Place a small, open beaker containing 1-2 mL of dichlorodimethylsilane inside the desiccator, away from the plasticware.[17][18]

  • Seal the desiccator and connect it to a vacuum source. Apply the vacuum for 1-2 minutes until the silane (B1218182) begins to boil, then close the valve to the vacuum pump to maintain the vacuum inside the desiccator.[18]

  • Allow the desiccator to stand under vacuum for at least 2 hours. This allows the silane vapor to deposit evenly on all surfaces.[17]

  • Vent the desiccator inside the fume hood and leave the items in the open hood for several minutes to allow excess vapors to disperse.

  • Rinse the plasticware thoroughly with sterile, deionized water before use.[17] Glassware should be oven-baked at 180°C for 2 hours to cure the coating.[17]

References

Technical Support Center: Enhancing the Oral Bioavailability of Aspidinol Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation of Aspidinol to enhance its oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral delivery of this compound?

A1: this compound, a phloroglucinol (B13840) derivative, faces several challenges for effective oral delivery, primarily due to its physicochemical properties. The main hurdles include:

  • Poor Aqueous Solubility: this compound is sparingly soluble in water, which limits its dissolution in the gastrointestinal (GI) fluids, a prerequisite for absorption.[1][2][3]

  • Limited Permeability: As a phenolic compound, this compound's ability to permeate the intestinal membrane may be restricted.[4]

  • First-Pass Metabolism: Like many phenolic compounds, this compound may be subject to extensive metabolism in the intestine and liver, reducing the amount of active drug reaching systemic circulation.[1][5]

  • P-glycoprotein (P-gp) Efflux: Phenolic compounds can be substrates for efflux transporters like P-glycoprotein, which actively pump the drug out of intestinal cells back into the lumen, further decreasing absorption.[6][7][8]

Q2: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?

A2: Several formulation strategies can be employed to overcome the challenges of poor solubility and enhance the oral bioavailability of this compound. These include:

  • Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range (typically 20-200 nm). They can significantly improve the solubility and absorption of lipophilic drugs like this compound.[8][9][10][11]

  • Solid Dispersions: This technique involves dispersing this compound in a hydrophilic polymer matrix at a molecular level. This enhances the drug's wettability and dissolution rate.[12][13][14] Hot-melt extrusion is a common method for preparing solid dispersions.[13][14][15]

  • Lipid-Based Formulations: Formulations containing lipids, surfactants, and co-solvents can improve the solubilization of poorly soluble drugs in the GI tract.

  • Complexation with Cyclodextrins: Cyclodextrins can encapsulate poorly soluble drugs, forming inclusion complexes with enhanced aqueous solubility.

Q3: How does food intake likely affect the oral bioavailability of this compound formulations?

A3: The effect of food on the bioavailability of phenolic compounds like this compound can be complex.[16][17][18]

  • Positive Effects: Co-administration with a high-fat meal can sometimes enhance the absorption of lipophilic drugs by increasing bile salt secretion, which aids in solubilization. For lipid-based formulations like nanoemulsions, food can stimulate their digestion and the subsequent release and absorption of the drug.

  • Negative Effects: Certain food components can interact with phenolic compounds, potentially reducing their absorption. The presence of food can also delay gastric emptying, which might expose the drug to the acidic environment of the stomach for a longer period, potentially leading to degradation depending on the formulation's stability.

Troubleshooting Guides

Issue 1: Low and Variable Oral Bioavailability in Preclinical Animal Studies
Potential Cause Troubleshooting Steps
Poor Formulation Stability in GI Fluids - Evaluate the physical and chemical stability of the formulation in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).- For nanoemulsions, assess droplet size and polydispersity index (PDI) upon dilution in SGF and SIF to check for precipitation or aggregation.[19]
Suboptimal Drug Loading in the Formulation - Re-evaluate the solubility of this compound in the selected oils, surfactants, and polymers to ensure maximum drug loading without precipitation.- Optimize the formulation composition to achieve higher drug entrapment efficiency.
Inefficient Intestinal Permeation - Incorporate permeation enhancers into the formulation, but with careful consideration of their potential toxicity.- Investigate the role of efflux transporters like P-gp. If efflux is significant, consider co-administering a P-gp inhibitor in preclinical studies to assess its impact on bioavailability.[6][7][8]
Extensive First-Pass Metabolism - Investigate the metabolic stability of this compound using in vitro models such as liver microsomes.[20]- If metabolism is high, formulation strategies that promote lymphatic transport (e.g., lipid-based formulations) might help bypass the liver to some extent.[21][22]
Issue 2: Inconsistent Results in In Vitro Dissolution Testing
Potential Cause Troubleshooting Steps
Inappropriate Dissolution Medium - The pH of the dissolution medium is critical. Test dissolution in media with different pH values that mimic the GI tract (e.g., pH 1.2, 4.5, and 6.8).- For poorly soluble drugs, the addition of a surfactant (e.g., 0.5-1% sodium lauryl sulfate) to the dissolution medium may be necessary to achieve sink conditions.
Inadequate Agitation Speed - Optimize the paddle or basket speed (e.g., 50, 75, 100 rpm) to ensure adequate mixing without causing excessive shear that could artificially enhance dissolution.
Drug Precipitation in the Dissolution Medium - For supersaturating systems like solid dispersions, the drug may precipitate over time. Use a dissolution method that can handle supersaturation and monitor for precipitation.
Improper Sampling Technique - Ensure that samples are withdrawn from a consistent location within the dissolution vessel and at precise time points.- Filter samples appropriately to remove any undissolved particles before analysis.

Data Presentation

Table 1: Hypothetical Physicochemical Properties of this compound

PropertyValue
Molecular Weight224.26 g/mol
LogP~2.5-3.5 (Estimated)
Aqueous Solubility< 10 µg/mL
pKa~8-9 (Estimated for phenolic hydroxyl groups)
BCS Classification (Predicted)Class II or IV

Table 2: Representative Oral Bioavailability Data of a Phloroglucinol Derivative (Dieckol) in Rats [7]

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Oral Bioavailability (%)
Oral Gavage10050 ± 202.0250 ± 1000.06 - 0.23
Oral Gavage1000800 ± 3004.04000 ± 15000.06 - 0.23

Note: This data is for a different phloroglucinol derivative and serves as an example of the low oral bioavailability often observed with this class of compounds.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Nanoemulsion

Objective: To prepare a stable oil-in-water (O/W) nanoemulsion of this compound to enhance its solubility.

Materials:

  • This compound

  • Oil phase (e.g., medium-chain triglycerides, olive oil)

  • Surfactant (e.g., Tween 80, Cremophor RH40)[9]

  • Co-surfactant (e.g., Transcutol HP, PEG 400)

  • Purified water

Method:

  • Solubility Study: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Preparation of Oil Phase: Dissolve a predetermined amount of this compound in the selected oil with the aid of gentle heating and stirring to form a clear solution.

  • Preparation of Aqueous Phase: Dissolve the surfactant and co-surfactant in purified water.

  • Formation of Coarse Emulsion: Slowly add the oil phase to the aqueous phase under continuous stirring using a magnetic stirrer.

  • Nanoemulsification: Subject the coarse emulsion to high-energy homogenization using a high-pressure homogenizer or a probe sonicator until a translucent nanoemulsion with the desired droplet size is obtained.[8][11]

  • Characterization: Characterize the nanoemulsion for droplet size, polydispersity index (PDI), zeta potential, drug content, and entrapment efficiency.

Protocol 2: In Vitro Dissolution Testing of this compound Solid Dispersion

Objective: To evaluate the in vitro release profile of this compound from a solid dispersion formulation.

Apparatus: USP Dissolution Apparatus II (Paddle)

Dissolution Medium: 900 mL of phosphate (B84403) buffer (pH 6.8) containing 0.5% (w/v) sodium lauryl sulfate.

Method:

  • Place one dose of the this compound solid dispersion into each dissolution vessel.

  • Set the paddle speed to 75 rpm and maintain the temperature at 37 ± 0.5 °C.

  • Withdraw 5 mL samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Filter the samples through a 0.45 µm syringe filter.

  • Analyze the samples for this compound concentration using a validated HPLC method.

  • Calculate the cumulative percentage of drug released at each time point.

Protocol 3: Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of this compound and identify potential efflux transporter interactions.

Method:

  • Culture Caco-2 cells on Transwell® inserts until a confluent monolayer is formed.

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Dissolve the this compound formulation in the transport buffer.

  • Apical to Basolateral (A-B) Transport: Add the this compound solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

  • Basolateral to Apical (B-A) Transport: Add the this compound solution to the basolateral chamber and fresh transport buffer to the apical chamber.

  • Incubate the plates at 37 °C with gentle shaking.

  • Collect samples from the receiver chamber at specified time points.

  • Quantify the concentration of this compound in the samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.

Mandatory Visualizations

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Portal Vein This compound Formulation This compound Formulation Dissolved this compound Dissolved this compound This compound Formulation->Dissolved this compound Dissolution Passive Diffusion Passive Diffusion Dissolved this compound->Passive Diffusion Metabolism Metabolism Passive Diffusion->Metabolism Efflux (P-gp) Efflux (P-gp) Passive Diffusion->Efflux (P-gp) Systemic Circulation Systemic Circulation Passive Diffusion->Systemic Circulation Metabolism->Systemic Circulation Metabolites Efflux (P-gp)->Dissolved this compound Efflux

Figure 1: Simplified pathway of this compound absorption and metabolism in the intestine.

G Start Start Select Formulation Strategy Select Formulation Strategy Start->Select Formulation Strategy Nanoemulsion Nanoemulsion Select Formulation Strategy->Nanoemulsion Solid Dispersion Solid Dispersion Select Formulation Strategy->Solid Dispersion Excipient Compatibility Screening Excipient Compatibility Screening Nanoemulsion->Excipient Compatibility Screening Solid Dispersion->Excipient Compatibility Screening Formulation Preparation Formulation Preparation Excipient Compatibility Screening->Formulation Preparation In Vitro Characterization In Vitro Characterization Formulation Preparation->In Vitro Characterization In Vitro Dissolution In Vitro Dissolution In Vitro Characterization->In Vitro Dissolution Caco-2 Permeability Caco-2 Permeability In Vitro Characterization->Caco-2 Permeability Preclinical In Vivo Study Preclinical In Vivo Study In Vitro Dissolution->Preclinical In Vivo Study Caco-2 Permeability->Preclinical In Vivo Study Analyze Bioavailability Analyze Bioavailability Preclinical In Vivo Study->Analyze Bioavailability End End Analyze Bioavailability->End

Figure 2: Experimental workflow for developing an enhanced oral formulation of this compound.

References

Validation & Comparative

Aspidinol vs. Vancomycin: A Comparative Analysis Against MRSA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of aspidinol and vancomycin (B549263) against Methicillin-Resistant Staphylococcus aureus (MRSA), a significant pathogen in both hospital and community settings. The following sections present a comprehensive overview of their mechanisms of action, in vitro and in vivo efficacy based on experimental data, and detailed protocols for key assays.

Executive Summary

This compound, a phloroglucinol (B13840) derivative extracted from Dryopteris fragrans, has demonstrated significant anti-MRSA activity comparable to vancomycin, the standard-of-care glycopeptide antibiotic.[1][2] While both agents show similar efficacy in systemic infection models and time-kill kinetics, this compound exhibits markedly superior activity against intracellular MRSA.[1] Conversely, vancomycin may have a slight advantage in combating biofilm formation.[1] Their distinct mechanisms of action—this compound targeting ribosomal synthesis and vancomycin inhibiting cell wall construction—present different avenues for therapeutic intervention and potential synergistic applications.

Quantitative Performance Data

The following tables summarize the key quantitative data comparing the performance of this compound and vancomycin against MRSA.

Table 1: In Vitro Susceptibility of MRSA

Parameter This compound Vancomycin Reference(s)
Mechanism of Action Inhibition of ribosome formation, leading to inhibited protein synthesis.[1][2][3]Inhibition of bacterial cell wall synthesis by binding to D-Ala-D-Ala residues of peptidoglycan precursors.[4][5][6][7][8][1][2][3][4][5][6][7][8]
Minimum Inhibitory Conc. (MIC) 0.25 - 2 µg/mL≤ 2 µg/mL (Susceptible Breakpoint)[9][10][1][9][10]
Minimum Bactericidal Conc. (MBC) 0.5 - 4 µg/mLNot consistently reported in comparative studies.[1][3]

Table 2: In Vitro and In Vivo Efficacy Against MRSA

Assay This compound Vancomycin Key Findings Reference(s)
Time-Kill Kinetics Bactericidal effect nearly identical to vancomycin.[1]Bactericidal.[11][12]Both drugs exhibit comparable time-dependent killing of MRSA.[1][11][12]
Intracellular Killing (in Macrophages) Highly effective; 100-fold greater reduction of intracellular MRSA compared to vancomycin.[1]Less effective in clearing intracellular MRSA.[1]This compound shows superior potential for treating infections involving intracellular bacteria.[1]
Biofilm Inhibition Not significantly effective; ~30% reduction at 128x MIC.[1]Modestly effective; ~20% reduction at 128x MIC.[1]Neither agent is highly effective against established biofilms, though vancomycin shows slightly better, albeit weak, activity in some reports.[1]
Septicemic Mouse Model (In Vivo) A 50 mg/kg dose provided significant protection from mortality and reduced bacterial load in organs.[1][2][13]A 50 mg/kg dose provided significant protection from mortality and reduced bacterial load in organs.[1][2][13]This compound and vancomycin show comparable in vivo efficacy for systemic MRSA infections.[1][2][13]

Mechanisms of Action

The two compounds combat MRSA through fundamentally different pathways, which is a critical consideration for drug development and managing resistance.

This compound: RNA sequencing experiments have revealed that this compound's primary mechanism of action is the inhibition of ribosome formation.[1][2][3] This disruption of ribosomal synthesis leads to a downstream failure in protein production, ultimately causing bacterial cell death. Secondary effects include the inhibition of amino acid synthesis and the downregulation of virulence factors.[1][2][3]

Vancomycin: As a glycopeptide antibiotic, vancomycin targets the bacterial cell wall. It specifically binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors.[4][6][7] This binding physically obstructs the transglycosylation and transpeptidation steps, preventing the cross-linking of the peptidoglycan chains and thereby inhibiting the synthesis of a stable cell wall, leading to cell lysis.[6][8]

cluster_0 This compound Mechanism cluster_1 Vancomycin Mechanism A This compound B Bacterial Ribosome A->B Inhibits Formation C Protein Synthesis Inhibition B->C Leads to D Bacterial Cell Death C->D Causes V Vancomycin W D-Ala-D-Ala Precursor V->W Binds to X Cell Wall Synthesis Inhibition W->X Prevents Cross-linking Y Cell Lysis X->Y Causes A Prepare 2-fold serial dilutions of this compound/Vancomycin in Mueller-Hinton Broth (MHB) in a 96-well plate. C Add inoculum to each well. Include growth (no drug) and sterility (no bacteria) controls. A->C B Prepare standardized MRSA inoculum (~5 x 10^5 CFU/mL). B->C D Incubate at 35°C for 16-20 hours. C->D E Determine MIC: Lowest drug concentration with no visible bacterial growth. D->E A Seed macrophage cells (e.g., RAW264.7) in a 24-well plate and incubate. B Infect macrophages with MRSA (e.g., MOI 10:1) to allow phagocytosis. A->B C Add gentamicin (B1671437) to kill extracellular bacteria. B->C D Wash cells and add media containing this compound or Vancomycin at test concentrations. C->D E Incubate for a defined period (e.g., 24 hours). D->E F Lyse macrophages with sterile water to release intracellular bacteria. E->F G Plate serial dilutions of the lysate to quantify viable intracellular CFU. F->G

References

Comparing the mechanism of action of Aspidinol and linezolid on the ribosome

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the mechanisms of action of Aspidinol and the clinically established antibiotic, linezolid (B1675486), on the bacterial ribosome. By presenting supporting experimental data and methodologies, this document aims to elucidate the distinct ways in which these compounds disrupt bacterial protein synthesis, a critical target for antimicrobial agents.

Overview of Mechanisms

This compound and linezolid both ultimately lead to the cessation of protein synthesis in bacteria, but they achieve this through fundamentally different mechanisms. Linezolid is a direct inhibitor of the translation process, binding to the fully assembled ribosome. In contrast, current evidence suggests that this compound's primary mode of action is the inhibition of ribosome formation, thereby reducing the number of functional ribosomes available for protein synthesis.

Linezolid is a member of the oxazolidinone class of antibiotics.[1] It exerts its bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome at the peptidyl transferase center (PTC).[1][2] This binding event prevents the formation of a functional 70S initiation complex, a crucial first step in protein synthesis.[3][4] Specifically, linezolid interferes with the correct positioning of the initiator fMet-tRNA, thereby stalling translation before it can begin.[5][6]

This compound , a natural product extracted from Dryopteris fragrans, has demonstrated significant antibacterial activity against multi-drug-resistant strains of Staphylococcus aureus (MRSA).[2][7] Transcriptomic analysis through RNA-sequencing (RNA-seq) has revealed that this compound treatment leads to the differential expression of numerous genes involved in ribosome synthesis.[2] This suggests that this compound's primary antibacterial effect is the inhibition of ribosome biogenesis.[2][7] By down-regulating the production of essential ribosomal proteins, this compound effectively depletes the cell of functional ribosomes.[2]

Comparative Data

The following table summarizes the key mechanistic differences and available quantitative data for this compound and linezolid.

FeatureThis compoundLinezolid
Primary Target Ribosome biogenesis/assembly50S ribosomal subunit (Peptidyl Transferase Center)
Mechanism of Action Inhibition of the formation of ribosomes, likely by down-regulating the expression of ribosomal protein genes.[2]Binds to the 23S rRNA of the 50S subunit at the A-site of the PTC, preventing the formation of the 70S initiation complex.[1][2]
Effect on Protein Synthesis Indirect inhibition due to a lack of functional ribosomes.[2]Direct inhibition of the initiation phase of translation.[3][4]
Binding Site No specific binding site on the mature ribosome has been identified. The molecular target within the ribosome assembly pathway is currently unknown.Binds to the peptidyl transferase center (PTC) on the 50S ribosomal subunit.[1][2]
Minimum Inhibitory Concentration (MIC) against MRSA 2 µg/mL[2][7]Varies by strain, but generally in a similar range.
In vivo Efficacy (Septicemic Mouse Model) A dose of 50 mg/kg provided significant protection from mortality, comparable to vancomycin.[2][7]Established clinical efficacy against MRSA infections.

Experimental Protocols

The distinct mechanisms of this compound and linezolid necessitate different experimental approaches for their study.

Investigating this compound's Effect on Ribosome Biogenesis

RNA-Sequencing (RNA-seq)

  • Objective: To identify changes in the transcriptome of bacteria upon treatment with this compound.

  • Methodology:

    • Bacterial cultures (e.g., MRSA) are grown to mid-logarithmic phase and then treated with a sub-lethal concentration of this compound for a defined period.

    • Total RNA is extracted from both treated and untreated (control) bacterial cells.

    • Ribosomal RNA is depleted from the total RNA samples.

    • The remaining mRNA is fragmented and converted into a cDNA library.

    • The cDNA libraries are sequenced using a next-generation sequencing platform.

    • The resulting sequence reads are mapped to the bacterial reference genome, and differential gene expression analysis is performed to identify genes that are significantly up- or down-regulated in the presence of this compound. Genes encoding ribosomal proteins are of particular interest.[2]

Characterizing Linezolid's Interaction with the Ribosome

In Vitro Translation Inhibition Assay

  • Objective: To quantify the direct inhibitory effect of linezolid on protein synthesis.

  • Methodology:

    • A cell-free transcription-translation system (e.g., from E. coli) is utilized.

    • A DNA template encoding a reporter protein (e.g., luciferase or a fluorescent protein) is added to the system.

    • Varying concentrations of linezolid are added to the reactions.

    • The reactions are incubated to allow for transcription and translation to occur.

    • The amount of synthesized reporter protein is quantified by measuring luminescence or fluorescence.

    • The concentration of linezolid that inhibits protein synthesis by 50% (IC50) is determined.[8]

Ribosome Binding Assays (e.g., Filter Binding Assay)

  • Objective: To determine the binding affinity of linezolid to the ribosome.

  • Methodology:

    • Purified 70S ribosomes or 50S ribosomal subunits are used.

    • A radiolabeled ligand known to bind to the PTC (e.g., [3H]chloramphenicol) or radiolabeled linezolid itself is incubated with the ribosomes.

    • Increasing concentrations of unlabeled linezolid are added to compete for binding.

    • The reaction mixtures are passed through a nitrocellulose filter, which retains ribosome-ligand complexes but allows unbound ligand to pass through.

    • The amount of radioactivity retained on the filter is measured.

    • The data is used to calculate the binding affinity (Kd) or the concentration of linezolid that displaces 50% of the radiolabeled ligand (IC50).

Cryo-Electron Microscopy (Cryo-EM)

  • Objective: To visualize the binding site of linezolid on the ribosome at high resolution.

  • Methodology:

    • Purified ribosomes are incubated with a saturating concentration of linezolid.

    • The ribosome-linezolid complexes are rapidly frozen in a thin layer of vitreous ice.

    • The frozen sample is imaged using a transmission electron microscope.

    • A large number of particle images are collected and computationally processed to generate a high-resolution 3D reconstruction of the ribosome-linezolid complex.

    • The resulting 3D map allows for the precise identification of the linezolid binding pocket and its interactions with the 23S rRNA.

Visualizing the Mechanisms of Action

The following diagrams illustrate the distinct mechanisms of this compound and linezolid.

Aspidinol_Mechanism cluster_gene_expression Gene Expression cluster_ribosome_assembly Ribosome Assembly DNA DNA rRNA_genes rRNA_genes DNA->rRNA_genes Transcription rProtein_genes rProtein_genes DNA->rProtein_genes Transcription rRNA rRNA rRNA_genes->rRNA Transcription mRNA mRNA rProtein_genes->mRNA Transcription Ribosomal_Proteins Ribosomal_Proteins mRNA->Ribosomal_Proteins Translation Ribosome_Subunits Ribosome_Subunits Ribosomal_Proteins->Ribosome_Subunits Assembly rRNA->Ribosome_Subunits Functional_Ribosome Functional_Ribosome Ribosome_Subunits->Functional_Ribosome Maturation Protein_Synthesis Protein_Synthesis Functional_Ribosome->Protein_Synthesis Leads to This compound This compound This compound->rProtein_genes Inhibits Expression

Caption: Mechanism of this compound action on ribosome biogenesis.

Linezolid_Mechanism cluster_translation_initiation Translation Initiation 30S_Subunit 30S Subunit 70S_Initiation_Complex 70S Initiation Complex 30S_Subunit->70S_Initiation_Complex 50S_Subunit 50S Subunit 50S_Subunit->70S_Initiation_Complex 50S_Subunit->70S_Initiation_Complex Prevents formation mRNA mRNA mRNA->70S_Initiation_Complex fMet_tRNA fMet-tRNA fMet_tRNA->70S_Initiation_Complex Protein_Synthesis Protein_Synthesis 70S_Initiation_Complex->Protein_Synthesis Initiates Linezolid Linezolid Linezolid->50S_Subunit Binds to PTC

Caption: Mechanism of Linezolid action on translation initiation.

Conclusion

This compound and linezolid represent two distinct strategies for targeting the bacterial ribosome. Linezolid acts as a direct inhibitor of protein synthesis initiation, a mechanism that has been extensively characterized at the molecular level. This compound, on the other hand, appears to employ a novel mechanism by disrupting the very formation of ribosomes. This presents an exciting avenue for the development of new antibacterial agents that could circumvent existing resistance mechanisms. Further research is warranted to identify the specific molecular target of this compound within the ribosome biogenesis pathway and to fully elucidate its potential as a therapeutic agent. This comparative guide serves as a foundational resource for researchers engaged in the discovery and development of next-generation antibiotics.

References

Aspidinol and Oxacillin: A Synergistic Combination Against MRSA

Author: BenchChem Technical Support Team. Date: December 2025

The emergence of methicillin-resistant Staphylococcus aureus (MRSA) presents a formidable challenge in clinical practice, necessitating the exploration of novel therapeutic strategies. One promising approach involves the use of combination therapy to restore the efficacy of existing antibiotics. This guide provides a comparative analysis of the synergistic effect of Aspidinol, a natural compound, with oxacillin (B1211168) against MRSA, supported by experimental data.

I. Quantitative Analysis of Synergistic Activity

A study investigating the antibacterial properties of this compound revealed a significant synergistic interaction when combined with oxacillin against a multi-drug-resistant MRSA strain (ATCC 33591). The addition of a sub-inhibitory concentration of this compound led to a dramatic reduction in the minimum inhibitory concentration (MIC) of oxacillin, effectively re-sensitizing the resistant bacteria to the β-lactam antibiotic.[1][2]

CompoundMIC Alone (μg/mL)MIC in Combination (μg/mL)Fold Reduction in Oxacillin MIC
Oxacillin2560.5512
This compound21 (sub-MIC)-
The standalone MIC of this compound against MRSA ATCC 33591 was determined to be 2 μg/mL.[2]

Table 1: Synergistic Effect of this compound and Oxacillin against MRSA ATCC 33591.

The data clearly demonstrates that in the presence of 1 µg/mL of this compound, the concentration of oxacillin required to inhibit the growth of MRSA was reduced 512-fold, from 256 µg/mL to 0.5 µg/mL.[1][2]

II. Proposed Mechanism of Synergism

The primary mechanism of oxacillin resistance in MRSA is the expression of the mecA gene, which encodes for the penicillin-binding protein 2a (PBP2a). PBP2a has a low affinity for β-lactam antibiotics, allowing the bacteria to continue cell wall synthesis even in their presence.

This compound is theorized to restore oxacillin susceptibility by downregulating the expression of genes associated with β-lactam resistance.[1][2] Transcriptional analysis has shown that treatment with this compound can lead to a reduction in the expression of mecA and its regulatory genes, mecI and mecR1, as well as the blaZ gene, which is involved in penicillin resistance.[1]

This compound This compound mec_operon mec Operon Genes (mecA, mecI, mecR1) This compound->mec_operon Inhibits Expression PBP2a PBP2a Synthesis mec_operon->PBP2a Encodes CellWall Bacterial Cell Wall Synthesis PBP2a->CellWall Enables (Resistance) Oxacillin Oxacillin Oxacillin->CellWall Inhibits CellLysis Cell Lysis CellWall->CellLysis Disruption Leads To

Caption: Proposed mechanism of this compound and Oxacillin synergy.

III. Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the synergistic effect of this compound and oxacillin.

A. Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Bacterial Strain: Methicillin-resistant Staphylococcus aureus (e.g., ATCC 33591).

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Preparation of Inoculum:

    • Culture MRSA on a Mueller-Hinton Agar (MHA) plate overnight at 37°C.

    • Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Assay Procedure:

    • Prepare serial two-fold dilutions of this compound and oxacillin in CAMHB in separate 96-well microtiter plates.

    • Inoculate each well with the prepared bacterial suspension.

    • Include a growth control (no drug) and a sterility control (no bacteria).

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Interpretation: The MIC is the lowest concentration of the drug that completely inhibits visible bacterial growth.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A MRSA Culture (MHA Plate) B Bacterial Suspension (0.5 McFarland) A->B C Dilution to final 5x10^5 CFU/mL B->C E Inoculate 96-well plates with bacteria and drugs C->E D Serial Dilutions of This compound & Oxacillin D->E F Incubate at 37°C for 18-24h E->F G Observe for visible growth F->G H Determine MIC G->H

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

B. Checkerboard Synergy Assay

This assay is used to systematically evaluate the interaction between two antimicrobial agents.

  • Materials: As per the MIC determination protocol.

  • Assay Setup:

    • Use a 96-well microtiter plate. Along the x-axis, prepare serial two-fold dilutions of oxacillin (e.g., from 2x MIC to MIC/64).

    • Along the y-axis, prepare serial two-fold dilutions of this compound (e.g., from 2x MIC to MIC/64).

    • This creates a matrix of wells containing various concentrations of both compounds.

    • The first row and first column will contain the individual drugs to re-determine their MICs.

  • Inoculation and Incubation:

    • Inoculate each well with the MRSA suspension (final concentration of 5 x 10⁵ CFU/mL).

    • Include appropriate growth and sterility controls.

    • Incubate at 37°C for 18-24 hours.

  • Data Analysis (Fractional Inhibitory Concentration Index - FICI):

    • Determine the MIC of each drug alone and in combination.

    • Calculate the FICI using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    • Interpretation:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 1.0: Additive

      • 1.0 < FICI ≤ 4.0: Indifference

      • FICI > 4.0: Antagonism

A Prepare serial dilutions of Oxacillin (x-axis) and this compound (y-axis) in a 96-well plate B Inoculate all wells with MRSA suspension (5x10^5 CFU/mL) A->B C Incubate at 37°C for 18-24h B->C D Read MICs for each drug alone and in combination C->D E Calculate Fractional Inhibitory Concentration Index (FICI) D->E F Interpret Results: Synergy, Additive, Indifference, or Antagonism E->F

Caption: Workflow for Checkerboard Synergy Assay.

IV. Comparison with Alternative Therapies

Currently, standard treatments for severe MRSA infections include vancomycin (B549263) and linezolid. While effective, these drugs are not without limitations, including the emergence of resistance and potential for adverse effects.

TherapyMechanism of ActionAdvantagesDisadvantages
Vancomycin Glycopeptide; inhibits cell wall synthesisEstablished efficacy for MRSANephrotoxicity; "red man syndrome"; emergence of resistance (VRSA, VISA)
Linezolid Oxazolidinone; inhibits protein synthesisOral bioavailability; effective against vancomycin-resistant strainsMyelosuppression with long-term use; potential for drug interactions
This compound + Oxacillin Restores β-lactam activity by downregulating resistance genesRe-sensitizes MRSA to a widely used and generally safe class of antibiotics; potentially narrows the treatment spectrumInvestigational; requires further clinical validation

Table 2: Comparison of this compound + Oxacillin with Standard MRSA Therapies.

V. Conclusion

The synergistic combination of this compound and oxacillin presents a promising strategy for combating MRSA infections. By inhibiting the expression of key resistance genes, this compound effectively restores the antibacterial activity of oxacillin.[1] This approach could potentially revitalize the utility of β-lactam antibiotics against resistant pathogens. Further in-depth studies, including comprehensive in vivo efficacy and safety assessments, are warranted to fully evaluate the clinical potential of this combination therapy.

References

A Head-to-Head Battle: Aspidinol versus Other Phloroglucinols in Antibacterial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of experimental data reveals the potent antibacterial activity of Aspidinol, a naturally occurring phloroglucinol (B13840), particularly against challenging multidrug-resistant pathogens. This guide provides a head-to-head comparison of this compound's efficacy with other notable phloroglucinols, supported by quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.

Executive Summary

This compound has demonstrated significant antibacterial activity, especially against Methicillin-Resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values as low as 2 µg/mL.[1][2] Its primary mechanism of action involves the inhibition of ribosomal formation, a critical process for bacterial protein synthesis, and the induction of reactive oxygen species (ROS), leading to cellular damage and death. This dual-action mechanism makes it a promising candidate for further investigation in the development of new antimicrobial agents. When compared to other phloroglucinols, this compound's performance is notable, though the broader class of compounds also exhibits significant antibacterial properties through various mechanisms, including membrane disruption.

Comparative Antibacterial Activity of Phloroglucinols

The following table summarizes the in vitro antibacterial activity of this compound and other selected phloroglucinols against various bacterial strains. The data, presented as Minimum Inhibitory Concentration (MIC) in µg/mL, has been compiled from multiple studies to provide a comparative overview.

Phloroglucinol DerivativeBacterial StrainMIC (µg/mL)Reference(s)
This compound Staphylococcus aureus (MSSA)0.25 - 2[1]
Staphylococcus aureus (MRSA)2[1][2]
Aspidin (B1208479) BB Staphylococcus aureus15.63 - 62.5[3]
Propionibacterium acnes7.81 - 15.63
Hyperforin Staphylococcus aureus (MRSA)1.0
Acylphloroglucinol (Compound A5) Staphylococcus aureus (MRSA)0.98
Gallomyrtucommulone G Staphylococcus aureus16
Myrtucommulone A Staphylococcus aureus (MDR)low µM range

Note: The data presented is a compilation from various sources and may not represent a direct head-to-head comparison under identical experimental conditions.

Experimental Protocols: A Closer Look at the Methodology

The determination of a compound's antibacterial efficacy relies on standardized and reproducible experimental protocols. The most common methods for quantifying antibacterial activity are the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted and utilized technique.

Protocol: Broth Microdilution Method

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Phloroglucinol Dilutions: A serial two-fold dilution of the phloroglucinol compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well containing the diluted phloroglucinol is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are also included.

  • Incubation: The microtiter plate is incubated at 37°C for 16-20 hours.

  • Interpretation of Results: The MIC is determined as the lowest concentration of the phloroglucinol that completely inhibits visible bacterial growth (i.e., the well remains clear).

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is determined as an extension of the MIC test.

Protocol: Minimum Bactericidal Concentration (MBC) Test

  • Subculturing from MIC Wells: Following the determination of the MIC, a small aliquot (e.g., 10 µL) from the wells showing no visible growth is subcultured onto an appropriate agar (B569324) medium (e.g., Mueller-Hinton Agar).

  • Incubation: The agar plates are incubated at 37°C for 18-24 hours.

  • Interpretation of Results: The MBC is the lowest concentration of the phloroglucinol that results in a ≥99.9% reduction in the initial bacterial inoculum.

Visualizing the Experimental Workflow

To provide a clear understanding of the process for assessing antibacterial activity, the following diagram illustrates the key steps involved in the determination of MIC and MBC.

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC Determination Bacterial_Culture Bacterial Culture (e.g., S. aureus) Inoculation Inoculation with Standardized Bacterial Suspension Bacterial_Culture->Inoculation Phloroglucinol_Stock Phloroglucinol Stock Solution Serial_Dilution Serial Dilution of Phloroglucinol in 96-well plate Phloroglucinol_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation_MIC Incubation (37°C, 16-20h) Inoculation->Incubation_MIC Read_MIC Read MIC (Lowest concentration with no visible growth) Incubation_MIC->Read_MIC Subculture Subculture from clear MIC wells onto agar plates Read_MIC->Subculture Incubation_MBC Incubation (37°C, 18-24h) Subculture->Incubation_MBC Read_MBC Read MBC (Lowest concentration with ≥99.9% killing) Incubation_MBC->Read_MBC

Experimental workflow for determining MIC and MBC.

Unraveling the Mechanism of Action

The antibacterial efficacy of phloroglucinols stems from their ability to interfere with essential bacterial processes. For this compound, a key mechanism is the inhibition of ribosome synthesis, which halts protein production and leads to bacterial cell death.[1] This is a well-established target for many clinically successful antibiotics. Additionally, some phloroglucinols, including aspidin BB, have been shown to induce the generation of reactive oxygen species (ROS) within bacterial cells.[3] This oxidative stress damages cellular components such as DNA, proteins, and lipids, ultimately contributing to cell death. Other phloroglucinol derivatives are known to act by disrupting the bacterial cell membrane.

The following diagram illustrates the proposed primary mechanisms of antibacterial action for this compound.

Mechanism_of_Action cluster_cell Bacterial Cell Ribosome Ribosome (70S) Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Cellular_Processes Essential Cellular Processes Protein_Synthesis->Cellular_Processes Cell_Death Cell Death ROS Reactive Oxygen Species (ROS) Generation Cellular_Damage Cellular Damage (DNA, Proteins, Lipids) ROS->Cellular_Damage Cellular_Damage->Cell_Death This compound This compound This compound->Ribosome Inhibits Formation This compound->ROS Induces

Proposed antibacterial mechanisms of this compound.

Conclusion

This compound and other phloroglucinols represent a promising class of natural compounds with significant antibacterial activity. The data presented in this guide highlights this compound's potent efficacy, particularly against Gram-positive bacteria like S. aureus. The detailed experimental protocols provide a foundation for researchers to conduct further comparative studies. Future research should focus on expanding the antibacterial spectrum to include more Gram-negative bacteria and conducting in vivo studies to validate the in vitro findings. The unique mechanisms of action of these compounds offer exciting avenues for the development of novel therapeutics to combat the growing threat of antibiotic resistance.

References

In Vivo Efficacy of Aspidinol vs. Daptomycin for Systemic MRSA Infections: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo efficacy of Aspidinol and daptomycin (B549167) against systemic Methicillin-Resistant Staphylococcus aureus (MRSA) infections. The data presented is compiled from preclinical studies to aid in the evaluation of these compounds for further drug development.

Executive Summary

This compound, a phloroglucinol (B13840) derivative, has demonstrated significant in vivo efficacy against systemic MRSA infections in murine models, comparable to the established antibiotic vancomycin (B549263). It has been shown to reduce bacterial load in key organs and improve survival rates. Daptomycin, a cyclic lipopeptide antibiotic, is a clinically approved treatment for MRSA infections and has also shown efficacy in various preclinical models, although direct comparative studies with this compound using identical experimental parameters are limited. This guide summarizes the available quantitative data, details the experimental protocols used in these studies, and visualizes the proposed mechanisms of action and experimental workflows.

Data Presentation: In Vitro and In Vivo Efficacy

Table 1: Minimum Inhibitory Concentration (MIC) against MRSA
CompoundMRSA StrainMIC (µg/mL)Reference
This compoundATCC 335912[1]
DaptomycinClinical Isolates≤1[2]
VancomycinATCC 335912[1]
Table 2: In Vivo Efficacy in Lethal Systemic MRSA Infection Model (Murine)
Treatment (Dose)MRSA StrainSurvival Rate (%)Study Duration (days)Reference
This compound (25 mg/kg)ATCC 33591~805[1]
Vancomycin (25 mg/kg)ATCC 33591Not specified5[1]
Daptomycin (50 mg/kg)Clinical Isolate100 (non-neutropenic)7[3]
Daptomycin (50 mg/kg)Clinical Isolate40 (neutropenic)7[3]

Note: The experimental models for this compound and Daptomycin differ, which may impact direct comparison of survival rates.

Table 3: In Vivo Efficacy in Non-Lethal Systemic MRSA Infection Model (Murine) - Bacterial Load Reduction
Treatment (Dose)MRSA StrainOrganMean Bacterial Load Reduction (log10 CFU) vs. ControlReference
This compound (25 mg/kg)ATCC 33591SpleenSignificant reduction[1]
LungSignificant reduction[1]
LiverSignificant reduction[1]
Vancomycin (25 mg/kg)ATCC 33591SpleenSignificant reduction[1]
LungSignificant reduction[1]
LiverSignificant reduction[1]
Daptomycin (50 mg/kg)NUMR101Lung~2.89[4]

Note: The experimental models and MRSA strains differ between the this compound and Daptomycin studies, which may impact direct comparison of bacterial load reduction.

Experimental Protocols

This compound: Murine Systemic MRSA Infection Model[1]

1. Lethal Systemic Infection Model:

  • Animal Model: Mice.

  • Bacterial Strain: MRSA ATCC 33591.

  • Infection Route: Intraperitoneal (i.p.) injection of 2.95 × 10⁹ CFU per mouse.

  • Treatment: Intravenous (i.v.) injection of this compound (5, 15, or 25 mg/kg), vancomycin (5, 15, or 25 mg/kg), or vehicle alone, once daily for 5 days.

  • Endpoint: Survival monitored for 5 days.

2. Non-Lethal Systemic Infection Model:

  • Animal Model: Mice.

  • Bacterial Strain: MRSA ATCC 33591.

  • Infection Route: Intraperitoneal (i.p.) injection with a non-lethal dose.

  • Treatment: Intravenous (i.v.) injection of this compound (25 mg/kg), vancomycin (25 mg/kg), or vehicle alone, once daily for 6 days.

  • Endpoint: 24 hours after the last treatment, mice were euthanized, and organs (spleen, lung, liver) were excised, homogenized, and plated to determine viable MRSA colonies (CFU).

Daptomycin: Murine Peritonitis/Sepsis Model[3]
  • Animal Model: Healthy and neutropenic mice.

  • Bacterial Strain: Methicillin-resistant Staphylococcus aureus (MRSA).

  • Infection Route: Intraperitoneal (i.p.) injection.

  • Treatment: A single subcutaneous (s.c.) dose of daptomycin (50 mg/kg).

  • Endpoint: Survival monitored for 7 days. In some experiments, real-time, noninvasive tracking of infection was performed using bioluminescent bacteria.

Daptomycin: Murine Hematogenous Pulmonary Infection Model[4]
  • Animal Model: Mice.

  • Bacterial Strain: MRSA NUMR101.

  • Infection Route: Inoculation into the tail vein.

  • Treatment: Intraperitoneal (i.p.) administration of daptomycin (50 mg/kg) every 24 hours.

  • Endpoint: Survival observed for 10 days, and bacterial load in the lungs determined at specific time points.

Mechanism of Action

This compound: Inhibition of Protein Synthesis

This compound's primary mechanism of action against MRSA is the inhibition of ribosome formation, which subsequently halts protein synthesis in the bacteria.[5] RNA sequencing has revealed that this compound treatment leads to the up- and downregulation of numerous genes involved in ribosome synthesis.[1] Additionally, it may play a secondary role in inhibiting amino acid synthesis and reducing the expression of virulence factors.[5]

Daptomycin: Disruption of Cell Membrane Function

Daptomycin exerts its bactericidal effect through a calcium-dependent interaction with the bacterial cell membrane.[6][7] Its lipophilic tail inserts into the cell membrane, leading to the formation of ion channels. This causes a rapid efflux of potassium ions, resulting in membrane depolarization and the cessation of DNA, RNA, and protein synthesis, ultimately leading to bacterial cell death without lysis.[6][7]

Visualizations

Aspidinol_Mechanism This compound This compound Ribosome_Biogenesis Ribosome Biogenesis Genes This compound->Ribosome_Biogenesis Affects Expression Ribosome Ribosome Ribosome_Biogenesis->Ribosome Inhibits Formation Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Blocks Bacterial_Cell_Death Bacterial Cell Death Protein_Synthesis->Bacterial_Cell_Death Leads to Daptomycin_Mechanism Daptomycin Daptomycin Cell_Membrane Bacterial Cell Membrane Daptomycin->Cell_Membrane Binds in presence of Ca²⁺ Calcium Ca²⁺ Calcium->Daptomycin Ion_Channel Ion Channel Formation Cell_Membrane->Ion_Channel Inserts & Oligomerizes K_Efflux K⁺ Efflux Ion_Channel->K_Efflux Causes Membrane_Depolarization Membrane Depolarization K_Efflux->Membrane_Depolarization Leads to Macromolecule_Synthesis DNA, RNA, Protein Synthesis Inhibition Membrane_Depolarization->Macromolecule_Synthesis Inhibits Bacterial_Cell_Death Bacterial Cell Death Macromolecule_Synthesis->Bacterial_Cell_Death Results in Experimental_Workflow cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_endpoints Endpoint Analysis Infection Systemic MRSA Infection (Intraperitoneal Injection) Treatment_Group Treatment Group (e.g., this compound, Daptomycin) Infection->Treatment_Group Randomization Control_Group Control Group (Vehicle or Comparator) Infection->Control_Group Randomization Survival Monitor Survival Rate (Lethal Model) Treatment_Group->Survival Bacterial_Load Determine Bacterial Load (CFU) in Spleen, Lung, Liver (Non-Lethal Model) Treatment_Group->Bacterial_Load Control_Group->Survival Control_Group->Bacterial_Load

References

Comparative analysis of the cytotoxicity profiles of Aspidinol and other natural products

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vitro cytotoxicity of Aspidinol, a natural product isolated from Dryopteris fragrans, against various cancer cell lines. Its cytotoxic profile is compared with other natural compounds and established chemotherapeutic agents to offer a comprehensive overview for researchers, scientists, and drug development professionals. The data presented is supported by experimental findings from peer-reviewed studies.

Quantitative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and a selection of other natural products and standard chemotherapeutic drugs against various human cancer cell lines. The IC50 value represents the concentration of a compound that is required for 50% inhibition of cell growth in vitro.

CompoundCancer Cell LineIC50 Value (µM)
This compound A549 (Lung Carcinoma)2.73 - 24.14[1]
MCF7 (Breast Adenocarcinoma)2.73 - 24.14[1]
Aspidin BB HO-8910 (Ovarian Cancer)68.81 (24h), 25.79 (48h), 15.02 (72h)[2]
Dryofraterpene A A549 (Lung Carcinoma)2.84[3]
MCF7 (Breast Adenocarcinoma)1.58[3]
HepG2 (Hepatocellular Carcinoma)3.53[3]
HeLa (Cervical Cancer)1.65[3]
PC-3 (Prostate Cancer)4.62[3]
Paclitaxel A549 (Lung Carcinoma)>32 (3h), 9.4 (24h), 0.027 (120h)[4]
T47D (Breast Cancer)1.58[5]
MEL (Leukemia)0.0995
K562 (Leukemia)0.0427[6]
Doxorubicin MCF7 (Breast Adenocarcinoma)1.20[7]
T47D (Breast Cancer)0.202[5]
HeLa (Cervical Cancer)2.92[8]
HepG2 (Hepatocellular Carcinoma)12.2[8]
Vincristine (B1662923) A375 (Melanoma)0.12
L1210 (Murine Leukemia)0.01 - 0.1 (for 50% cell kill)[9]
CEM (Human Lymphoblastoid Leukemia)0.01 - 0.1 (for 50% growth reduction)[9]
Camptothecin MCF7 (Breast Adenocarcinoma)0.089[10]
HCC1419 (Breast Carcinoma)0.067[10]
HT29 (Colon Carcinoma)0.037 - 0.048[11]
SKOV3 (Ovarian Cancer)0.037 - 0.048[11]
Etoposide A549 (Lung Carcinoma)3.49 (72h)[12]
BEAS-2B (Normal Lung)2.10 (72h)[12]

Experimental Protocols

The cytotoxicity data presented in this guide are primarily derived from in vitro cell viability assays. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity, which is indicative of cell viability.

MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound, Paclitaxel) and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells with untreated cells and blank wells with only media are also included.

  • MTT Reagent Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan (B1609692) crystals.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solvent such as dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

Natural products exert their cytotoxic effects through various mechanisms, often by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.

This compound and related phloroglucinols have been shown to induce apoptosis and cell cycle arrest in cancer cells. For instance, Aspidin BB, a derivative from the same plant as this compound, induces apoptosis in human ovarian cancer cells through the mitochondrial pathway. This involves the downregulation of the anti-apoptotic protein Bcl-2 and upregulation of the pro-apoptotic protein Bax, leading to the release of cytochrome c and subsequent activation of caspases.[2]

Many natural products, including polyphenols and alkaloids, target critical signaling pathways such as:

  • PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. Its inhibition can lead to apoptosis.

  • MAPK Pathway: The mitogen-activated protein kinase pathway is involved in regulating cell growth, differentiation, and stress responses. Dysregulation of this pathway is common in cancer.

  • NF-κB Pathway: Nuclear factor-kappa B is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Its inhibition can sensitize cancer cells to cytotoxic agents.[7][12]

The diagram below illustrates a generalized signaling pathway for apoptosis induction, a common mechanism of action for many cytotoxic natural products.

apoptosis_pathway cluster_stimulus External/Internal Stimuli cluster_pathways Signaling Cascades cluster_mitochondria Mitochondrial Regulation cluster_caspase Caspase Cascade Natural Product Natural Product PI3K/Akt PI3K/Akt Natural Product->PI3K/Akt MAPK MAPK Natural Product->MAPK NF-κB NF-κB Natural Product->NF-κB Bcl-2 Bcl-2 PI3K/Akt->Bcl-2 Bax Bax PI3K/Akt->Bax MAPK->Bcl-2 MAPK->Bax NF-κB->Bcl-2 NF-κB->Bax Cytochrome c Cytochrome c Bcl-2->Cytochrome c Bax->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Generalized Apoptotic Signaling Pathway

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for determining the cytotoxicity of a compound using a cell-based assay like the MTT assay.

cytotoxicity_workflow cluster_setup Experiment Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate for 24h A->B C Add Serial Dilutions of Test Compound B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Add Solubilization Solution (e.g., DMSO) F->G H Measure Absorbance at 570 nm G->H I Calculate % Cell Viability H->I J Determine IC50 Value I->J

Experimental Workflow for Cytotoxicity Assay

References

Evaluating the Resistance Potential of Aspidinol in Staphylococcus aureus: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Aspidinol, a novel antimicrobial agent, and outlines a framework for evaluating the potential for Staphylococcus aureus to develop resistance to this compound. While direct experimental data on resistance development to this compound is not yet available in peer-reviewed literature, this document furnishes researchers with the necessary protocols and comparative context to initiate such critical investigations. We will compare the known attributes of this compound with established antistaphylococcal agents and provide detailed methodologies for key resistance assessment experiments.

This compound: An Overview of its Antimicrobial Activity

This compound, a phloroglucinol (B13840) derivative, has demonstrated significant antibacterial activity against a range of S. aureus strains, including methicillin-resistant S. aureus (MRSA).[1][2] Its primary mechanism of action is the inhibition of ribosomal formation, a crucial process for bacterial protein synthesis.[1][2] This mode of action is distinct from many commonly used antibiotics, suggesting a potential for efficacy against strains resistant to other drug classes.

Comparative Efficacy

In preclinical studies, this compound has shown efficacy comparable to or, in some instances, superior to vancomycin (B549263) and linezolid, two frontline antibiotics for treating serious S. aureus infections.

Compound Organism MIC (μg/mL) MBC (μg/mL) In Vivo Efficacy (Murine Sepsis Model)
This compound MSSA & MRSA0.25 - 20.5 - 4Comparable to vancomycin[1]
Vancomycin MRSA1 - 2-Standard of care
Linezolid MRSA1 - 4-Standard of care

Table 1: Comparative Antimicrobial Activity of this compound. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound against Methicillin-Susceptible S. aureus (MSSA) and Methicillin-Resistant S. aureus (MRSA) are presented alongside its in vivo efficacy in a murine sepsis model as compared to vancomycin.[1]

Framework for Evaluating Resistance Development

The emergence of antibiotic resistance is a critical factor in the long-term viability of any new antimicrobial agent. The following experimental protocols are standard methodologies used to assess the potential for resistance development.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

Objective: To determine the lowest concentration of this compound that inhibits visible growth (MIC) and the lowest concentration that results in microbial death (MBC) of S. aureus.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of S. aureus (e.g., ATCC 29213 for MSSA, ATCC 43300 for MRSA) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution: Prepare a two-fold serial dilution of this compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound in which there is no visible turbidity.

  • MBC Determination: Subculture aliquots from the wells with no visible growth onto antibiotic-free agar (B569324) plates. The MBC is the lowest concentration that shows a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Serial Passage (In Vitro Evolution)

Objective: To assess the potential for S. aureus to develop resistance to this compound through continuous exposure to sub-lethal concentrations.

Protocol:

  • Initial MIC: Determine the baseline MIC of this compound for the selected S. aureus strain.

  • Sub-inhibitory Exposure: Inoculate a culture of S. aureus into a broth containing this compound at a concentration of 0.5x MIC.

  • Incubation and Passage: Incubate the culture for 24 hours at 37°C. The following day, use this culture to inoculate a new series of two-fold dilutions of this compound to determine the new MIC.

  • Repeat Passages: The culture from the well containing the highest concentration of this compound that still permits growth (the new sub-MIC) is used to inoculate the next day's MIC assay.

  • Duration: This process is repeated daily for a predetermined period (e.g., 15-30 days).

  • Analysis: Monitor the fold-change in MIC over time. A significant and steady increase in MIC suggests the development of resistance.

Spontaneous Mutation Frequency

Objective: To determine the frequency at which spontaneous mutations conferring resistance to this compound arise in a population of S. aureus.

Protocol:

  • Culture Preparation: Grow a large population of S. aureus (e.g., 10^9 to 10^10 CFU) in antibiotic-free broth.

  • Plating on Selective Media: Plate the concentrated bacterial culture onto agar plates containing this compound at a concentration of 4x, 8x, and 16x the baseline MIC.

  • Enumeration of Total Viable Count: Perform serial dilutions of the initial culture and plate on non-selective agar to determine the total number of viable bacteria.

  • Incubation: Incubate all plates at 37°C for 48-72 hours.

  • Calculation of Mutation Frequency: The frequency of resistance is calculated by dividing the number of colonies that grow on the antibiotic-containing plates by the total number of viable bacteria plated.

  • Confirmation of Resistance: Pick resistant colonies and re-determine their MIC to confirm the resistant phenotype.

Visualizing Experimental Workflows and Mechanisms

To aid in the conceptualization of these experimental processes and the known mechanism of this compound, the following diagrams are provided.

Experimental_Workflow_for_Resistance_Evaluation cluster_mic MIC/MBC Determination cluster_serial Serial Passage Experiment cluster_freq Frequency of Resistance Assay mic_start Prepare S. aureus Inoculum mic_dilute Serial Dilution of this compound mic_start->mic_dilute mic_inoculate Inoculate Microtiter Plate mic_dilute->mic_inoculate mic_incubate Incubate 18-24h mic_inoculate->mic_incubate mic_read Determine MIC mic_incubate->mic_read mbc_plate Plate on Agar mic_read->mbc_plate mbc_read Determine MBC mbc_plate->mbc_read sp_start Determine Initial MIC sp_expose Expose to 0.5x MIC sp_start->sp_expose sp_incubate Incubate 24h sp_expose->sp_incubate sp_passage Determine New MIC sp_incubate->sp_passage sp_repeat Repeat for 15-30 Days sp_passage->sp_repeat sp_repeat->sp_expose fr_start Grow Large S. aureus Culture fr_plate_selective Plate on this compound Agar (4x, 8x, 16x MIC) fr_start->fr_plate_selective fr_plate_nonselective Plate on Non-selective Agar fr_start->fr_plate_nonselective fr_incubate Incubate 48-72h fr_plate_selective->fr_incubate fr_plate_nonselective->fr_incubate fr_count Count Colonies fr_incubate->fr_count fr_calc Calculate Mutation Frequency fr_count->fr_calc

Figure 1. Experimental workflow for evaluating resistance potential.

Aspidinol_Mechanism_of_Action cluster_cell This compound This compound Ribosome Ribosome Formation This compound->Ribosome Inhibition Inhibition This compound->Inhibition Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Bacterial_Death Bacterial Death Protein_Synthesis->Bacterial_Death Bacterial_Cell S. aureus Cell Inhibition->Ribosome Leads_to_Inhibition Leads to Inhibition

Figure 2. Mechanism of action of this compound in S. aureus.

Resistance_Comparison_Framework cluster_params Resistance Potential Parameters This compound This compound MIC_Fold_Change Fold-change in MIC (Serial Passage) This compound->MIC_Fold_Change Mutation_Frequency Spontaneous Mutation Frequency This compound->Mutation_Frequency Resistance_Mechanism Mechanism of Resistance (e.g., Target Modification, Efflux) This compound->Resistance_Mechanism Cross_Resistance Cross-resistance Profile This compound->Cross_Resistance Vancomycin Vancomycin Vancomycin->MIC_Fold_Change Vancomycin->Mutation_Frequency Vancomycin->Resistance_Mechanism Vancomycin->Cross_Resistance Linezolid Linezolid Linezolid->MIC_Fold_Change Linezolid->Mutation_Frequency Linezolid->Resistance_Mechanism Linezolid->Cross_Resistance Other_Antibiotics Other Comparators Other_Antibiotics->MIC_Fold_Change Other_Antibiotics->Mutation_Frequency Other_Antibiotics->Resistance_Mechanism Other_Antibiotics->Cross_Resistance

Figure 3. Logical framework for comparing resistance potential.

Conclusion and Future Directions

This compound presents a promising profile as a novel anti-staphylococcal agent with a mechanism of action that may circumvent existing resistance pathways. However, a thorough evaluation of its potential for resistance development is a critical next step in its preclinical assessment. The experimental framework provided in this guide offers a standardized approach to generating the necessary data. Future studies should focus on conducting serial passage and spontaneous mutation frequency experiments with this compound against a panel of clinically relevant S. aureus strains. Furthermore, whole-genome sequencing of any resistant mutants that arise will be crucial for elucidating the genetic basis of resistance and predicting potential cross-resistance with other antibiotics. Such data will be invaluable for the continued development of this compound as a potential therapeutic for challenging S. aureus infections.

References

Aspidinol and Vancomycin: A Comparative Analysis of their Anti-MRSA Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

A new study reveals that aspidinol, a natural compound, exhibits potent antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA) comparable to the frontline antibiotic vancomycin (B549263), but through a distinct mechanism of action. While vancomycin directly targets the bacterial cell wall, this compound's primary mode of action is the inhibition of ribosomal synthesis, with secondary effects on amino acid synthesis and the reduction of virulence factors.[1][2] This fundamental difference in their mechanisms presents a significant finding for researchers and drug development professionals in the ongoing battle against antibiotic-resistant bacteria.

This guide provides a detailed comparison of this compound and vancomycin, focusing on their effects on MRSA, supported by experimental data and methodologies.

Comparative Efficacy Against MRSA

This compound has demonstrated significant in vitro and in vivo activity against MRSA, with a minimum inhibitory concentration (MIC) of 2 μg/mL.[1][2] In a lethal septicemic mouse model, a 50 mg/kg dose of this compound provided significant protection from mortality, an effect comparable to the same dose of vancomycin.[1][2] Furthermore, in a non-lethal septicemic mouse model, both this compound and vancomycin significantly reduced the bacterial load in the spleen, lung, and liver.[1][2]

CompoundMinimum Inhibitory Concentration (MIC) against MRSAIn Vivo Efficacy (Lethal Septicemic Mouse Model)
This compound2 μg/mL[1][2]Significant protection at 50 mg/kg[1][2]
VancomycinNot explicitly stated in the provided this compound study, but is a standard anti-MRSA drug.[3]Significant protection at 50 mg/kg[1][2]

Mechanism of Action: A Tale of Two Targets

The primary difference between this compound and vancomycin lies in their cellular targets within MRSA.

Vancomycin: The Cell Wall Inhibitor

Vancomycin, a glycopeptide antibiotic, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][4][5] It specifically binds to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the peptidoglycan precursors.[4][5][6] This binding physically obstructs the transglycosylation and transpeptidation reactions catalyzed by penicillin-binding proteins (PBPs), which are essential for cross-linking the peptidoglycan chains.[5][7] The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[7]

Vancomycin_Mechanism cluster_cell_wall MRSA Cell Wall Synthesis cluster_vancomycin Vancomycin Action Lipid_II Lipid II (Peptidoglycan Precursor) with D-Ala-D-Ala terminus Growing_Peptidoglycan Growing Peptidoglycan Chain Lipid_II->Growing_Peptidoglycan Transglycosylation Inhibition Inhibition of Cross-linking Lipid_II->Inhibition PBP Penicillin-Binding Protein (PBP) (Transpeptidase) Growing_Peptidoglycan->PBP binds to Cross_linked_Peptidoglycan Cross-linked Peptidoglycan (Stable Cell Wall) PBP->Cross_linked_Peptidoglycan catalyzes cross-linking PBP->Inhibition Vancomycin Vancomycin Vancomycin->Lipid_II binds to D-Ala-D-Ala Cell_Lysis Cell Lysis Inhibition->Cell_Lysis

Diagram 1: Mechanism of action of vancomycin on the MRSA cell wall.
This compound: The Ribosome Inhibitor

In contrast to vancomycin, RNA-sequencing and RT-PCR experiments have revealed that this compound's primary mechanism of killing S. aureus is the inhibition of ribosome formation.[2] This disruption of protein synthesis is a fundamentally different antibacterial strategy. Additionally, this compound treatment leads to the inhibition of amino acid synthesis and a reduction in the expression of virulence factors, which likely contribute to its overall therapeutic effect.[2]

Aspidinol_Mechanism cluster_bacterial_cell MRSA Cellular Processes cluster_this compound This compound Action Ribosome_Formation Ribosome Formation Protein_Synthesis Protein Synthesis Ribosome_Formation->Protein_Synthesis Inhibition_Ribosome Inhibition Ribosome_Formation->Inhibition_Ribosome Bacterial_Survival Bacterial Survival and Pathogenesis Protein_Synthesis->Bacterial_Survival Amino_Acid_Synthesis Amino Acid Synthesis Amino_Acid_Synthesis->Protein_Synthesis Inhibition_Amino_Acid Inhibition Amino_Acid_Synthesis->Inhibition_Amino_Acid Virulence_Factor_Expression Virulence Factor Expression Virulence_Factor_Expression->Bacterial_Survival Reduction_Virulence Reduction Virulence_Factor_Expression->Reduction_Virulence This compound This compound This compound->Ribosome_Formation inhibits This compound->Amino_Acid_Synthesis inhibits This compound->Virulence_Factor_Expression reduces Cell_Death Bacterial Cell Death Inhibition_Ribosome->Cell_Death Inhibition_Amino_Acid->Cell_Death Reduction_Virulence->Cell_Death

Diagram 2: Primary mechanism of action of this compound in MRSA.

Experimental Protocols

The following are summaries of the key experimental methodologies used to determine the efficacy and mechanism of action of this compound and vancomycin.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay
  • Bacterial Strains and Culture: Clinical isolates of MRSA are grown in appropriate broth media (e.g., Mueller-Hinton Broth).

  • Drug Dilution: A serial dilution of the test compound (this compound or vancomycin) is prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the drug that completely inhibits visible bacterial growth.

  • MBC Determination: Aliquots from the wells showing no growth are plated on agar (B569324) plates. The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.

In Vivo Septicemic Mouse Model
  • Animal Model: Mice are used as the in vivo model.

  • Infection: A lethal or non-lethal dose of a clinical MRSA strain is administered to the mice, typically via intraperitoneal injection.

  • Treatment: The mice are treated with the test compound (e.g., this compound or vancomycin at a specific dose) or a vehicle control, usually administered intravenously. Treatment is typically given for a set number of days.

  • Monitoring (Lethal Model): The survival of the mice is monitored over a period of several days.

  • Bacterial Load Determination (Non-lethal Model): After the treatment period, the mice are euthanized, and organs such as the spleen, liver, and lungs are harvested, homogenized, and plated to determine the number of viable bacterial colonies (CFUs).

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis cluster_mechanism Mechanism of Action Determination MIC_MBC MIC/MBC Assay RNA_Seq RNA-Sequencing MIC_MBC->RNA_Seq Determine Sub-inhibitory Concentrations Gene_Expression_Analysis Differential Gene Expression Analysis RNA_Seq->Gene_Expression_Analysis RT_PCR RT-PCR RT_PCR->Gene_Expression_Analysis Septicemic_Mouse_Model Septicemic Mouse Model Survival_Analysis Survival Analysis (Lethal Model) Septicemic_Mouse_Model->Survival_Analysis Bacterial_Load_Analysis Bacterial Load in Organs (Non-lethal Model) Septicemic_Mouse_Model->Bacterial_Load_Analysis Pathway_Analysis Pathway Analysis Gene_Expression_Analysis->Pathway_Analysis Primary_Target_Identification Identification of Primary Cellular Target Pathway_Analysis->Primary_Target_Identification

Diagram 3: Experimental workflow for assessing antibacterial activity and mechanism of action.

Conclusion

This compound presents a promising alternative to existing antibiotics for the treatment of MRSA infections. Its potent antibacterial activity, comparable to that of vancomycin, combined with a distinct mechanism of action targeting ribosomal synthesis, makes it a valuable candidate for further drug development. The inhibition of protein synthesis, rather than cell wall synthesis, may offer advantages in combating certain types of antibiotic resistance and could potentially be used in combination therapies. Further research is warranted to fully elucidate the therapeutic potential of this compound and its derivatives.

References

A comparative transcriptomic analysis of MRSA treated with Aspidinol and vancomycin

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Methicillin-resistant Staphylococcus aureus (MRSA) presents a formidable challenge in clinical settings, necessitating the exploration of novel therapeutic agents. This guide provides a comparative analysis of Aspidinol, a promising natural compound, and Vancomycin (B549263), a standard-of-care antibiotic, on their transcriptomic impact on MRSA. This analysis is based on experimental data from peer-reviewed studies, offering insights into their distinct mechanisms of action and potential therapeutic applications.

Performance Comparison: In Vitro and In Vivo Efficacy

This compound has demonstrated significant antibacterial activity against MRSA, comparable to that of vancomycin.[1][2] In vitro studies have established a minimum inhibitory concentration (MIC) for this compound at 2 μg/mL against MRSA.[1][2] Furthermore, in vivo studies using a lethal septicemic mouse model showed that a 50 mg/kg dose of either this compound or vancomycin offered significant protection against mortality.[1][2]

ParameterThis compoundVancomycinReference
Minimum Inhibitory Concentration (MIC) 2 μg/mLNot explicitly stated in the provided this compound study, but generally effective against susceptible MRSA.[1][2]
In Vivo Efficacy (Lethal Sepsis Model) Significant protection at 50 mg/kgSignificant protection at 50 mg/kg[1][2]

Transcriptomic Impact: A Tale of Two Mechanisms

While both this compound and Vancomycin are effective against MRSA, their underlying mechanisms of action, as revealed by transcriptomic analysis, are distinct.

This compound: Targeting Protein Synthesis and Virulence

RNA sequencing (RNA-seq) of MRSA treated with this compound revealed a primary mechanism targeting the machinery of protein synthesis.[1][2] A significant number of genes involved in ribosome synthesis were both up- and downregulated, suggesting an inhibition of this crucial cellular process.[1] This disruption of protein production is a key factor in this compound's bactericidal activity.

Secondary effects observed in the transcriptome include the inhibition of amino acid synthesis and a reduction in the expression of virulence factors.[1][2] Specifically, genes encoding for exfoliative toxin (eta) and IgG-binding protein (sbi) were significantly downregulated.[1] This suggests that this compound not only kills MRSA but may also attenuate its pathogenic capabilities.

Vancomycin: Disrupting Cell Wall Integrity

Vancomycin, a glycopeptide antibiotic, is well-established to inhibit the synthesis of the bacterial cell wall.[3][4][5] Transcriptomic studies of vancomycin-treated MRSA consistently show the upregulation of genes involved in the cell wall stress response.[6] A key indicator of this is the increased expression of the vraSR operon, a two-component regulatory system that senses and responds to cell wall damage.[7][8] This response is a direct consequence of vancomycin's interference with peptidoglycan synthesis.

The following table summarizes the key differences in the transcriptomic responses of MRSA to this compound and Vancomycin. It is important to note that this is a comparative synthesis from different studies, and direct head-to-head transcriptomic data is not yet available.

Cellular ProcessThis compound-Treated MRSAVancomycin-Treated MRSA
Primary Target Ribosome/Protein SynthesisCell Wall Synthesis
Key Upregulated Genes Genes involved in ribosome synthesis (stress response)Cell wall stress response genes (e.g., vraSR)
Key Downregulated Genes Amino acid synthesis pathways, Virulence factors (e.g., eta, sbi)Varies, but generally reflects a shift in metabolic priorities to cope with cell wall stress.
Overall Mechanism Inhibition of protein synthesis, leading to bacterial cell death, and reduction of virulence.Inhibition of peptidoglycan synthesis, leading to a weakened cell wall and subsequent lysis.

Signaling Pathways and Experimental Workflow

To visualize the distinct mechanisms of action and the process of a comparative transcriptomic analysis, the following diagrams are provided.

Aspidinol_Mechanism This compound This compound Ribosome Ribosome This compound->Ribosome Inhibits Amino_Acid_Synthesis Amino Acid Synthesis This compound->Amino_Acid_Synthesis Inhibits Virulence_Factors Virulence Factors (e.g., eta, sbi) This compound->Virulence_Factors Downregulates Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Bacterial_Cell_Death Bacterial Cell Death Protein_Synthesis->Bacterial_Cell_Death Leads to Amino_Acid_Synthesis->Bacterial_Cell_Death Contributes to

Caption: Mechanism of action of this compound against MRSA.

Vancomycin_Mechanism Vancomycin Vancomycin Peptidoglycan_Synthesis Peptidoglycan Synthesis Vancomycin->Peptidoglycan_Synthesis Inhibits Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Cell_Wall_Stress_Response Cell Wall Stress Response (vraSR upregulation) Peptidoglycan_Synthesis->Cell_Wall_Stress_Response Triggers Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Weakens, leading to Transcriptomic_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase MRSA_Culture MRSA Culture Treatment Treatment Groups (Control, this compound, Vancomycin) MRSA_Culture->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction RNA_Seq RNA Sequencing RNA_Extraction->RNA_Seq Data_Processing Data Processing & Quality Control RNA_Seq->Data_Processing Differential_Expression Differential Gene Expression Analysis Data_Processing->Differential_Expression Pathway_Analysis Pathway & Functional Enrichment Analysis Differential_Expression->Pathway_Analysis Comparison Comparative Transcriptomic Profile Pathway_Analysis->Comparison Comparative Analysis

References

Aspidinol: A Comparative Analysis of Cross-Resistance with Ribosome-Targeting Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Aspidinol and its potential for cross-resistance with other well-established ribosome-targeting antibiotics. This compound, a natural compound extracted from Dryopteris fragrans, has demonstrated significant antibacterial activity, particularly against multi-drug-resistant Staphylococcus aureus (MRSA).[1][2] Its unique mechanism of action, which involves the inhibition of ribosome formation, sets it apart from many conventional antibiotics that target ribosome function.[1][2] This distinction is central to understanding its cross-resistance profile.

Executive Summary

Current research indicates that this compound's primary antibacterial strategy is to disrupt the synthesis and assembly of ribosomes, the cellular machinery responsible for protein production.[1][2] This mechanism is fundamentally different from that of major classes of ribosome-targeting antibiotics such as macrolides, tetracyclines, aminoglycosides, and oxazolidinones, which typically bind to the mature 30S or 50S ribosomal subunits to inhibit various stages of protein synthesis.[3]

Due to this unique mechanism, the potential for cross-resistance between this compound and other ribosome-targeting antibiotics is hypothesized to be low. Cross-resistance often arises when antibiotics share a common binding site or are affected by the same resistance mechanisms, such as target site modification or efflux pumps.[4][5] As this compound targets the ribosome formation pathway, it is less likely to be affected by resistance mechanisms that have evolved to counteract antibiotics targeting the functional ribosome. However, it is crucial to note that no direct experimental studies on the cross-resistance of this compound with other ribosome-targeting antibiotics have been published to date. The following comparisons are therefore based on theoretical considerations of their distinct mechanisms of action.

Data Presentation: Minimum Inhibitory Concentrations (MIC)

The following table summarizes the known Minimum Inhibitory Concentration (MIC) values of this compound against various strains of Staphylococcus aureus, including methicillin-sensitive (MSSA) and methicillin-resistant (MRSA) isolates.[1] For a comparative context, typical MIC ranges for other ribosome-targeting antibiotics against S. aureus are also provided, although direct cross-resistance testing has not been performed.

Antibiotic ClassAntibioticOrganismMIC Range (µg/mL)
Phloroglucinol Derivative This compound S. aureus (MSSA & MRSA clinical isolates)0.25 - 2 [1]
MacrolideErythromycinS. aureus0.25 - >128
LincosamideClindamycinS. aureus0.06 - >64
TetracyclineTetracyclineS. aureus0.25 - 64
OxazolidinoneLinezolid (B1675486)S. aureus0.5 - 8
AminoglycosideGentamicinS. aureus0.12 - 128

Note: The MIC ranges for antibiotics other than this compound are generalized from various sources and can vary significantly based on the specific strain and resistance mechanisms present.

Mechanistic Comparison and Cross-Resistance Potential

The potential for cross-resistance is largely determined by the antibiotic's mechanism of action and the resistance mechanisms developed by bacteria.

dot

cluster_0 Ribosome Biogenesis & Function cluster_1 Antibiotic Targets cluster_2 Resistance Mechanisms Ribosomal Proteins & rRNA Ribosomal Proteins & rRNA Ribosome Assembly Ribosome Assembly Ribosomal Proteins & rRNA->Ribosome Assembly Components Mature Ribosome (70S) Mature Ribosome (70S) Ribosome Assembly->Mature Ribosome (70S) Formation Protein Synthesis Protein Synthesis Mature Ribosome (70S)->Protein Synthesis Function Target Site Modification Target Site Modification This compound This compound This compound->Ribosome Assembly Inhibits Other Ribosome-Targeting Antibiotics Macrolides, Tetracyclines, Aminoglycosides, Oxazolidinones Other Ribosome-Targeting Antibiotics->Mature Ribosome (70S) Inhibits Efflux Pumps Efflux Pumps Target Site Modification->Mature Ribosome (70S) Affects binding of Efflux Pumps->Other Ribosome-Targeting Antibiotics Removes Enzymatic Inactivation Enzymatic Inactivation

Caption: Conceptual diagram of antibiotic targets.

This compound

This compound appears to inhibit the formation of ribosomes.[1][2] RNA-seq analysis of this compound-treated MRSA showed significant downregulation of genes encoding ribosomal proteins, which are essential for the assembly of both the 30S and 50S subunits.[1] This disruption of the biogenesis pathway ultimately leads to a depletion of functional ribosomes, thereby halting protein synthesis and leading to bacterial cell death.[1]

Other Ribosome-Targeting Antibiotics
  • Macrolides (e.g., Erythromycin), Lincosamides (e.g., Clindamycin), and Streptogramins: These antibiotics bind to the 50S ribosomal subunit, typically within the polypeptide exit tunnel, thereby obstructing the path of the growing polypeptide chain.[3]

  • Tetracyclines: These bind to the 30S ribosomal subunit and interfere with the binding of aminoacyl-tRNA to the A-site, preventing the addition of new amino acids to the nascent peptide.[3]

  • Aminoglycosides (e.g., Gentamicin): These also target the 30S subunit, but their binding can cause misreading of the mRNA codon, leading to the synthesis of non-functional proteins.[3]

  • Oxazolidinones (e.g., Linezolid): These bind to the 50S subunit at the peptidyl transferase center and prevent the formation of the initiation complex, a crucial first step in protein synthesis.[6]

Implications for Cross-Resistance

Given that this compound acts on the ribosome assembly process, it is unlikely to be affected by the most common resistance mechanisms that target functional ribosomes. For instance, mutations in the 23S rRNA that confer resistance to macrolides or linezolid by altering their binding sites on the mature 50S subunit should not affect the activity of this compound.[5][6] Similarly, efflux pumps that actively remove tetracyclines from the cell would not be expected to recognize or act on this compound if its primary site of action is related to the regulation of ribosomal protein gene expression.[3]

Experimental Protocols

To empirically determine the cross-resistance profile of this compound, a series of standardized microbiological assays would be required. The following are detailed protocols for key experiments.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

  • Materials:

    • Mueller-Hinton Broth (MHB)

    • 96-well microtiter plates

    • Bacterial strains of interest (e.g., MRSA, MSSA, and strains with known resistance to other ribosome-targeting antibiotics)

    • This compound and other antibiotics (stock solutions)

    • Spectrophotometer

    • Incubator

  • Procedure:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in sterile saline, then dilute it in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

    • In a 96-well plate, perform serial two-fold dilutions of each antibiotic in MHB to obtain a range of concentrations.

    • Inoculate each well with the bacterial suspension. Include a growth control well (bacteria without antibiotic) and a sterility control well (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the antibiotic at which there is no visible turbidity (growth).

Kirby-Bauer Disk Diffusion Susceptibility Test

This is a qualitative method to assess the susceptibility of bacteria to antibiotics.

  • Materials:

    • Mueller-Hinton Agar (B569324) (MHA) plates

    • Sterile cotton swabs

    • Antibiotic-impregnated paper disks (including a custom-made this compound disk)

    • Bacterial inoculum (0.5 McFarland standard)

    • Incubator

    • Ruler or calipers

  • Procedure:

    • Dip a sterile swab into the standardized bacterial inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure confluent growth.

    • Allow the plate to dry for a few minutes.

    • Aseptically place the antibiotic disks on the agar surface, ensuring they are spaced far enough apart to prevent overlapping zones of inhibition.

    • Gently press the disks to ensure complete contact with the agar.

    • Invert the plates and incubate at 37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition (the area of no growth) around each disk in millimeters.

    • Interpret the results as susceptible, intermediate, or resistant based on standardized charts (a chart would need to be developed for this compound).

Bacterial Growth Curve Analysis

This assay provides a dynamic view of the effect of an antibiotic on bacterial growth over time.

  • Materials:

    • Growth medium (e.g., Tryptic Soy Broth)

    • Bacterial culture

    • Antibiotics at various concentrations (e.g., sub-MIC, MIC, and supra-MIC)

    • Spectrophotometer

    • Shaking incubator

  • Procedure:

    • Inoculate flasks of growth medium with an overnight bacterial culture to a starting optical density (OD) at 600 nm of approximately 0.05.

    • Add the desired concentrations of the antibiotics to the respective flasks. Include a no-antibiotic control.

    • Incubate the flasks at 37°C with shaking.

    • At regular intervals (e.g., every hour for 24 hours), remove an aliquot from each flask and measure the OD600.

    • Plot the OD600 values against time to generate growth curves for each condition.

Mandatory Visualizations

dot

cluster_setup Experimental Setup cluster_mic MIC Determination cluster_disk Disk Diffusion Assay cluster_growth Growth Curve Analysis cluster_analysis Data Analysis & Interpretation start Select Bacterial Strains (e.g., MRSA, MSSA, resistant strains) prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) start->prep_inoculum serial_dilute Serial Dilution of Antibiotics (this compound & Comparators) prep_inoculum->serial_dilute lawn_culture Create Lawn Culture on MHA Plates prep_inoculum->lawn_culture inoculate_flasks Inoculate Flasks with Bacteria & Antibiotics prep_inoculum->inoculate_flasks inoculate_mic Inoculate 96-well Plates serial_dilute->inoculate_mic incubate_mic Incubate 18-24h at 37°C inoculate_mic->incubate_mic read_mic Read MICs (Visual Inspection) incubate_mic->read_mic analyze Compare MICs, Zone Diameters, and Growth Inhibition Patterns read_mic->analyze place_disks Place Antibiotic Disks lawn_culture->place_disks incubate_disk Incubate 18-24h at 37°C place_disks->incubate_disk measure_zones Measure Zones of Inhibition incubate_disk->measure_zones measure_zones->analyze incubate_growth Incubate with Shaking at 37°C inoculate_flasks->incubate_growth measure_od Measure OD600 at Time Intervals incubate_growth->measure_od plot_curves Plot Growth Curves measure_od->plot_curves plot_curves->analyze conclusion Determine Cross-Resistance Profile analyze->conclusion

Caption: Experimental workflow for cross-resistance studies.

Conclusion

This compound presents a promising antibacterial profile, particularly against challenging pathogens like MRSA. Its mechanism of inhibiting ribosome formation is a significant departure from that of currently available ribosome-targeting antibiotics. This mechanistic uniqueness strongly suggests a low potential for cross-resistance with antibiotics that target the function of the mature ribosome. However, this remains a hypothesis that must be confirmed through rigorous experimental testing. The protocols outlined in this guide provide a framework for conducting such crucial cross-resistance studies. Further research into the precise molecular target of this compound within the ribosome biogenesis pathway will be invaluable for understanding its full therapeutic potential and for the future development of novel antibiotics that can circumvent existing resistance mechanisms.

References

A Comparative Analysis of Aspidinol's Antibacterial Efficacy Against Clinical MRSA Isolates

Author: BenchChem Technical Support Team. Date: December 2025

Aspidinol, a natural compound extracted from Dryopteris fragrans (L.) Schott, has demonstrated significant antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA)[1][2]. This guide provides a comparative overview of this compound's performance against MRSA, particularly focusing on clinical isolates, and contextualizes its efficacy with established antibiotics such as vancomycin (B549263) and linezolid. The data presented is derived from in vitro and in vivo studies, offering a comprehensive look at its potential as an anti-MRSA agent.

I. Comparative Efficacy: In Vitro Studies

This compound exhibits potent bactericidal activity against both Methicillin-sensitive Staphylococcus aureus (MSSA) and MRSA. The minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) against various clinical isolates highlight its effectiveness.

Table 1: In Vitro Susceptibility of S. aureus Strains to this compound

Strain DescriptionNumber of IsolatesMIC Range (μg/mL)MBC Range (μg/mL)
Clinical MSSA Isolates100.25 - 10.5 - 2
Clinical MRSA Isolates250.5 - 21 - 4
ATCC 25923 (MSSA)10.51
ATCC 33591 (MRSA)124

Source: Adapted from Hua et al., 2018.[1]

Time-kill assays reveal that this compound's bactericidal effect is comparable to that of vancomycin and linezolid, achieving a significant reduction in bacterial viability over a 24-hour period.[1]

II. Comparative Efficacy: In Vivo Studies

The therapeutic potential of this compound has been validated in murine models of MRSA infection, where its performance was comparable to vancomycin, a standard-of-care antibiotic for MRSA infections.

Table 2: In Vivo Efficacy of this compound vs. Vancomycin in a Lethal Septicemic MRSA Mouse Model

Treatment Group (Dose)Survival Rate (5 days)
Vehicle Control0%
This compound (25 mg/kg)~80%
Vancomycin (25 mg/kg)~80%
This compound (50 mg/kg)Significant Protection
Vancomycin (50 mg/kg)Significant Protection

Source: Adapted from Hua et al., 2018.[1][2]

In a non-lethal septicemic mouse model, both this compound and vancomycin (at 25 mg/kg) resulted in a significant reduction in the bacterial load in the spleen, lungs, and liver compared to the control group.[1][2][3]

III. Mechanism of Action

RNA sequencing and RT-PCR analyses have elucidated this compound's primary mechanism of action against MRSA. The study revealed that this compound's bactericidal effects are mainly due to the inhibition of ribosome formation.[1][2] Secondary mechanisms include the disruption of amino acid synthesis and the reduction of virulence factors.[1][2]

Proposed Mechanism of Action for this compound in MRSA This compound This compound Ribosome Ribosome Synthesis This compound->Ribosome Inhibits (Primary) AminoAcid Amino Acid Synthesis This compound->AminoAcid Inhibits Virulence Virulence Factor Production This compound->Virulence Reduces CellDeath Bacterial Cell Death Ribosome->CellDeath Leads to AminoAcid->CellDeath Contributes to Virulence->CellDeath Contributes to Workflow for In Vivo Efficacy Testing cluster_prep Preparation cluster_infection Infection & Treatment cluster_outcome Outcome Assessment Culture Grow MRSA Culture Inoculum Prepare Inoculum (e.g., 2.95 x 10^9 CFU/mouse) Culture->Inoculum Infect Infect Mice (i.p.) Inoculum->Infect Treatment Administer Treatment (i.v.) (this compound, Vancomycin, Vehicle) Daily for 5-6 Days Infect->Treatment Monitor Monitor Survival (Lethal Model) Treatment->Monitor Harvest Harvest Organs (Non-lethal Model) Treatment->Harvest CFU Determine Bacterial Load (CFU/organ) Harvest->CFU

References

Aspidinol's Synergistic Power: A New Frontier in Combating Beta-Lactam Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of existing research highlights the significant potential of aspidinol, a natural phloroglucinol (B13840) derivative, to work synergistically with beta-lactam antibiotics, offering a promising strategy in the fight against resistant bacterial infections, particularly Methicillin-resistant Staphylococcus aureus (MRSA). This guide provides an in-depth comparison of this compound's activity, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Restoring Efficacy to Beta-Lactams

The primary challenge in treating MRSA infections is its resistance to conventional beta-lactam antibiotics. Research has demonstrated that this compound, when used in combination with the beta-lactam antibiotic oxacillin (B1211168), can dramatically restore its efficacy against MRSA.[1] This synergistic relationship is a critical area of investigation as it could lead to the development of novel combination therapies that breathe new life into our existing antibiotic arsenal.

A key study investigated the antibacterial activity of this compound against a standard MRSA strain (ATCC 33591) and clinical isolates.[1] this compound on its own showed potent bactericidal activity with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 2 μg/mL against MRSA.[1] However, the most striking finding was its effect when combined with oxacillin.

Quantitative Analysis of Synergy

The synergistic effect of this compound with oxacillin was quantified by observing the reduction in the MIC of oxacillin required to inhibit the growth of MRSA.

CompoundOrganismMIC Alone (μg/mL)MIC in Combination (μg/mL)
OxacillinMRSA (ATCC 33591)1280.5 (with 1 μg/mL this compound)
This compoundMRSA (ATCC 33591)2-

Unraveling the Mechanism of Synergy

The synergistic activity of this compound is attributed to its ability to downregulate the expression of genes responsible for beta-lactam resistance in MRSA.[1] This mechanism effectively dismantles the bacteria's primary defense against beta-lactam antibiotics.

Mechanism of Action: this compound and Beta-Lactam Synergy

SynergyMechanism cluster_inhibition Synergistic Inhibition This compound This compound Resistance_Genes β-Lactam Resistance Genes (mecA, mecI, mecR1, blaZ, blaR1) This compound->Resistance_Genes downregulates expression PBP2a Penicillin-Binding Protein 2a (PBP2a) Resistance_Genes->PBP2a encodes Cell_Wall Bacterial Cell Wall Synthesis PBP2a->Cell_Wall enables Beta_Lactam β-Lactam Antibiotic (e.g., Oxacillin) Beta_Lactam->PBP2a ineffective against Beta_Lactam->Cell_Wall inhibits Beta_Lactam->Cell_Wall inhibition enhanced Bacterial_Cell MRSA Cell Cell_Wall->Bacterial_Cell maintains integrity

Caption: Proposed mechanism of this compound's synergistic activity with beta-lactam antibiotics against MRSA.

This compound treatment has been shown to significantly reduce the expression of key resistance genes, including mecA, which codes for the alternative penicillin-binding protein 2a (PBP2a) that has a low affinity for beta-lactam antibiotics.[1] By suppressing the production of PBP2a and other resistance-related proteins, this compound renders the MRSA cell susceptible to the action of beta-lactam antibiotics, which can then effectively inhibit cell wall synthesis, leading to bacterial cell death.

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound and oxacillin, both alone and in combination, was determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: A bacterial suspension of the MRSA strain is prepared and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in Mueller-Hinton Broth (MHB).

  • Serial Dilutions: Two-fold serial dilutions of this compound and oxacillin are prepared in a 96-well microtiter plate. For combination testing, a fixed sub-inhibitory concentration of this compound (e.g., 1 μg/mL) is added to wells containing serial dilutions of oxacillin.

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.

  • Reading Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Time-Kill Assay

Time-kill assays are performed to assess the bactericidal activity of the combination over time.

  • Preparation of Cultures: An overnight culture of MRSA is diluted in fresh MHB and grown to the early logarithmic phase.

  • Drug Exposure: The bacterial culture is then treated with this compound alone, oxacillin alone, and the combination of this compound and oxacillin at specific concentrations (e.g., their respective MICs or multiples thereof). A growth control without any antimicrobial agent is also included.

  • Sampling and Plating: Aliquots are withdrawn from each culture at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours). The samples are serially diluted and plated on Mueller-Hinton Agar (MHA).

  • Colony Counting: The plates are incubated at 37°C for 24 hours, after which the number of viable colonies is counted to determine the CFU/mL at each time point. A synergistic effect is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent.

Experimental Workflow for Synergy Testing

ExperimentalWorkflow cluster_prep Preparation cluster_assays Synergy Assays cluster_analysis Data Analysis Bacterial_Culture MRSA Culture MIC_Assay MIC Determination (Broth Microdilution) Bacterial_Culture->MIC_Assay Checkerboard_Assay Checkerboard Assay (FIC Index Calculation) Bacterial_Culture->Checkerboard_Assay Time_Kill_Assay Time-Kill Assay Bacterial_Culture->Time_Kill_Assay Drug_Solutions This compound & Oxacillin Solutions Drug_Solutions->MIC_Assay Drug_Solutions->Checkerboard_Assay Drug_Solutions->Time_Kill_Assay MIC_Reduction MIC Reduction Analysis MIC_Assay->MIC_Reduction FIC_Index FIC Index Interpretation (Synergy, Additivity, etc.) Checkerboard_Assay->FIC_Index CFU_Reduction Log Reduction in CFU/mL Time_Kill_Assay->CFU_Reduction

Caption: A generalized workflow for evaluating the synergistic activity of this compound and beta-lactam antibiotics.

Future Directions and Limitations

The current body of research strongly supports the synergistic potential of this compound with oxacillin against MRSA. However, further studies are warranted to explore its efficacy in combination with a broader range of beta-lactam antibiotics, including other penicillins and cephalosporins. Additionally, while the foundational study demonstrated a significant reduction in MIC, future research employing the checkerboard method to determine the Fractional Inhibitory Concentration (FIC) index would provide a more standardized and quantitative measure of synergy.

References

Safety Operating Guide

Navigating the Disposal of Aspidinol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Proper Disposal of Aspidinol

Immediate Safety and Hazard Assessment

Before handling this compound waste, it is crucial to recognize its potential hazards. Although comprehensive toxicological data is limited in the provided search results, the general nature of such compounds warrants a cautious approach. Always handle this compound and its waste within a certified chemical fume hood to minimize inhalation exposure.[3] Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, is mandatory.[3]

Core Principles of this compound Waste Management

The disposal of this compound must follow the "cradle-to-grave" principle of hazardous waste management, meaning it is regulated from the point of generation to its final disposal.[4] The following steps provide a framework for its proper handling:

  • Waste Identification and Classification : The first step is to classify this compound waste. Given that it is a synthetic organic compound used in research, it should be treated as a hazardous chemical waste unless confirmed otherwise by your institution's EHS office.[1][5] Factors that determine if a chemical is hazardous waste include ignitability, corrosivity, reactivity, and toxicity.[4]

  • Segregation : Do not mix this compound waste with other waste streams.[2] Incompatible chemicals must be kept separate to prevent dangerous reactions.[1][6] For instance, acids should be stored separately from bases, and oxidizing agents from reducing agents.[6] this compound waste should be collected in its own designated container.

  • Containment and Labeling : All waste, including pure this compound, solutions containing it, and contaminated materials (e.g., gloves, pipette tips, absorbent paper), must be collected in a designated, leak-proof container that is chemically compatible with the substance.[2][3][7] The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date when waste was first added.[1][4]

  • Storage : Waste containers should be kept securely sealed except when adding waste.[5][6] They must be stored in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[4][6] This area should be inspected weekly for any signs of leakage.[6]

  • Disposal : The final step is the disposal of the waste through your institution's hazardous waste collection program.[5] Never dispose of this compound by pouring it down the drain or in the regular trash.[2][5][7] Your EHS department will arrange for pickup by a licensed hazardous waste disposal company.

Quantitative Data Summary for Chemical Waste

The following table summarizes key quantitative limits and timelines for the accumulation of hazardous chemical waste in a laboratory setting. These are general guidelines, and specific limits may vary by jurisdiction and institution.

ParameterGuidelineCitation
Maximum Volume in SAA 55 gallons of hazardous waste[4]
Maximum Quantity of Acutely Toxic Waste (P-list) 1 quart of liquid or 1 kilogram of solid[4]
Time Limit for Full Container Removal from SAA Within 3 calendar days[4][6]
Maximum Storage Time for Partially Filled Containers in SAA Up to 12 months from the start date[4][6]

Experimental Protocol: Handling an this compound Spill

In the event of an this compound spill, immediate and appropriate action is critical to mitigate exposure and contamination.

Objective: To safely clean up a small spill of this compound within a chemical fume hood.

Materials:

  • Personal Protective Equipment (PPE) as specified above

  • Inert absorbent material (e.g., vermiculite, sand, or commercial spill absorbent)

  • Two pairs of chemical-resistant gloves

  • Waste container labeled for this compound hazardous waste

  • Scoop and dustpan (non-sparking if a flammable solvent is present)

  • Sealable plastic bags

Procedure:

  • Alert Personnel : Immediately alert others in the laboratory of the spill.

  • Ensure Ventilation : Confirm that the chemical fume hood is operating correctly.

  • Contain the Spill : If the spill is liquid, contain it by creating a dike around the spill with absorbent material.

  • Absorb the Spill : Gently cover the spill with an inert absorbent material. Avoid generating dust.

  • Collect the Waste : Once the spill is fully absorbed, carefully scoop the material into a designated hazardous waste container.

  • Decontaminate the Area : Wipe down the spill area with a suitable solvent (consult the SDS or your EHS office) and paper towels. Place the used paper towels in the same hazardous waste container.

  • Package Contaminated PPE : Remove the outer pair of gloves and any other contaminated PPE and place them in a sealed plastic bag, which then goes into the hazardous waste container.

  • Seal and Label : Securely seal the waste container and ensure it is properly labeled.

  • Wash Hands : Thoroughly wash your hands with soap and water after the cleanup is complete.

  • Report the Incident : Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Aspidinol_Disposal_Workflow start This compound Waste Generated identify_waste Identify Waste Type (Pure, Solution, Contaminated Material) start->identify_waste is_hazardous Is it Hazardous Waste? identify_waste->is_hazardous treat_as_hazardous Treat as Hazardous Waste is_hazardous->treat_as_hazardous Yes/Assume Yes consult_ehs Consult EHS and SDS is_hazardous->consult_ehs Unsure segregate Segregate from Other Waste Streams treat_as_hazardous->segregate contain Collect in a Designated, Compatible, and Sealed Container segregate->contain label Label with 'Hazardous Waste', 'this compound', and Start Date contain->label store Store in Satellite Accumulation Area (SAA) At or Near Point of Generation label->store monitor Monitor Accumulation Limits (Volume and Time) store->monitor monitor->store Limits Not Reached request_pickup Request Pickup from EHS/Hazardous Waste Program monitor->request_pickup Limits Approaching disposal Proper Disposal by Licensed Facility request_pickup->disposal consult_ehs->treat_as_hazardous

Caption: Decision workflow for the proper disposal of this compound waste.

Disclaimer: This information is intended as a general guide. It is not a substitute for the specific guidance provided in the manufacturer's Safety Data Sheet (SDS) for this compound or the policies of your institution's Environmental Health & Safety department. Always consult these resources before handling and disposing of any chemical waste.

References

Personal protective equipment for handling Aspidinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols and logistical plans for the handling and disposal of Aspidinol. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on the safety profiles of structurally and functionally related phloroglucinol (B13840) derivatives. Adherence to these procedures is vital for ensuring personnel safety and minimizing environmental impact.

Personal Protective Equipment (PPE)

The appropriate selection and consistent use of Personal Protective Equipment (PPE) are fundamental to mitigating exposure risks when handling this compound. The following table outlines the recommended PPE based on the potential hazards associated with analogous phloroglucinol compounds, which include skin, eye, and respiratory irritation.[1][2][3][4][5]

Protection Type Specification Material/Standard Purpose
Eye and Face Protection Chemical safety goggles or a face shield worn over safety glasses.ANSI Z87.1 or EN166 compliant.[1]To protect against splashes, dust, and aerosols.
Hand Protection Chemical-resistant gloves.Nitrile rubber is recommended.[2]To prevent direct skin contact and potential absorption.
Body Protection Laboratory coat.Standard lab coat.To protect skin and personal clothing from contamination.
Respiratory Protection NIOSH/MSHA-approved respirator.Air-purifying respirator with a particulate filter (e.g., N95, P100).Required when handling this compound powder outside of a certified chemical fume hood or in case of inadequate ventilation to prevent inhalation of dust.[1][2]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is essential to maintain a safe laboratory environment. The following workflow must be strictly followed for all procedures involving this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Ensure safety first Weighing Weighing Prepare Work Area->Weighing Proceed to handling Dissolving Dissolving Weighing->Dissolving If applicable Experimental Use Experimental Use Weighing->Experimental Use Direct use of solid Dissolving->Experimental Use Decontaminate Surfaces Decontaminate Surfaces Experimental Use->Decontaminate Surfaces Post-experiment Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

Caption: Standard operational workflow for handling this compound.

Disposal Plan: Managing this compound Waste

Proper segregation and disposal of this compound waste are critical to prevent environmental contamination and ensure regulatory compliance. All materials contaminated with this compound should be treated as hazardous waste.

Waste Type Container Disposal Procedure
Solid Waste Labeled, sealed hazardous waste container.Includes contaminated gloves, wipes, and disposable lab coats. Store in a designated satellite accumulation area for pickup by the institution's Environmental Health & Safety (EHS) department.
Liquid Waste Labeled, sealed, and chemically compatible hazardous waste container.Includes unused this compound solutions and contaminated solvents. Do not pour down the drain.[3] Store in a designated satellite accumulation area for EHS pickup.
Sharps Waste Puncture-proof, labeled sharps container.Includes contaminated needles, syringes, and pipette tips. Seal the container when full and place it in the designated accumulation area for EHS pickup.

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

cluster_waste_stream Waste Stream Identification cluster_containment Containment cluster_disposal Final Disposal Identify Waste Type Identify Waste Type Solid Waste Container Solid Waste Container Identify Waste Type->Solid Waste Container Gloves, wipes, etc. Liquid Waste Container Liquid Waste Container Identify Waste Type->Liquid Waste Container Solutions, solvents Sharps Container Sharps Container Identify Waste Type->Sharps Container Needles, pipettes Store in Satellite Accumulation Area Store in Satellite Accumulation Area Solid Waste Container->Store in Satellite Accumulation Area Liquid Waste Container->Store in Satellite Accumulation Area Sharps Container->Store in Satellite Accumulation Area Schedule EHS Pickup Schedule EHS Pickup Store in Satellite Accumulation Area->Schedule EHS Pickup

Caption: Decision workflow for this compound waste disposal.

By implementing these safety and handling procedures, researchers and laboratory personnel can effectively manage the risks associated with this compound, ensuring a safe and compliant working environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.